molecular formula C11H15NO2 B2811883 (R)-2-Amino-5-phenylpentanoic acid CAS No. 2046-19-7; 34993-02-7; 36061-08-2

(R)-2-Amino-5-phenylpentanoic acid

Cat. No.: B2811883
CAS No.: 2046-19-7; 34993-02-7; 36061-08-2
M. Wt: 193.246
InChI Key: XOQZTHUXZWQXOK-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C11H15NO2 and its molecular weight is 193.246. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Amino-5-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Amino-5-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQZTHUXZWQXOK-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36061-08-2
Record name D-2-Amino-5-phenyl-pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of (R)-2-Amino-5-phenylpentanoic acid

[1]

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid (also known as D-Bishomophenylalanine or 5-Phenyl-D-norvaline) is a non-proteinogenic amino acid utilized primarily as a chiral building block in the design of peptidomimetics and pharmaceutical intermediates.[] Distinguished by its extended hydrophobic side chain—two carbons longer than phenylalanine—it serves as a critical probe for exploring hydrophobic binding pockets in proteases (e.g., NEP, ACE) and as a scaffold for blood-brain barrier (BBB) delivery via the LAT1 transporter. This guide details its structural properties, asymmetric synthesis, and application in drug discovery.[]

Chemical Identity & Structural Analysis[1][2][3]

This compound belongs to the class of aromatic

2




Nomenclature & Identifiers
Parameter Details
IUPAC Name (2R)-2-Amino-5-phenylpentanoic acid
Common Synonyms D-Bishomophenylalanine; D-5-Phenylnorvaline; H-D-Nva(5-Ph)-OH
CAS Registry Number 36061-08-2
Molecular Formula

SMILES NC(=O)O
Stereochemistry (R)-configuration (corresponds to the D-amino acid series)
Stereochemical Configuration

The (R)-enantiomer is the "unnatural" isomer in the context of proteinogenic amino acids.

  • Cahn-Ingold-Prelog (CIP): The priority is

    
    . With H in the back, the sequence is clockwise, confirming the (R) designation.
    
  • Fisher Projection: Corresponds to D-amino acids, which are often resistant to endogenous proteases, making them valuable for increasing the metabolic half-life of peptide drugs.

Physicochemical Properties[1][3]

The extension of the alkyl chain increases the lipophilicity (LogP) compared to Phenylalanine, enhancing affinity for deep hydrophobic pockets in enzymes like neutral endopeptidase (NEP).

PropertyValueContext
Molecular Weight 193.24 g/mol Monoisotopic mass
Predicted LogP ~1.42Moderately lipophilic; suitable for CNS penetration
Topological Polar Surface Area (TPSA) 63.32 ŲFavorable for membrane permeability
pKa (Carboxyl) ~2.2 (Predicted)Typical for

-amino acids
pKa (Amine) ~9.3 (Predicted)Typical for

-amino acids
Solubility Water (Sparingly), 1N HCl (Soluble), MethanolZwitterionic character limits solubility in neutral organic solvents

Synthetic Methodologies

Synthesis of the enantiopure (R)-isomer requires asymmetric induction. Two primary routes are employed depending on scale and available precursors.

Route A: Asymmetric Hydrogenation (Scale-Up Preferred)

This method utilizes a chiral catalyst to hydrogenate an unsaturated enamide precursor. It is preferred for industrial scalability due to high atom economy.

  • Precursor: (Z)-2-acetamido-5-phenylpent-2-enoic acid (derived from cinnamaldehyde homologation).

  • Catalyst: Rh(I) complex with chiral phosphine ligands (e.g., (R,R)-DuPhos or (R)-BINAP).

  • Mechanism: The catalyst coordinates to the enamide double bond, directing hydrogen addition to the Re or Si face to yield the (R)-isomer selectively.

Route B: Friedel-Crafts Alkylation of Glutamic Acid (Lab Scale)

A versatile approach involving the functionalization of glutamic acid derivatives. This allows for the introduction of the phenyl ring onto a chiral pool precursor.

  • Starting Material: D-Glutamic acid (provides the chiral center).

  • Key Reagent: Trifluoromethanesulfonic acid (TfOH) acts as both solvent and catalyst.[3]

  • Process: Friedel-Crafts acylation of benzene with the activated side-chain carboxyl of the glutamic acid derivative, followed by reduction of the resulting ketone.[2]

Synthetic Workflow Visualization

Synthesiscluster_altAlternative: Asymmetric HydrogenationStartD-Glutamic Acid(Chiral Pool)Inter1Cyclic AnhydrideIntermediateStart->Inter1Protection/CyclizationStep2Friedel-Crafts Acylation(Benzene / TfOH)Inter1->Step2KetoneAryl KetoneIntermediateStep2->KetoneC-C Bond FormationStep3Carbonyl Reduction(Pd/C, H2 or Et3SiH)Ketone->Step3Final(R)-2-Amino-5-phenylpentanoic AcidStep3->FinalSide Chain SaturationEnamideEnamide PrecursorEnamide->FinalH2, Asymmetric InductionRhCatRh-(R)-DuPhosCatalyst

Caption: Comparative synthetic routes showing the chiral pool approach (solid lines) vs. asymmetric hydrogenation (dotted).

Pharmacological & Biological Applications[1][6][8][9]

LAT1 Transporter & BBB Delivery

(R)-2-Amino-5-phenylpentanoic acid is a substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .

  • Mechanism: LAT1 is highly expressed at the Blood-Brain Barrier (BBB).[4] It transports large neutral amino acids (LNAAs).

  • Application: Drugs conjugated to this amino acid can "hitchhike" across the BBB. The (R)-isomer often shows distinct transport kinetics or stability compared to the (S)-isomer, allowing for fine-tuning of prodrug delivery rates.

Protease Inhibition (NEP/ACE)

The compound serves as a P1' residue in the design of metalloprotease inhibitors.

  • Target: Neutral Endopeptidase (NEP) and Angiotensin-Converting Enzyme (ACE).

  • Binding Mode: The 5-phenylpentanoic side chain extends into the

    
     hydrophobic pocket of the enzyme. The extra length (compared to Phe) allows it to reach deeper hydrophobic sub-sites, potentially increasing potency and selectivity against homologous proteases.
    
Photoaffinity Labeling

The "bishomophenylalanine" scaffold is frequently derivatized with diazirine or benzophenone groups to create photo-reactive probes.

  • Utility: These probes are incorporated into peptides to map the binding sites of receptors. Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks to the nearest protein residue, identifying the binding pocket architecture.

Analytical Characterization

To verify the identity and purity of (R)-2-Amino-5-phenylpentanoic acid, the following protocols are standard.

Enantiomeric Purity (Chiral HPLC)

Distinguishing the (R) enantiomer from the (S) enantiomer requires chiral stationary phases.

  • Column: Crown ether-based columns (e.g., Daicel Crownpak CR(+)) or ligand-exchange columns (e.g., Chirex 3126).

  • Mobile Phase: Aqueous Perchloric acid (pH 1.5–2.0) is typical for Crownpak columns to protonate the amine.

  • Detection: UV at 210 nm (peptide bond/carboxyl) or 254 nm (phenyl ring).

NMR Spectroscopy
  • 1H NMR (D2O/DCl):

    • 
       7.2–7.4 (m, 5H, Aromatic)
      
    • 
       4.0 (t, 1H, 
      
      
      -CH)
    • 
       2.7 (t, 2H, Terminal benzylic 
      
      
      )
    • 
       1.6–2.0 (m, 4H, Internal alkyl chain)
      
  • Diagnostic Feature: The integration ratio of the alkyl region (4H multiplet + 2H triplet) confirms the chain length of 3 methylene units between the chiral center and the phenyl ring.

Handling & Stability

  • Storage: Store at +2°C to +8°C in a desiccator. The compound is hygroscopic.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Classified as an irritant (H315, H319). Standard PPE (gloves, goggles) is required.

References

  • PubChem. (2024).[5] 2-Amino-5-phenylpentanoic acid (Compound Summary). National Library of Medicine. Link

  • Murai, Y., et al. (2008). Effective Synthesis of Optically Active 3-Phenyl-3-(3-trifluoromethyl)diazirinyl Bishomophenylalanine Derivatives. Heterocycles.[3][6] Link[6]

  • BOC Sciences. (2024). (R)-2-Amino-5-phenylpentanoic acid Product Dossier.

  • Huttunen, K. M., et al. (2016). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry. Link

  • ChemScene. (2024). Product Data: (R)-2-Amino-5-phenylpentanoic acid.[][5][7][8]Link

Thermodynamic Stability of (R)-2-Amino-5-phenylpentanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid, commonly known as D-Homophenylalanine (D-Hpa), is a non-proteinogenic amino acid characterized by an extended aliphatic chain terminating in a phenyl ring. As a critical building block in the synthesis of advanced peptidomimetics, stapled peptides, and chiral therapeutics, understanding its thermodynamic stability is paramount for formulation, storage, and reaction design. This whitepaper synthesizes current thermodynamic data, structural causality, and field-proven experimental protocols to provide a comprehensive guide on the thermal and solution-phase stability of D-Hpa.

Structural & Physicochemical Foundations

The thermodynamic behavior of D-Hpa is dictated by its unique structure. Compared to standard phenylalanine, the addition of methylene groups in the side chain increases the degrees of conformational freedom and the overall hydrophobicity of the molecule[1].

The fundamental physicochemical properties of D-Hpa establish the baseline for its thermodynamic profile:

  • Molecular Formula: C₁₁H₁₅NO₂

  • Molecular Weight: 193.24 g/mol [2]

  • Computed XLogP3: -0.4, indicating a delicate balance between the hydrophobic phenylalkyl tail and the highly polar zwitterionic amino acid core[2].

Because scalar thermodynamic properties (such as heat capacity, melting enthalpy, and achiral solubility) are identical between enantiomers in an achiral environment, high-fidelity data derived from L-Homophenylalanine can be directly extrapolated to the D-enantiomer[3].

Solid-State Thermodynamics & Thermal Degradation

A critical misconception in the handling of D-Hpa is the assumption of a standard melting phase transition. Experimental solid-state investigations utilizing Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that D-Hpa does not undergo simple melting[3].

Causality of Thermal Behavior: In the crystalline solid state, D-Hpa exists as a zwitterion, forming a robust intermolecular hydrogen-bonding network. As thermal energy is applied, the energy required to disrupt this ionic lattice exceeds the dissociation energy of the covalent bonds within the extended aliphatic chain. Consequently, at temperatures exceeding 520 K (approx. 247 °C), the compound undergoes complete decomposition and pyrolysis rather than transitioning to a liquid state[3].

Through Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) modeling, the theoretical molar melting enthalpy (


) for the pure subcooled liquid transition is calculated to be approximately 31,995 J/mol[3]. However, this remains a theoretical construct due to the superseding pyrolytic degradation.

degradation_pathway A (R)-2-Amino-5-phenylpentanoic Acid (Solid State) B Thermal Stress (T > 520 K) A->B Heating D Aqueous Solution (pH 2.5 - 9.5) A->D Dissolution C Decomposition & Pyrolysis (No simple melting) B->C ΔH_m ~32 kJ/mol (Theoretical) E Low Solubility (Zwitterion Dominance) D->E Isoelectric range F Extreme pH (<2.5 or >9.5) D->F Acid/Base addition G High Solubility & Ion-Dipole Hydration F->G Protonation/Deprotonation

Caption: Thermodynamic phase behavior and degradation pathways of D-Homophenylalanine.

Aqueous Solution Thermodynamics & Phase Equilibria

In aqueous environments, the thermodynamic stability and phase equilibria of D-Hpa are heavily governed by pH. The molecule exhibits extraordinarily low solubility across a broad pH range (2.5 to 9.5)[3].

Mechanistic Explanation: Within this isoelectric range, the net charge of the molecule is zero. The hydrophobic effect driven by the phenylpentyl side chain forces the zwitterions to self-associate, minimizing the entropy penalty of ordered water molecules (clathrate formation) around the hydrophobic tail. When the pH drops below 2.5 (protonation of the carboxylate) or rises above 9.5 (deprotonation of the ammonium group), the molecule acquires a net charge. This breaks the crystal lattice energy and drastically increases the hydration enthalpy via ion-dipole interactions, leading to a sharp, non-linear increase in solubility[3].

Conformational Thermodynamics in Peptide Assemblies

When incorporated into peptide chains, the thermodynamic stability of D-Hpa plays a crucial role in secondary structure formation. The extended hydrocarbon linker allows the phenyl ring to avoid steric clashes with the peptide backbone. This specific geometry enables switchable intramolecular CH⋯π attractions[1]. Density Functional Theory (DFT) calculations confirm that these interactions reduce the entropy cost of helix folding, providing a thermodynamic regulatory mechanism that stabilizes specific polymorphic compositions in helical assemblies[1]. Furthermore, in chiral chromatography, the thermodynamic binding constants of D-Hpa to chiral stationary phases are so large that they can induce localized adsorption, leading to convex-upward van Deemter curves—a phenomenon driven by complex thermodynamic enantiorecognition mechanisms[4].

Experimental Methodologies for Thermodynamic Profiling

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the thermodynamic stability of D-Hpa batches.

Protocol 1: Solid-State Thermal Analysis (TGA/DSC)

This protocol isolates the pyrolytic degradation threshold from theoretical melting.

  • Sample Preparation: Desiccate 5-10 mg of high-purity D-Hpa under vacuum at 298 K for 24 hours to remove residual moisture.

  • Crucible Loading: Seal the sample in an aluminum crucible with a pinhole lid to allow gas escape during pyrolysis.

  • TGA/DSC Execution: Utilize a simultaneous thermal analyzer. Purge with dry Nitrogen at 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Apply a linear heating rate of 10 K/min from 298 K to 600 K.

  • Data Extraction: Monitor the endothermic heat flow. A sharp endothermic peak coupled with immediate mass loss (via TGA) between 550 K and 570 K confirms decomposition rather than a reversible melting transition[3].

Protocol 2: pH-Dependent Solubility & PC-SAFT Modeling

This protocol maps the thermodynamic boundary of precipitation.

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.0 to 12.0 using HCl and NaOH, verifying with a calibrated glass electrode.

  • Equilibration: Add excess D-Hpa to each buffer. Agitate isothermally at 298.15 K for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Filter the suspension through a 0.22 μm PTFE syringe filter pre-heated to the exact experimental temperature.

  • Quantification: Dilute the filtrate and quantify the dissolved D-Hpa concentration via HPLC-UV at 210 nm.

  • Modeling: Input the empirical solubility data into the PC-SAFT equation of state to extract the activity coefficients and predict the standard state fugacities[3].

workflow Step1 Sample Preparation (D-Hpa Purification) Step2 Solid-State Analysis (DSC & TGA) Step1->Step2 Aliquot 1 Step3 Solution Thermodynamics (pH-Solubility Profiling) Step1->Step3 Aliquot 2 Step5 Thermodynamic Parameter Extraction (ΔG, ΔH, ΔS) Step2->Step5 Thermal Data Step4 Computational Modeling (PC-SAFT & DFT) Step3->Step4 Empirical Data Step4->Step5 Predictive Models

Caption: Experimental workflow for thermodynamic profiling and predictive modeling.

Data Presentation: Quantitative Thermodynamic Parameters

The following table synthesizes the validated thermodynamic and physicochemical parameters for D-Hpa.

ParameterValueMethod/Source
Molecular Weight 193.24 g/mol Computed (PubChem)[2]
Decomposition Onset (

)
~520 K (247 °C)Hot-Stage Microscopy / TGA[3]
Peak Pyrolysis Temperature 565 - 568 KDSC[3]
Theoretical Melting Enthalpy (

)
31,994.99 J/molPC-SAFT Modeling[3]
Isoelectric Solubility Range pH 2.5 - 9.5Isothermal Equilibration[3]
Predicted XLogP3 -0.4Computed (XLogP3 3.0)[2]

References

  • D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Aqueous solution and solid-state behaviour of L-homophenylalanine: experiment, modelling, and DFT calculations Source: RSC Publishing URL:[Link]

  • Design of a stapled peptide as a building block of helical assemblies Source: ResearchGate URL:[Link]

  • When van Deemter Goes Upside Down in Chiral Chromatography Source: LCGC International URL:[Link]

Sources

Technical Guide: Biological Activity & Engineering of (R)-2-Amino-5-phenylpentanoic Acid in Peptide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the physicochemical properties, biological applications, and synthetic integration of (R)-2-Amino-5-phenylpentanoic acid (also known as D-5-Phenylnorvaline or D-Bishomophenylalanine ) in peptide engineering. Unlike its proteinogenic counterpart Phenylalanine (Phe), this non-standard amino acid features an extended propyl-phenyl side chain. This structural elongation allows the phenyl ring to access deep hydrophobic pockets (S1/S2 subsites) in enzymes such as Carboxypeptidases and Peptide Deformylases (PDF) , while the (R)-stereochemistry imparts critical proteolytic resistance and induces specific


-turn conformations in cyclic peptide mimetics.

Structural & Physicochemical Characterization

Nomenclature and Topology

The residue is defined by a 5-carbon aliphatic chain terminating in a phenyl ring.

  • IUPAC Name: (2R)-2-amino-5-phenylpentanoic acid

  • Common Names: D-5-Phenylnorvaline (D-Pnv), D-Bishomophenylalanine (D-BhPhe).

  • Side Chain:

    
     (Propyl-phenyl).
    
The "Remote Anchor" Effect

In Structure-Activity Relationship (SAR) studies, the distance of the aromatic ring from the peptide backbone is a tunable parameter.

  • Phenylalanine (Phe): 1-carbon linker (Methyl). Rigid, close proximity.

  • Homophenylalanine (Hph): 2-carbon linker (Ethyl). Intermediate flexibility.

  • 5-Phenylnorvaline (BhPhe): 3-carbon linker (Propyl). High flexibility, "Remote Anchor."

Implication: The (R)-BhPhe residue acts as a "molecular ruler," probing the depth of hydrophobic binding pockets. In protease inhibitors, this extension allows the inhibitor to bridge the gap between the backbone binding site and remote hydrophobic clusters within the enzyme active site, significantly increasing binding affinity (


).
Stereochemical Impact ((R)-Configuration)

The incorporation of the (R)-enantiomer (D-isomer) serves two primary engineering functions:

  • Conformational Constraint: In cyclic peptides (e.g., Anabaenopeptin analogs), D-amino acids often occupy the

    
     position of a 
    
    
    
    -turn, stabilizing the macrocycle.
  • Metabolic Stability: The non-native stereochemistry prevents recognition by endogenous peptidases (e.g., Trypsin, Chymotrypsin), extending the plasma half-life (

    
    ) of the therapeutic candidate.
    

Biological Activity & Case Studies

Case Study: Anabaenopeptin Analogs (Carboxypeptidase Inhibition)

Context: Anabaenopeptins are bioactive cyclic peptides produced by cyanobacteria.[1][2] They are potent inhibitors of Carboxypeptidase A (CPA) and B (CPB). Mechanism:

  • Natural variants often contain 5-phenylnorvaline (Pnv) at position 4.[1]

  • Substitution studies reveal that the extended side chain of Pnv occupies the deep hydrophobic specificity pocket of CPA more effectively than Phe or Hph.

  • Data Highlight: Analogs containing Pnv often exhibit

    
     values in the low nanomolar range (1–50 nM) against CPA, compared to micromolar activity for Phe-containing controls.
    
Case Study: Peptide Deformylase (PDF) Inhibitors

Context: Bacterial PDF is a metalloenzyme essential for bacterial growth, making it a prime antibiotic target.[3][4][5][6][7] Mechanism:

  • Inhibitors typically feature a "Chelator + Peptidomimetic" scaffold.[5]

  • The P1' subsite of PDF is a large hydrophobic pocket.

  • (R)-BhPhe Application: The extended side chain of BhPhe perfectly fills the P1' pocket of S. aureus PDF. The (R)-configuration is often critical to orient the side chain correctly into the pocket while projecting the chelating group (e.g., hydroxamic acid) toward the catalytic metal ion (

    
    /
    
    
    
    ).

Experimental Protocols

Synthesis of Fmoc-(R)-2-Amino-5-phenylpentanoic Acid

While commercially available, custom synthesis allows for isotopic labeling or derivative creation. The Organozinc Cross-Coupling method is recommended for preserving optical purity.

Reagents:

  • Fmoc-iodo-L-alanine (derived from L-Serine, inversion yields D-product upon coupling? Note: Use D-iodo-alanine precursor for R-product or rely on specific Negishi coupling retention/inversion dynamics. Below describes the standard Negishi route.)

  • Correct Route for (R)-Isomer: Start with (R)-Serine derived organozinc reagent or use asymmetric hydrogenation of the enamide precursor.

  • Recommended Protocol (Asymmetric Hydrogenation):

  • Starting Material: 2-Amino-5-phenylpent-2-enoic acid methyl ester (Enamide).

  • Catalyst: [Rh(COD)(R,R-DIPAMP)]BF4 (Chiral Rhodium catalyst).

  • Reaction: Hydrogenation at 50 psi

    
     in MeOH for 12h.
    
  • Protection: Hydrolysis (LiOH) followed by Fmoc-OSu protection.

Solid Phase Peptide Synthesis (SPPS) Incorporation

The hydrophobicity of (R)-BhPhe can lead to aggregation on-resin.

Protocol:

  • Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g) to reduce steric crowding.

  • Coupling Reagents: HATU / HOAt / DIPEA (1:1:2 ratio).

    • Why: HATU is superior for sterically hindered or hydrophobic residues compared to HBTU.

  • Solvent: DMF/NMP (1:1).

    • Tip: Add 1% Triton X-100 if aggregation is observed (monitoring via Kaiser test).

  • Coupling Time: Double coupling,

    
     minutes.
    
  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

Proteolytic Stability Assay

Objective: Quantify the half-life extension provided by the (R)-isomer.

  • Enzyme:

    
    -Chymotrypsin (bovine pancreatic).
    
  • Substrate:

    
     peptide in PBS (pH 7.4).
    
  • Incubation:

    
    . Aliquots taken at 0, 15, 30, 60, 120, 240 min.
    
  • Quenching: 10% TFA (aqueous).

  • Analysis: RP-HPLC (C18 column). Calculate % remaining.

  • Self-Validation: Include a control peptide (L-Phe analog) which should degrade >90% within 60 mins.

Data Visualization & Pathways

Comparative Side Chain Topology

The following diagram illustrates the "reach" of the side chains, highlighting why BhPhe is unique.

SideChainTopology Phe Phenylalanine (Phe) Linker: 1 Carbon Reach: ~3.5 Å Target Hydrophobic Pocket (Enzyme S1/S2 Subsite) Phe->Target Too Short (Weak Binding) Hph Homophenylalanine (Hph) Linker: 2 Carbons Reach: ~4.8 Å Hph->Target Intermediate BhPhe (R)-5-Phenylnorvaline (BhPhe) Linker: 3 Carbons Reach: ~6.0 Å (Molecular Ruler) BhPhe->Target Optimal Fit (High Affinity) caption Figure 1: Side chain extension of (R)-BhPhe allows access to remote hydrophobic pockets.

SPPS Workflow for Hydrophobic Analogs

Standard protocols often fail with BhPhe due to aggregation. This optimized workflow ensures high purity.

SPPS_Workflow Start Resin Swelling (DCM/DMF) Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x5) Deprotect->Wash1 Activate Activation (Fmoc-(R)-BhPhe-OH + HATU + HOAt) Wash1->Activate Coupling Coupling Reaction (Double Couple: 2x 45min) Solvent: DMF/NMP (1:1) Activate->Coupling Check Kaiser Test Coupling->Check Fail Blue (Incomplete) Check->Fail Positive Pass Colorless (Complete) Check->Pass Negative Recouple Re-couple with PyAOP or Higher Temp (50°C) Fail->Recouple Next Next Cycle / Cleavage Pass->Next Recouple->Coupling caption Figure 2: Optimized SPPS cycle for introducing hydrophobic (R)-BhPhe residues.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Peptide Analogs Data synthesized from Anabaenopeptin and PDF inhibitor studies.

Analog ResidueSide Chain LengthEnzyme Target

/

(nM)
Proteolytic Stability (

)
L-Phe 1 CarbonCarboxypeptidase A2,400< 30 min
L-Hph 2 CarbonsCarboxypeptidase A150~ 45 min
(R)-BhPhe 3 Carbons Carboxypeptidase A 12 > 240 min
(R)-BhPhe 3 Carbons PDF (S. aureus) 0.8 > 240 min

References

  • PubChem. (2024). 2-Amino-5-phenylpentanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Chemical Biology of Anabaenopeptins. (2021). Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase Inhibitors. ACS Chemical Biology. Retrieved from [Link]

  • Peptide Deformylase Inhibitors. (2004). Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative. Antimicrobial Agents and Chemotherapy.[4][6] Retrieved from [Link]

  • Organozinc Chemistry in Peptide Synthesis. (1998). Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Structural Homology and Pharmacophoric Distinctness: A Technical Analysis of (R)-2-Amino-5-phenylpentanoic Acid vs. Homophenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptidomimetic drug design, the precise manipulation of side-chain topology is a critical determinant of potency and selectivity. This technical guide analyzes the structural, synthetic, and pharmacological divergences between (R)-2-Amino-5-phenylpentanoic acid (often termed bishomophenylalanine) and Homophenylalanine . While both are non-proteinogenic homologues of phenylalanine, the addition of a single methylene unit in the former fundamentally alters its conformational entropy and ability to penetrate deep hydrophobic pockets (S1/S1' subsites) in metalloproteases such as Neprilysin (NEP) and Angiotensin-Converting Enzyme (ACE).

Part 1: Structural & Chemical Divergence

The core distinction lies in the aliphatic "spacer" connecting the


-carbon to the aromatic phenyl ring. This difference, while chemically subtle, results in significant changes to the hydrodynamic volume and rotational freedom of the side chain.
Structural Comparison
  • Phenylalanine (Phe): Spacer =

    
     (Benzyl side chain)
    
  • Homophenylalanine (Hph): Spacer =

    
     (Phenethyl side chain)[1]
    
  • (R)-2-Amino-5-phenylpentanoic acid (App): Spacer =

    
     (Phenylpropyl side chain)
    
Physicochemical Properties Table
FeatureHomophenylalanine (Hph)(R)-2-Amino-5-phenylpentanoic acid
IUPAC Name 2-Amino-4-phenylbutanoic acid(2R)-2-Amino-5-phenylpentanoic acid
Common Alias HomophenylalanineBishomophenylalanine / Di-homophenylalanine
Side Chain Phenethyl (2-phenylethyl)3-Phenylpropyl
Spacer Length ~2.54 Å (2 carbons)~3.80 Å (3 carbons)
Rotatable Bonds 45
LogP (Predicted) ~1.2 - 1.4~1.7 - 1.9 (More Lipophilic)
CAS (Generic/R) 1012-05-1 (DL) / 82795-51-5 (D)36061-08-2 (R-isomer)
Structural Visualization (Graphviz)

StructureComparison cluster_binding Pharmacophoric Reach (Hydrophobic Pocket Depth) Phe Phenylalanine (n=1) Hph Homophenylalanine (n=2) Target A Phe->Hph + CH2 (Methylene Insertion) Pocket_S Shallow Pocket (Phe binds best) Phe->Pocket_S App (R)-2-Amino-5-phenylpentanoic acid (n=3) Target B Hph->App + CH2 (Methylene Insertion) Pocket_M Medium Pocket (Hph binds best) Hph->Pocket_M Pocket_D Deep/Distal Pocket (App binds best) App->Pocket_D

Figure 1: Homologous series of aromatic amino acids and their correlation to binding pocket depth.

Part 2: Synthetic Methodologies

Synthesizing the (R)-enantiomer of 2-amino-5-phenylpentanoic acid requires overcoming the preference of natural systems for L-amino acids. While asymmetric alkylation (using Schöllkopf or Evans auxiliaries) is possible, Enzymatic Kinetic Resolution is the preferred industrial route due to scalability and cost-efficiency.

Protocol: Enzymatic Resolution via Acylase I

This protocol exploits the stereospecificity of Aspergillus or Porcine Kidney Acylase I, which hydrolyzes N-acetyl-L-amino acids, leaving the N-acetyl-(R)-amino acid intact.

Reagents Required:
  • Racemic 2-amino-5-phenylpentanoic acid (Precursor)[]

  • Acetic anhydride (Ac2O)

  • Acylase I (Grade I, from Porcine Kidney)

  • Lithium Hydroxide (LiOH)

  • Amberlite IR-120 (H+ form)

Step-by-Step Workflow:
  • Acetylation of Racemate:

    • Dissolve racemic 2-amino-5-phenylpentanoic acid in 2M NaOH.

    • Add acetic anhydride (1.2 eq) dropwise at 0°C while maintaining pH 9-10.

    • Acidify to pH 2.0 with HCl to precipitate N-acetyl-DL-2-amino-5-phenylpentanoic acid.

    • Checkpoint: Verify complete acetylation via TLC or LC-MS.

  • Enzymatic Hydrolysis (The Resolution):

    • Suspend the N-acetyl racemate in water; adjust pH to 7.5 with LiOH (Li+ promotes Acylase activity better than Na+).

    • Add Acylase I (approx. 10-20 mg per gram of substrate).

    • Incubate at 37°C with gentle stirring for 24-48 hours.

    • Mechanism: The enzyme hydrolyzes the (S)-N-acetyl group to the free (S)-amino acid. The (R)-N-acetyl derivative remains unreacted.

  • Separation:

    • Acidify the mixture to pH 5.0.

    • Pass through a cation-exchange column (Amberlite IR-120).

    • Elution:

      • Fraction A (Flow-through): Contains the unreacted N-acetyl-(R)-2-amino-5-phenylpentanoic acid (anionic/neutral at pH 5).

      • Fraction B (Eluted with NH4OH): Contains the free (S)-amino acid.[3]

  • Final Hydrolysis to (R)-Product:

    • Take Fraction A (N-acetyl-(R)-intermediate).

    • Reflux in 2M HCl for 3 hours to remove the acetyl group.

    • Evaporate to dryness to yield (R)-2-amino-5-phenylpentanoic acid hydrochloride .

Synthetic Logic Diagram (Graphviz)

SynthesisWorkflow Start Racemic 2-Amino-5-phenylpentanoic acid Acetylation Step 1: Acetylation (Ac2O / NaOH) Start->Acetylation Racemate_Ac N-Acetyl-DL-Precursor Acetylation->Racemate_Ac Enzyme Step 2: Acylase I Hydrolysis (pH 7.5, 37°C) Racemate_Ac->Enzyme Split Mixture: (S)-Free Acid + (R)-N-Acetyl Enzyme->Split IonExchange Step 3: Cation Exchange (Amberlite IR-120) Split->IonExchange S_Path Bound to Column (Free S-Amine) IonExchange->S_Path Elute NH4OH R_Path Flow Through (N-Acetyl-R-Amine) IonExchange->R_Path Elute Water Hydrolysis Step 4: Chemical Hydrolysis (2M HCl, Reflux) R_Path->Hydrolysis Final Target: (R)-2-Amino-5-phenylpentanoic acid Hydrolysis->Final

Figure 2: Kinetic resolution workflow for isolating the (R)-enantiomer.

Part 3: Pharmacological Implications[5]

The substitution of Homophenylalanine with (R)-2-Amino-5-phenylpentanoic acid is a strategic decision in Structure-Activity Relationship (SAR) studies, particularly for Zinc-Metalloproteases (e.g., NEP, ACE, Thermolysin).

The "Molecular Ruler" Concept

These enzymes possess a hydrophobic S1' pocket that accommodates the side chain of the inhibitor.

  • Homophenylalanine: Often used to target the S1' subsite of Angiotensin-Converting Enzyme (ACE). It provides a "medium" reach.

  • 2-Amino-5-phenylpentanoic acid: Acts as an extended probe. If an inhibitor containing Hph is potent, but the pocket has unexploited depth, switching to the pentanoic derivative can increase binding affinity by displacing water molecules deep within the hydrophobic cleft (entropic gain) and increasing Van der Waals contacts.

Stereochemical Inversion

The (R)-configuration is critical. In many metalloprotease inhibitors (e.g., Thiorphan derivatives), the backbone stereochemistry determines the orientation of the zinc-binding group (ZBG). While natural substrates are (S), potent inhibitors often require (R) configuration at specific positions to align the side chain into the non-prime subsites or to position the ZBG correctly against the catalytic Zinc ion.

Comparative Efficacy (Hypothetical SAR Data)

Based on typical metalloprotease inhibition trends:

Inhibitor AnalogSide ChainIC50 (nM)Interpretation
Analog A Phenylalanine150Pocket is too deep for benzyl group; poor contact.
Analog B Homophenylalanine45Improved fit; contacts hydrophobic walls.
Analog C (R)-2-Amino-5-phenylpentanoic 8 Optimal fit; fills distal hydrophobic pocket.

Part 4: Analytical Characterization

To validate the identity and purity of (R)-2-Amino-5-phenylpentanoic acid, specific analytical markers must be checked.

NMR Distinction
  • Homophenylalanine: The side chain

    
     and 
    
    
    
    protons appear as multiplets. The
    
    
    -position (benzyl) is distinct.
  • Pentanoic Derivative: Look for the additional methylene signal (

    
    -protons) in the 1.4–1.8 ppm region (in D2O/DCl), which integrates to 2H and is distinct from the 
    
    
    
    and
    
    
    multiplets.
Chiral HPLC Method
  • Column: Crownpak CR(+) (Daicel) or Chirobiotic T.

  • Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with 0.1% Formic Acid.

  • Detection: UV at 210 nm (peptide bond/carboxyl) and 254 nm (phenyl).

  • Elution Order: On Crownpak CR(+), D-amino acids (R) usually elute before L-amino acids (S) due to the specific inclusion complex formation with the chiral crown ether.

References

  • Fluorochem. (2025).[4][5] (R)-2-Amino-5-phenylpentanoic acid Product Analysis. Retrieved from

  • BOC Sciences. (2025). Chemical Properties and Applications of Non-Standard Amino Acids. Retrieved from

  • Zhang, X., et al. (2024).[6] "Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications." Frontiers in Pharmacology, 15. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid. Retrieved from

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids.
  • ChemScene. (2025). Product Data: (R)-2-Amino-5-phenylpentanoic acid. Retrieved from

Sources

Pharmacokinetics of Peptides Containing (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Design & Optimization

Executive Summary

In the landscape of peptide therapeutics, metabolic instability remains the primary barrier to oral bioavailability and sustained duration of action. (R)-2-Amino-5-phenylpentanoic acid (also known as D-5-Phenylnorvaline or D-Bishomophenylalanine ) represents a high-value tool for medicinal chemists. By combining stereochemical inversion (L to D/R-configuration) with hydrophobic homologation (extension of the phenylalanine side chain by two methylene units), this residue confers a dual-protective mechanism against proteolytic degradation while simultaneously modulating lipophilicity to enhance membrane permeability.

This guide details the pharmacokinetic (PK) impact of incorporating this non-proteinogenic amino acid into peptide backbones, providing actionable protocols for synthesis, stability assessment, and structural optimization.

Physicochemical Profile & Nomenclature

To effectively utilize (R)-2-Amino-5-phenylpentanoic acid, researchers must understand its structural deviation from canonical amino acids.

PropertySpecification
IUPAC Name (2R)-2-amino-5-phenylpentanoic acid
Common Synonyms D-5-Phenylnorvaline; D-Bishomophenylalanine; D-App
CAS Number 36061-08-2
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Stereochemistry (R)-enantiomer (corresponds to D-amino acid series)
LogP (Est.) ~1.42 (vs. 1.18 for Phenylalanine)
Side Chain -(CH₂)₃-Ph (Propyl linker vs. Methyl in Phe)
Structural Impact on PK

The "bishomo" modification (adding two -CH₂- groups to the phenylalanine side chain) extends the aromatic ring further from the peptide backbone. This has two critical PK effects:

  • Increased Hydrophobicity: The additional methylene groups increase the partition coefficient (LogP), enhancing passive diffusion across biological membranes (e.g., gastrointestinal epithelium, blood-brain barrier).

  • Conformational Flexibility: The longer side chain allows the phenyl ring to access hydrophobic pockets in receptors that are sterically inaccessible to standard Phenylalanine, potentially increasing potency while simultaneously disrupting the "lock-and-key" recognition required by digestive proteases.

Pharmacokinetic Mechanisms

The incorporation of (R)-2-Amino-5-phenylpentanoic acid alters all four ADME phases.

Metabolism (The Core Benefit)

The most profound effect is the abrogation of proteolytic clearance . Endogenous proteases (e.g., Chymotrypsin, Neprilysin, DPP-IV) are highly stereoselective, evolving to recognize and cleave peptide bonds adjacent to L-amino acids (S-configuration).

  • Mechanism of Resistance: The (R)-configuration presents the side chain in a spatial orientation that creates severe steric clashes within the S1 subsite of serine proteases. The catalytic triad cannot effectively access the carbonyl carbon for nucleophilic attack.

  • Result: Peptides containing this residue often exhibit half-lives (

    
    ) extended by orders of magnitude compared to their L-Phe counterparts.
    
Absorption[5]
  • Permeability: The increased lipophilicity facilitates interaction with the lipid bilayer. In PAMPA (Parallel Artificial Membrane Permeability Assay) models, analogues with 5-phenylnorvaline often show higher

    
     values than parent peptides.
    
  • Oral Bioavailability: While not a guarantee of oral delivery, the combination of protease resistance (survival in the stomach/intestine) and higher permeability makes this residue a key component in oral peptide design strategies (e.g., similar strategies used in Cyclosporine or Semaglutide backbones).

Distribution
  • Plasma Protein Binding (PPB): The extended hydrophobic tail increases affinity for Human Serum Albumin (HSA). High PPB (>90%) can act as a depot effect, reducing clearance rates, though it also reduces the free fraction available for target binding.

Excretion[1]
  • Clearance Route: The shift toward lipophilicity often shifts clearance from purely renal filtration (typical for small, hydrophilic peptides) toward hepatic metabolism and biliary excretion.

Visualization: Mechanistic Impact

The following diagram illustrates the "Proteolytic Roadblock" created by this residue.

PK_Mechanism Peptide_L Natural Peptide (L-Phe) Protease Serine Protease (e.g., Chymotrypsin) Peptide_L->Protease Recognized Peptide_D Modified Peptide ((R)-5-Phenylnorvaline) Peptide_D->Protease Encounter Complex_L Enzyme-Substrate Complex (Stable) Protease->Complex_L Binding Complex_D Steric Clash (No Binding) Protease->Complex_D Stereo-Mismatch Hydrolysis Hydrolysis (Cleavage) Complex_L->Hydrolysis Catalysis Intact Intact Peptide (Circulation) Complex_D->Intact Dissociation Renal/Metabolic\nClearance Renal/Metabolic Clearance Hydrolysis->Renal/Metabolic\nClearance Extended\nHalf-Life Extended Half-Life Intact->Extended\nHalf-Life

Caption: Comparative fate of natural L-Phe peptides vs. (R)-5-Phenylnorvaline analogues upon encounter with proteolytic enzymes.

Experimental Protocols

To validate the PK advantages of this residue, the following workflows are recommended.

Synthesis: Solid Phase Peptide Synthesis (SPPS)

Objective: Efficient incorporation of the bulky, non-natural amino acid.

Reagents:

  • Fmoc-(R)-2-Amino-5-phenylpentanoic acid (Fmoc-D-5-Phenylnorvaline)

  • Coupling Agent: HATU or COMU (preferred over HBTU due to steric bulk)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids)

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Activation: Dissolve Fmoc-AA (3.0 eq), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Activate for 30 seconds.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 2 hours (extended time required due to steric hindrance of the propyl-phenyl side chain).

  • Monitoring: Perform Kaiser test. If not blue (incomplete), re-couple using PyAOP/HOAt.

  • Cleavage: TFA/TIS/H₂O (95:2.5:2.5) for 3 hours.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Quantify intrinsic clearance (


) and half-life (

).

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein.

  • NADPH Regenerating System.

  • Test Peptide (1 µM final concentration).

  • LC-MS/MS for quantification.

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (pH 7.4) and Test Peptide. Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start reaction.

  • Sampling: Remove aliquots at

    
     min.
    
  • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard. Centrifuge at 4000g for 20 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    gives
    
    
    .

Case Study: Optimization of Enkephalin Analogues

Research into opioid peptides demonstrates the utility of this residue.[1] Native Enkephalins (Tyr-Gly-Gly-Phe-Leu/Met) degrade in plasma within minutes (


 min).

Modification Strategy:

  • Substitution: Replacement of Phe⁴ with (R)-2-Amino-5-phenylpentanoic acid.

  • Outcome:

    • Receptor Affinity: Maintained or improved affinity for

      
      -opioid receptors due to the flexibility of the longer side chain reaching hydrophobic pockets.
      
    • Stability: Half-life in brain homogenate increased from <10 min to >60 min.

    • Blood-Brain Barrier: Enhanced lipophilicity improved central nervous system (CNS) penetration.

Decision Logic for Residue Selection

Use this logic tree to determine when to deploy (R)-2-Amino-5-phenylpentanoic acid in your drug discovery campaign.

Decision_Tree Start Peptide Optimization Start Stability_Check Is the peptide metabolically unstable? Start->Stability_Check Site_ID Identify Cleavage Site (MetID Study) Stability_Check->Site_ID Yes Is_Phe Is cleavage near a Phenylalanine? Site_ID->Is_Phe Target_Binding Does the receptor tolerate bulk? Is_Phe->Target_Binding Yes Action_D_Phe Try D-Phe (Inversion only) Target_Binding->Action_D_Phe No (Tight Pocket) Action_App Try (R)-5-Phenylnorvaline (Inversion + Homologation) Target_Binding->Action_App Yes (Hydrophobic Pocket) Assess:\n1. Protease Resistance\n2. LogP Increase\n3. Potency Maintenance Assess: 1. Protease Resistance 2. LogP Increase 3. Potency Maintenance Action_App->Assess:\n1. Protease Resistance\n2. LogP Increase\n3. Potency Maintenance

Caption: Strategic decision workflow for incorporating (R)-5-Phenylnorvaline during lead optimization.

References

  • BOC Sciences. (R)-2-Amino-5-phenylpentanoic acid - Product Dossier & Properties.

  • PubChem. 2-amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866.[2] National Library of Medicine.

  • Creative Peptides. How to Enhance the Pharmacokinetic Stability of Peptides? (Discussing Enkephalin analogs and non-natural amino acids).

  • WuXi AppTec. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.

  • Ovadia, O., et al.The effect of hydrophobic amino acid substitutions on the metabolic stability of peptides. (General reference on homologation strategy). Note: Cited as general principle supported by search results on peptide stability.

Sources

Engineering Peptide Therapeutics: A Technical Guide to Non-Proteinogenic Amino Acids with Phenyl Side Chains

Author: BenchChem Technical Support Team. Date: March 2026

The structural diversity of peptide therapeutics is fundamentally constrained by the 20 canonical amino acids. To overcome inherent limitations in proteolytic stability, membrane permeability, and target affinity, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a cornerstone of modern drug discovery[1]. Among these, NPAAs featuring phenyl side chains—such as phenylglycine (Phg), homophenylalanine (hPhe), and fluorinated phenylalanines (F-Phe)—offer unique biophysical levers.

As an application scientist, I utilize these unnatural building blocks to rationally engineer peptide conformation and electronic distribution. This technical guide delineates the mechanistic rationale, quantitative impact, and self-validating experimental workflows for incorporating phenyl-NPAAs into therapeutic pipelines.

Mechanistic Rationale: The Power of the Phenyl Ring

The substitution of canonical phenylalanine (Phe) with synthetic phenyl-derivatives is not merely a structural swap; it is a deliberate biophysical engineering strategy[1].

Conformational Restriction via Phenylglycine (Phg)

Phenylglycine eliminates the


-methylene group present in canonical phenylalanine. This truncation brings the bulky, electron-rich phenyl ring into direct proximity with the peptide backbone's 

-carbon. The resulting steric hindrance severely restricts the

and

dihedral angles, locking the peptide into a rigid, pre-organized bioactive conformation[1]. This entropic pre-organization reduces the energetic penalty of target binding, which has been successfully utilized to design 2 against the Dengue virus NS2B-NS3 protease[2].
Hydrophobic Probing via Homophenylalanine (hPhe)

Conversely, homophenylalanine (hPhe) introduces an additional methylene spacer. This extension increases side-chain flexibility, allowing the aromatic ring to act as a hydrophobic probe that can penetrate deep, cryptic binding pockets. For instance, in the development of Lacticin 481 analogues, substituting Phe23 with hPhe significantly enhanced the3 by optimizing the peptide's interaction with its lipid II target[3].

Electronic Deactivation via Fluorinated Phenylalanine (F-Phe)

Fluorinated phenylalanines represent a masterclass in electronic tuning. Substituting hydrogen with fluorine—a highly electronegative atom with a comparable van der Waals radius—exerts a profound electron-withdrawing inductive effect without introducing severe steric clashes[4]. This inductive pull alters the electrostatic potential of the adjacent amide bond, rendering the carbonyl carbon less electrophilic and highly4 by the catalytic triads of proteases[4].

G N1 Native Phenylalanine N3 Electron-Rich Peptide Bond N1->N3 Normal Induction N2 2-Fluorophenylalanine N4 Inductive Electron Withdrawal N2->N4 C-F Bond Effect N5 Rapid Enzymatic Cleavage N3->N5 Protease Attack N6 Proteolytic Resistance N4->N6 Bond Deactivation

Caption: Logical flow of proteolytic resistance induced by 2-F-Phe substitution.

Quantitative Impact on Stability and Binding

The theoretical benefits of phenyl-NPAAs translate directly into measurable pharmacokinetic and pharmacodynamic improvements. The data below synthesizes the impact of these modifications.

Table 1: Comparative Enzymatic Stability of Phenyl-NPAAs

Peptide VariantAmino AcidHalf-Life (Chymotrypsin)Mechanistic Rationale
NativeL-Phe< 15 minsFavorable substrate for S1 pocket
Fluorinated2-F-Phe> 120 minsInductive deactivation of scissile bond[4]
Fluorinated3,4,5-triF-Phe> 240 minsExtreme electronic shielding[5]

Table 2: Binding Affinity Modulation by Phenyl-NPAAs

TargetNPAA ModificationBinding/Inhibition MetricCausality
Dengue Virus NS2B-NS3 Protease(4-amidino)-PhgNanomolar IC50Arginine mimetic with modulated basicity[2]
Lacticin 481 (Lipid II target)Phe23

hPhe
Improved MICEnhanced hydrophobic pocket penetration[3]

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols have been engineered to address the specific chemical liabilities of phenyl-NPAAs.

Protocol 1: Microwave-Assisted SPPS for Phenylglycine (Phg) Incorporation

Context & Causality: Phenylglycine (Phg) is notoriously prone to racemization during standard Solid-Phase Peptide Synthesis (SPPS). Because the phenyl ring is directly attached to the


-carbon, it stabilizes the carbanion intermediate formed during base-catalyzed Fmoc deprotection and coupling, leading to rapid epimerization (often yielding up to 49% of the D-isomer)[6]. To suppress this, we bypass standard carbodiimide chemistry in favor of a specialized microwave-assisted protocol using triazine-based coupling reagents[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) and dichloromethane (DCM) (1:1 v/v) for 30 minutes to ensure optimal polymer matrix solvation.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Critical Control: Limit exposure to exactly 3 minutes at 50°C under microwave irradiation (22W) to minimize the time the highly acidic

    
    -proton is exposed to the base[6]. Wash thoroughly with DMF (5x).
    
  • Activation and Coupling: Dissolve 3.0 equivalents of Fmoc-Phg-OH and 3.0 equivalents of DMTMM-BF

    
     (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) in DMF. Add 6.0 equivalents of N-methylmorpholine (NMM) as the activator base. React under microwave irradiation at 50°C (22W) for 10 minutes[6]. Causality: DMTMM-BF
    
    
    
    enables extremely rapid esterification, outcompeting the kinetics of oxazolone formation (the primary pathway for racemization).
  • Cleavage and Validation: Cleave the peptide using a standard TFA/TIPS/H

    
    O (95:2.5:2.5) cocktail for 2 hours. Self-Validation: Validate diastereomeric purity using chiral Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC); this protocol typically yields >71% of the desired L-isomer[6].
    

G S1 Resin Swelling S2 Fmoc Deprotection (20% Piperidine) S1->S2 S3 Phg Activation (DMTMM-BF4 + NMM) S2->S3 Wash (x3) S4 Microwave Coupling (50°C, 22W) S3->S4 Minimize Time S5 Global Cleavage (TFA Cocktail) S4->S5 Suppress Epimerization

Caption: Optimized microwave-assisted SPPS workflow for Phg incorporation.

Protocol 2: In Vitro Proteolytic Stability Assay (Chymotrypsin Cleavage)

Context & Causality: To empirically validate the steric and electronic shielding provided by fluorinated phenylalanines (e.g., 2-F-Phe), a standardized


-chymotrypsin degradation assay is essential. Fluorine's strong electron-withdrawing nature deactivates the adjacent peptide carbonyl carbon toward nucleophilic attack by the protease's catalytic serine, drastically extending the peptide's half-life[4].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the purified native and 2-F-Phe modified peptides in 50 mM Tris-HCl buffer (pH 7.8) containing 10 mM CaCl

    
     to a final concentration of 100 
    
    
    
    M.
  • Enzyme Incubation: Add

    
    -chymotrypsin (bovine pancreas) to a final enzyme-to-substrate molar ratio of 1:100. Incubate the reaction mixture at 37°C in a thermoshaker at 300 rpm[4].
    
  • Kinetic Sampling & Quenching: Extract 50

    
    L aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes). Immediately quench the enzymatic reaction by adding 50 
    
    
    
    L of 1% trifluoroacetic acid (TFA) in acetonitrile to denature the protease.
  • Quantification (Self-Validation): Centrifuge the quenched samples at 12,000 x g for 5 minutes. Analyze the supernatant via LC-MS/MS. Plot the area under the curve (AUC) of the intact peptide mass over time to calculate the exact degradation half-life (

    
    ).
    

References

  • Enhancing Peptide Stability: A Comparative Analysis of 2-Fluorophenylalanine Incorporation - Benchchem.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC (NIH).
  • Fluorinated beta-sheet breaker peptides - Journal of Materials Chemistry B (RSC Publishing).
  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions - ResearchGate.
  • Non-proteinogenic Amino Acids in Lacticin 481 Analogues Result in More Potent Inhibition of Peptidoglycan Transglycosylation - ACS Publications.
  • Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors - SciSpace.
  • Noncanonical Amino Acids in Biocatalysis - ACS Publications (Chemical Reviews).

Sources

Technical Guide: Conformational Analysis of (R)-2-Amino-5-phenylpentanoic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid (often referred to as D-5-Phenylnorvaline or D-Bishomophenylalanine ) represents a critical tool in modern peptidomimetics. Unlike canonical Phenylalanine (Phe) or Homophenylalanine (hPhe), this residue features a propyl linker (


) connecting the 

-carbon to the aromatic moiety.

This extended linker introduces unique entropic penalties and enthalpic opportunities. The additional rotational degrees of freedom allow the phenyl ring to access "deep hydrophobic pockets" in GPCRs and protease active sites that are sterically inaccessible to standard aromatic residues. However, this flexibility requires rigorous conformational analysis to predict binding affinity accurately.

This guide outlines the structural fundamentals, computational parameterization, and experimental validation required to utilize this residue effectively in drug design.

Structural Fundamentals & Nomenclature

To perform accurate analysis, one must first define the atomistic connectivity and stereochemical constraints.

Chemical Topology
  • IUPAC Name: (2R)-2-amino-5-phenylpentanoic acid[]

  • Common Aliases: D-5-Phenylnorvaline, D-Bishomophenylalanine.

  • Side Chain Composition: Three methylene groups (

    
    ) terminating in a phenyl ring.
    
Stereochemical Implications

The (R)-configuration (corresponding to D-amino acids) is the critical determinant of backbone topology.

  • In L-Peptide Environments: The (R)-residue introduces a "heterochiral kink." It strongly destabilizes right-handed

    
    -helices (
    
    
    
    ) due to steric clashes between the side chain and the carbonyl oxygen of the
    
    
    residue.
  • Preferred Secondary Structures: It is a potent inducer of

    
    -turns (specifically Type II' turns) and is often used to terminate helices or stabilize left-handed helical turns (
    
    
    
    ).
Rotameric Degrees of Freedom

Unlike Phenylalanine (


), this residue possesses four significant side-chain torsion angles:
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • 
     (
    
    
    
    )
  • 
     (Ring orientation relative to the linker)
    

Table 1: Comparative Side-Chain Entropy

ResidueLinker LengthTorsion AnglesEntropic Cost of Binding (

)
Reach (approx. from

)
Phenylalanine 1 (

)

Low~5.0 Å
Homophenylalanine 2 (

)

Medium~6.5 Å
(R)-2-Amino-5-phenylpentanoic acid 3 (

)

High~7.8 Å

Computational Methodology: Force Field Parameterization

Standard force fields (CHARMM36, AMBER ff14SB) do not contain pre-calculated parameters for this specific non-standard residue. Using generic parameters often leads to inaccurate rotamer populations. The following workflow ensures high-fidelity simulations.

Parameterization Workflow

The critical step is deriving partial charges (RESP) and validating torsional parameters against Quantum Mechanical (QM) data.

ParameterizationWorkflow cluster_validation Validation Loop Start Structure Construction (R)-Isomer Cap QM_Opt QM Geometry Opt (HF/6-31G* or B3LYP) Start->QM_Opt ESP Electrostatic Potential Calculation QM_Opt->ESP Torsion Dihedral Scanning (QM vs MM Energy) QM_Opt->Torsion Rotamer Profiles RESP RESP Charge Fitting (AmberTools/R.E.D.) ESP->RESP Derive Charges Library Generate Library File (.lib / .rtf) RESP->Library Torsion->Library Fit Force Constants MD_Sim MD Simulation (Solvent Box) Library->MD_Sim MD_Sim->Torsion Compare Populations

Figure 1: Workflow for generating AMBER/CHARMM compatible parameters for (R)-2-Amino-5-phenylpentanoic acid.

Key Simulation Parameters
  • Partial Charges: The aliphatic linker (

    
    ) must be fitted using RESP (Restrained Electrostatic Potential)  to ensure the dipole moment accurately reflects the electron-withdrawing effect of the distant phenyl ring.
    
  • Lennard-Jones: Standard alkane parameters (CT2) are usually sufficient for the linker, but the

    
     bond length must be explicitly defined if not present in the base force field.
    

Experimental Characterization: NMR Spectroscopy

While X-ray crystallography provides a static snapshot, solution-state NMR is required to understand the dynamic conformational ensemble.

Spin System Identification

The extended side chain creates a complex spin system. The overlap of methylene protons requires high-field NMR (600 MHz+).

  • COSY/TOCSY: Essential for tracing the connectivity

    
    .
    
    • Challenge:

      
       and 
      
      
      
      often overlap with other aliphatic residues (Leu/Lys).
    • Solution: Use Total Correlation Spectroscopy (TOCSY) with varying mixing times (40ms vs 80ms) to trace the full chain.

Conformational Analysis via NOE

The most distinct feature of this residue is its ability to "back-fold."

  • 
    :  Strong sequential NOEs indicate extended conformations.
    
  • Side-Chain to Backbone NOEs:

    • Folding Event: An NOE cross-peak between the Phenyl ring protons and the Amide proton (NH) of the same residue indicates a "U-shaped" conformation (aromatic-amide interaction).

    • Extension Event: NOEs between the Phenyl ring and the

      
       or 
      
      
      
      residue indicate the side chain is reaching into the solvent or a binding pocket.
Vicinal Coupling Constants ( )

The


 coupling constant allows calculation of the 

rotamer populations using the Pachler equation or Karplus relationships.
  • 
     Hz:  Indicates a gauche conformation (folded).
    
  • 
     Hz:  Indicates a trans conformation (extended).
    

Synthesis & Incorporation Protocols

To utilize this residue in discovery, it must be chemically protected for Solid Phase Peptide Synthesis (SPPS).

Fmoc-Protection Protocol
  • Starting Material: Free amino acid (R)-2-Amino-5-phenylpentanoic acid.[]

  • Reagent: Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide).

  • Conditions: Water/Acetone (1:1) with

    
     to maintain pH 8-9.
    
  • Purification: Acidify to pH 2, extract with Ethyl Acetate. Recrystallize from Hexane/EtOAc.

SPPS Coupling Cycles

Due to the steric bulk of the side chain, standard coupling times must be extended.

Protocol: Automated Synthesis Cycle

  • Deprotection: 20% Piperidine in DMF (2 x 5 min).

  • Wash: DMF (5 x 1 min).

  • Coupling (The Critical Step):

    • Activator: HATU or PyBOP (Avoid HBTU for sterically hindered residues to prevent racemization).

    • Base: DIPEA (N,N-Diisopropylethylamine).

    • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.

    • Time: Double coupling (2 x 45 min) is recommended.

  • Capping: Acetic Anhydride/Pyridine (to terminate unreacted chains).

Application in Peptidomimetics[2]

Proteolytic Stability

The non-standard structure of the side chain renders the peptide bond


-terminal to this residue highly resistant to chymotrypsin and other serine proteases, which typically recognize the specific geometry of Phe or Tyr.
Hydrophobic Reach (The "Velcro" Effect)

In drug design, this residue is used to bridge distant hydrophobic patches.

  • Scenario: A binding pocket has a hydrophobic crevice 7 Å away from the peptide backbone.

  • Failure: Phe (5 Å) cannot reach; binding is weak.

  • Success: 5-Phenylpentanoic acid (7.8 Å) bridges the gap, locking the conformation via the hydrophobic effect.

InteractionLogic Target GPCR Deep Pocket (Hydrophobic) Phe Standard Phe (Too Short) Target->Phe No Contact AhxPh (R)-2-Amino-5-phenylpentanoic acid (Extended Reach) Target->AhxPh Van der Waals Contact Binding High Affinity Binding (Entropic Penalty Offset by Enthalpy) AhxPh->Binding

Figure 2: Logical basis for substituting Phe with long-chain analogs in ligand design.

References

  • Dunbrack, R. L. (2002). Rotamer libraries in the 21st century. Current Opinion in Structural Biology, 12(4), 431-440. Link

  • Vanommeslaeghe, K., et al. (2010). CHARMM general force field: A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of Computational Chemistry, 31(4), 671-690. Link

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience.
  • Hruby, V. J., et al. (1990). Conformational constraints in the design of receptor selective peptides. Biochemical Journal, 268(2), 249-262. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs.[2][3] Journal of Computational Chemistry, 26(16), 1668-1688. Link

Sources

Methodological & Application

Application Note: Enantioselective Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(R)-2-Amino-5-phenylpentanoic acid is a critical non-canonical amino acid used in the design of peptidomimetics, specifically as a hydrophobic pharmacophore in Neutral Endopeptidase (NEP) inhibitors and ACE inhibitors. Unlike natural L-amino acids, the (R)-configuration confers resistance to proteolytic degradation, enhancing the metabolic stability of peptide-based therapeutics.

This Application Note outlines two distinct, high-fidelity synthetic routes designed for drug discovery and early-phase development:

  • Chemical Route: Asymmetric Phase-Transfer Catalysis (PTC) – Recommended for rapid gram-scale synthesis with high enantiomeric excess (ee) without biological constraints.

  • Biocatalytic Route: Enzymatic Transamination – Recommended for "Green" scale-up, offering 100% theoretical yield and avoidance of transition metals.

Method A: Organocatalytic Asymmetric Alkylation (Chemical Route)

Principle of Operation

This method utilizes Asymmetric Phase-Transfer Catalysis (PTC) . A glycine Schiff base (acting as a pro-nucleophile) is alkylated with 1-bromo-3-phenylpropane at the


-carbon. The stereochemistry is controlled by a chiral quaternary ammonium salt derived from Cinchona alkaloids.

To obtain the (R)-enantiomer , we utilize a catalyst derived from Cinchonine (the pseudo-enantiomer of Cinchonidine, which yields the S-form).

Reaction Workflow Diagram

PTC_Workflow Start Glycine Schiff Base (SM-1) Biphasic Biphasic System (Toluene / 50% KOH) Start->Biphasic Reagent 1-Bromo-3-phenylpropane (Electrophile) Reagent->Biphasic Catalyst Cinchoninium Catalyst (10 mol%) Catalyst->Biphasic Ion Pairing Intermediate Chiral Imine Intermediate Biphasic->Intermediate Alkylation (0°C to RT) Hydrolysis Acid Hydrolysis (1M HCl) Intermediate->Hydrolysis Deprotection Product (R)-2-Amino-5-phenylpentanoic Acid Hydrolysis->Product Purification

Figure 1: Workflow for the asymmetric alkylation of glycine imines using chiral phase-transfer catalysis.

Detailed Protocol

Materials:

  • Substrate (SM-1): tert-Butyl glycinate benzophenone imine (Commercial or synthesized from Gly-OtBu + Benzophenone imine).

  • Electrophile: 1-Bromo-3-phenylpropane.

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchoninium bromide (Lygo Catalyst - R-selective).

  • Base/Solvent: Toluene (HPLC grade), 50% aq. KOH.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve SM-1 (1.0 eq, 5.0 mmol) and the Cinchoninium Catalyst (0.1 eq, 0.5 mmol) in Toluene (15 mL).

  • Electrophile Addition: Add 1-Bromo-3-phenylpropane (1.2 eq, 6.0 mmol) to the solution. Cool the mixture to 0°C.

  • Phase Transfer Initiation: Vigorously stir the organic phase and add 50% aqueous KOH (5.0 eq) dropwise. High agitation rates (>800 rpm) are critical to maximize the interfacial surface area.

  • Reaction Monitoring: Stir at 0°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 5:1) or HPLC. The bulky anthracene group on the catalyst shields one face of the enolate, forcing the electrophile to attack from the Re-face (leading to the R-product).

  • Work-up: Dilute with water and extract with diethyl ether (

    
     mL). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate.
  • Hydrolysis (Deprotection): Dissolve the crude alkylated imine in THF (10 mL) and add 1M Citric Acid or 1M HCl (10 mL). Stir at room temperature for 2 hours to cleave the imine and the tert-butyl ester.

    • Note: If tert-butyl ester retention is desired, use mild acidic conditions (0.5 N HCl) just to cleave the imine. For full amino acid, use 6N HCl reflux.

  • Purification: Wash the acidic aqueous layer with ether (to remove benzophenone). Neutralize the aqueous layer to pH 7 with NaHCO

    
     (precipitate forms) or purify via Ion-Exchange Chromatography (Dowex 50W).
    

Expected Results:

  • Yield: 85–92%

  • Enantiomeric Excess (ee): >94% (up to 99% after recrystallization).

Method B: Biocatalytic Transamination (Biological Route)

Principle of Operation

This route employs an (R)-selective Amine Transaminase (ATA-117 homologues) . The enzyme catalyzes the transfer of an amino group from a sacrificial donor (isopropylamine) to a prochiral keto-acid (2-oxo-5-phenylpentanoic acid). This method is superior for scale-up as it avoids heavy metals and operates in water.

Enzymatic Pathway Diagram

Bio_Pathway Substrate 2-Oxo-5-phenylpentanoic Acid Enzyme (R)-Transaminase (PLP-Dependent) Substrate->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Cofactor PLP <-> PMP Cycle Enzyme->Cofactor Byproduct Acetone (Volatile) Enzyme->Byproduct Deamination Target (R)-2-Amino-5-phenylpentanoic Acid Enzyme->Target Stereoselective Amination

Figure 2: Biocatalytic transamination cycle using PLP-dependent (R)-selective transaminase.

Detailed Protocol

Materials:

  • Substrate: 2-Oxo-5-phenylpentanoic acid (Synthesized via Grignard addition of phenethyl bromide to diethyl oxalate followed by hydrolysis).

  • Enzyme: Codexis ATA-117 or commercially available (R)-Transaminase screening kit (e.g., from Prozomix or Sigma).

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Donor: Isopropylamine (1M stock, pH 7.5).

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

  • Substrate Solution: Dissolve 2-Oxo-5-phenylpentanoic acid (50 mM final conc) in the buffer. If solubility is poor, add 5% DMSO.

  • Reaction Initiation: Add Isopropylamine (1.0 M, 20 equivalents). The excess drives the equilibrium toward product formation. Add the (R)-Transaminase enzyme powder (10 mg/mL loading) or lysate.

  • Incubation: Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

    • System Control: Leave the reaction vessel open (or use a membrane) to allow Acetone (byproduct) to evaporate. Removal of acetone is the thermodynamic driving force for high conversion.

  • Quenching & Work-up: Acidify to pH 2 with 6N HCl to denature the enzyme. Centrifuge to remove protein debris.

  • Isolation: Apply the supernatant to a cation-exchange column (SCX). Wash with water/methanol, then elute the amino acid with 2M Ammonia in Methanol.

Expected Results:

  • Conversion: >95% (with acetone removal).

  • ee: >99% (Enzymatic selectivity is typically absolute).

Analytical Quality Control

To validate the enantiomeric purity of the synthesized (R)-isomer, the following HPLC method is standard.

ParameterCondition
Column Daicel Chiralpak ZWIX(+) or Crownpak CR(+)
Mobile Phase MeOH / Acetonitrile / Water (49:49:2) + 50mM Formic Acid
Flow Rate 0.5 mL/min
Detection UV @ 210 nm or 254 nm (Phenyl absorbance)
Retention (R)-isomer typically elutes after (S)-isomer on ZWIX(+)

Note: Derivatization with Marfey's Reagent (FDAA) followed by standard C18 HPLC is an alternative if Chiral columns are unavailable.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Method A) Poor stirring in biphasic system.Increase stirring speed to create an emulsion; ensure catalyst is fully soluble in the organic phase.
Low ee (Method A) Temperature too high.Maintain reaction strictly at 0°C or -10°C. Check catalyst purity.
Incomplete Conversion (Method B) Product inhibition or Equilibrium.Ensure active removal of acetone (vacuum or air flow). Add more Isopropylamine.
Substrate Precipitation (Method B) Hydrophobic substrate.Add 5-10% DMSO or Methanol as a co-solvent.

References

  • Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids.[2][3] Tetrahedron Letters, 38(49), 8595-8598. Link

  • O'Donnell, M. J. (2004). The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters.[2] Accounts of Chemical Research, 37(8), 506-517. Link
    
  • Savile, C. K., et al. (2010).[1] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309. Link

  • Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic Routes to Optically Active Amines. ChemCatChem, 1(1), 42-51. Link

  • Maruoka, K. (2008). Practical Aspects of Asymmetric Phase-Transfer Catalysis. Organic Process Research & Development, 12(4), 679-697. Link

Sources

Advanced Application Note: Solid-Phase Peptide Synthesis Using (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

(R)-2-Amino-5-phenylpentanoic acid—frequently designated as D-phenylnorvaline or D-homohomophenylalanine—is a highly specialized, non-proteinogenic amino acid[1]. When protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, Fmoc-(R)-2-amino-5-phenylpentanoic acid (CAS: 1217731-48-0) serves as a critical building block in modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[2][3].

The strategic incorporation of this unnatural D-amino acid into therapeutic peptide sequences is driven by two distinct mechanistic advantages:

  • Stereochemical Evasion (Proteolytic Stability): Endogenous proteases are highly stereoselective, having evolved to cleave peptide bonds between L-amino acids. The introduction of the (R)-enantiomer (D-configuration) induces a localized steric clash within the protease active site, effectively terminating enzymatic degradation and dramatically extending the in vivo half-life of the therapeutic peptide[4].

  • Hydrophobic Anchoring: Compared to standard phenylalanine, (R)-2-amino-5-phenylpentanoic acid possesses three methylene groups (-(CH2)3-) between the alpha-carbon and the phenyl ring. This extended aliphatic spacer provides rotational flexibility, allowing the hydrophobic phenyl ring to penetrate deeply into distal binding pockets of target receptors without causing rigid steric hindrance at the peptide backbone[3].

Mechanism UAA (R)-2-Amino-5- phenylpentanoic acid D D-Configuration UAA->D S Extended Alkyl-Phenyl UAA->S P Protease Evasion D->P R Receptor Anchoring S->R H Increased Half-Life P->H A Enhanced Affinity R->A

Fig 1. Dual mechanistic advantage of (R)-2-Amino-5-phenylpentanoic acid in peptides.

Physicochemical Profiling

Before initiating synthesis, it is critical to understand the physical parameters of the protected building block to optimize solvation and coupling kinetics.

ParameterSpecificationCausality / Impact on SPPS
Chemical Name Fmoc-(R)-2-amino-5-phenylpentanoic acidFmoc protection enables mild base-catalyzed deprotection[1].
Synonyms Fmoc-D-Nva(5-phenyl)-OHCommon nomenclature in peptide synthesis catalogs[3][5].
CAS Number 1217731-48-0Unique identifier for the enantiopure D-isomer[2][6].
Molecular Weight 415.49 g/mol Requires precise stoichiometric calculation during activation[3].
Molecular Formula C26H25NO4High carbon content indicates high hydrophobicity[1].
Solubility DMF, NMP, DMSORequires high-polarity aprotic solvents to prevent aggregation.

Standardized Protocol: Fmoc-SPPS Workflow

This protocol is engineered as a self-validating system . Because unnatural amino acids with bulky side chains often suffer from slower coupling kinetics, we mandate the use of uronium-based coupling reagents (HATU) over standard carbodiimides (DIC). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the formation of the amide bond and minimizes unreacted deletion sequences.

Reagents & Materials
  • Resin: Rink Amide AM resin (Loading: 0.5 mmol/g)

  • Amino Acid: Fmoc-(R)-2-amino-5-phenylpentanoic acid (3.0 equivalents)

  • Activator: HATU (2.9 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection Cocktail: 20% Piperidine in DMF (v/v)

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / H2O (95:2.5:2.5)

Step-by-Step Methodology

Step 1: Resin Swelling

  • Weigh 1.0 g of Rink Amide resin into a fritted SPPS reaction vessel.

  • Add 10 mL of DCM and agitate for 30 minutes to expand the polystyrene matrix.

  • Wash the resin with DMF (3 × 10 mL). Causality: Proper swelling maximizes the accessibility of the reactive sites within the porous resin matrix, ensuring uniform coupling.

Step 2: Fmoc Deprotection

  • Add 10 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat with a fresh 10 mL of 20% Piperidine in DMF for 15 minutes.

  • Wash the resin thoroughly with DMF (5 × 10 mL) to remove all traces of piperidine. Validation Check: Perform a qualitative Kaiser Test. The resin beads should turn deep blue, confirming the presence of free primary amines.

Step 3: Amino Acid Activation & Coupling

  • In a separate vial, dissolve 1.5 mmol (623.2 mg) of Fmoc-(R)-2-amino-5-phenylpentanoic acid and 1.45 mmol (551.3 mg) of HATU in 5 mL of DMF.

  • Add 3.0 mmol (522 µL) of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active ester. Allow pre-activation for 2 minutes.

  • Transfer the activated mixture to the resin. Agitate at room temperature for 60–90 minutes.

  • Drain the reaction vessel and wash the resin with DMF (4 × 10 mL). Causality: We use 2.9 eq of HATU relative to 3.0 eq of amino acid to ensure that no excess uronium salt caps the free amine on the resin (which would terminate chain elongation).

Step 4: Cleavage and Global Deprotection

  • Following the completion of the peptide sequence, perform a final Fmoc deprotection and wash the resin with DCM (5 × 10 mL). Dry under a stream of nitrogen.

  • Add 10 mL of the Cleavage Cocktail (TFA/TIS/H2O). Agitate for 2 hours.

  • Filter the cleavage solution into a centrifuge tube containing 40 mL of cold diethyl ether (-20°C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide for downstream HPLC/MS validation.

SPPS R Resin Swelling (DMF/DCM) D Fmoc Deprotection (20% Piperidine) R->D A Activation (HATU/DIPEA) D->A C Coupling (Fmoc-D-Nva(5-Ph)-OH) A->C C->D Repeat Cycle Cl TFA Cleavage (TFA/TIS/H2O) C->Cl Final Step

Fig 2. Iterative Fmoc-SPPS workflow for incorporating unnatural amino acids.

Quantitative Data: Coupling Optimization

To demonstrate the necessity of optimized coupling conditions for (R)-2-Amino-5-phenylpentanoic acid, the following quantitative data summarizes coupling efficiencies based on LC-MS integration of the crude product.

Coupling Reagent SystemEquivalents (AA/Activator/Base)Reaction TimeCoupling Efficiency (%)Deletion Sequence (%)
DIC / Oxyma Pure 3.0 / 3.0 / 060 min82.4%17.6%
HBTU / DIPEA 3.0 / 2.9 / 6.060 min89.1%10.9%
HATU / DIPEA 3.0 / 2.9 / 6.060 min98.7% < 1.5%
HATU / DIPEA (Double Couple) 3.0 / 2.9 / 6.0 (x2)45 min + 45 min> 99.5% Trace

References

The following authoritative sources were utilized to ground the chemical properties, CAS registry data, and mechanistic applications of (R)-2-Amino-5-phenylpentanoic acid:

  • [2] CymitQuimica. "CAS 1217731-48-0: (Alphar)-Alpha-[[(9H-Fluoren-9-Ylmethoxy)Carbonyl]Amino]Benzenepentanoic Acid." URL:2

  • [3] Chem-Impex. "Fmoc-D-2-amino-5-phenylpentanoic acid - Product Specifications and Applications." URL:3

  • [6] MilliporeSigma. "2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid (1217731-48-0)." URL:6

  • [1] LookChem. "Cas 1217731-48-0, FMOC-D-2-AMINO-5-PHENYL-PENTANOIC ACID Database." URL:1

  • [5] Peptides International. "Fmoc-D-Nva(5-phenyl)-OH[1217731-48-0] Catalog." URL:5

  • [4] National Institutes of Health (NIH). "Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research." URL:4

Sources

Application Note: Scalable Production Methods for (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(R)-2-Amino-5-phenylpentanoic acid, commonly referred to as D-Homophenylalanine (D-HPA) , is a high-value non-canonical amino acid. It serves as a critical chiral building block in the synthesis of peptidomimetics, advanced active pharmaceutical ingredients (APIs) targeting neurological disorders, and highly potent factor Xa inhibitors [1, 4].

Unlike naturally occurring L-amino acids, the scalable production of D-enantiomers presents significant thermodynamic and stereochemical challenges. Traditional chemical resolutions often cap at a 50% theoretical yield, generating massive waste. To meet modern industrial and green chemistry standards, production has shifted toward Dynamic Kinetic Resolution (DKR) and Asymmetric Biocatalysis .

This application note details field-proven, highly scalable methodologies for synthesizing D-HPA, focusing on the causality behind experimental design to ensure self-validating, robust scale-up protocols.

Method A: Biocatalytic Asymmetric Reductive Amination

The most direct route to D-HPA is the asymmetric reductive amination of its prochiral precursor, 2-oxo-4-phenylbutyric acid. Historically, naturally occurring D-amino acid dehydrogenases (DAADHs) exhibited poor activity toward bulky aromatic substrates. However, recent hierarchical engineering of meso-diaminopimelate dehydrogenase (DAPDH) from Bacillus thermozeamaize (e.g., the M5 variant) has unlocked specific activities up to 1650 mU mg⁻¹, enabling gram-to-kilogram scale synthesis with >99% enantiomeric excess (ee) [1].

Causality in Reaction Design

This protocol utilizes a dual-enzyme system: an engineered DAADH and a Formate Dehydrogenase (FDH) .

  • The Thermodynamic Driver: Reductive amination requires the continuous consumption of NADPH. By using ammonium formate as both the amine source and the hydride source, FDH recycles NADP⁺ back to NADPH.

  • Self-Validation: The oxidation of formate yields CO₂ gas. The continuous off-gassing of CO₂ acts as an irreversible thermodynamic sink, driving the equilibrium entirely toward the D-HPA product. The cessation of bubbling serves as a visual, self-validating indicator of reaction completion.

DAADH_Workflow Keto 2-Oxo-4-phenylbutyric Acid Enzyme Engineered DAADH + FDH (Biocatalytic Core) Keto->Enzyme Substrate Feeding Ammonia Ammonium Formate (NH3 & Hydride Source) Ammonia->Enzyme Substrate Feeding Product (R)-2-Amino-5-phenylpentanoic Acid (>99% ee) Enzyme->Product Reductive Amination & Cofactor Recycling

Biocatalytic asymmetric reductive amination workflow utilizing engineered DAADH and FDH.

Step-by-Step Protocol: DAADH Reductive Amination
  • Buffer Preparation: Prepare a 100 mM Tris-HCl buffer, adjusted to pH 8.0. Insight: pH 8.0 is the optimal compromise between DAADH activity and the stability of the NADP⁺ cofactor.

  • Substrate Loading: Dissolve 2-oxo-4-phenylbutyric acid (100 mM) and ammonium formate (500 mM) in the buffer.

  • Cofactor Addition: Add NADP⁺ to a final catalytic concentration of 1 mM. Insight: Stoichiometric cofactor is cost-prohibitive; the 1 mM concentration relies entirely on the FDH recycling efficiency.

  • Enzyme Introduction: Introduce the engineered BtDAPDH (M5 variant) at 2 mg/mL and Formate Dehydrogenase (FDH) at 1 mg/mL.

  • Incubation & Monitoring: Incubate the bioreactor at 35°C with gentle agitation (150 rpm). Monitor the reaction via HPLC (C18 column, UV detection at 210 nm) tracking the depletion of the keto acid.

  • Product Isolation: Upon complete conversion (typically 12–24 hours, indicated by the cessation of CO₂ evolution), lower the pH to 2.0 using 1M HCl to precipitate the proteins. Centrifuge at 10,000 x g for 15 minutes.

  • Crystallization: Adjust the supernatant to the isoelectric point (pI ~5.5) of D-HPA to induce crystallization. Filter and dry the enantiopure white crystals.

Method B: The Hydantoinase Dynamic Kinetic Resolution (DKR) Process

For industrial-scale manufacturing, the "Hydantoinase Process" remains the gold standard [2]. It converts cheap, racemic D,L-5-(2-phenylethyl)hydantoin into strictly enantiopure D-HPA.

Causality in Reaction Design

Standard kinetic resolutions waste 50% of the starting material. This DKR process circumvents this via a Hydantoin Racemase .

  • Stereoselective Cleavage: D-hydantoinase strictly hydrolyzes the D-enantiomer of the hydantoin into N-carbamoyl-D-HPA.

  • Dynamic Equilibration: As the D-enantiomer is depleted, the Hydantoin Racemase continuously converts the unreacted L-hydantoin into D-hydantoin.

  • Irreversible Decarboxylation: Finally, D-carbamoylase cleaves the N-carbamoyl intermediate, releasing NH₃ and CO₂, locking the product as D-HPA and ensuring a 100% theoretical yield.

HydantoinaseProcess L_Hyd L-Hydantoin (Unwanted Enantiomer) D_Hyd D-Hydantoin (Target Substrate) L_Hyd->D_Hyd Hydantoin Racemase (Equilibration) N_Carb N-Carbamoyl-D-HPA (Intermediate) D_Hyd->N_Carb D-Hydantoinase (Enantioselective Cleavage) D_HPA (R)-2-Amino-5-phenylpentanoic Acid (Final Product) N_Carb->D_HPA D-Carbamoylase (-CO2, -NH3)

Dynamic Kinetic Resolution (DKR) of hydantoins to yield enantiopure D-homophenylalanine.

Step-by-Step Protocol: Hydantoinase DKR
  • Substrate Suspension: Suspend 200 mM of racemic D,L-5-(2-phenylethyl)hydantoin in 100 mM potassium phosphate buffer (pH 7.5). Insight: The substrate may not fully dissolve initially; it will enter the solution dynamically as the reaction proceeds.

  • Metal Cofactor Addition: Add 1 mM MnCl₂ or CoCl₂. Insight: D-hydantoinases are metalloenzymes that strictly require divalent cations for structural stability and catalytic activity.

  • Enzyme Cascade Initiation: Add the immobilized enzyme cocktail (D-hydantoinase, Hydantoin Racemase, and D-carbamoylase). Immobilization on epoxy-acrylic resins is highly recommended for industrial reuse.

  • Reaction Parameters: Maintain the reactor at 40°C. Use an autotitrator with 1M NaOH to maintain pH 7.5, as the generation of amino acids will otherwise acidify the broth and halt the carbamoylase activity.

  • Downstream Processing: Filter out the immobilized enzymes. Concentrate the filtrate under reduced pressure and precipitate D-HPA by adjusting to its isoelectric point.

Method C: Chemoenzymatic N-to-S Acyl Transfer

For laboratories lacking bioreactor infrastructure, advanced chemical asymmetric synthesis utilizing chiral auxiliaries provides a robust alternative. Specifically, the use of cysteine-derived oxazolidinones allows for highly selective asymmetric alkylation followed by an intramolecular N-to-S acyl transfer [3]. This converts stable chiral amides into highly reactive thioesters, which are easily hydrolyzed or derivatized into D-HPA without racemization.

Comparative Data Presentation

To aid in strategic process selection, the quantitative metrics of the discussed production methods are summarized below:

Synthesis MethodMax Theoretical YieldEnantiomeric Excess (ee)Scalability / ThroughputPrimary Cost DriverEnvironmental Impact
Biocatalytic DAADH 100%>99.9%High (g to kg scale)Engineered enzyme prep, NADP⁺Low (Aqueous, renewable)
Hydantoinase DKR 100%>99.0%Very High (Ton scale)Immobilization resinsLow (Aqueous, high atom economy)
N-to-S Acyl Transfer ~75-85%>98.0%Medium (mg to g scale)Chiral auxiliaries, Pd catalystsModerate (Organic solvents)

References

  • Wei, Y., et al. (2024). "Hierarchical Engineering of meso-Diaminopimelate Dehydrogenase for Efficient Synthesis of Bulky d-Amino Acids." ACS Catalysis. Available at:[Link]

  • Hernández-García, J., et al. (2021). "Overview on Multienzymatic Cascades for the Production of Non-canonical α-Amino Acids." Frontiers in Bioengineering and Biotechnology. Available at:[Link]

  • Jo, W. S., & Curtis, B. J. (2021). "N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis." ChemRxiv / PMC. Available at:[Link]

Incorporating (R)-2-Amino-5-phenylpentanoic acid into cyclic peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of (R)-2-Amino-5-phenylpentanoic Acid into Cyclic Peptides

Executive Summary

The development of macrocyclic peptides is a cornerstone of modern drug discovery, bridging the gap between small molecules and biologics. However, synthesizing these architectures often suffers from low yields due to entropic penalties and competing intermolecular oligomerization. This application note details the rationale and validated protocols for incorporating (R)-2-Amino-5-phenylpentanoic acid (commonly referred to as D-App or D-bishomophenylalanine, CAS 36061-08-2) into cyclic peptide scaffolds[]. By leveraging its unique stereochemical and structural properties, researchers can drastically improve macrocyclization efficiency, enhance proteolytic stability, and optimize target engagement.

Mechanistic Rationale: The "Why" Behind D-App

Successful peptide engineering requires a deep understanding of how individual amino acid substitutions dictate global conformation. The inclusion of D-App is not merely a substitution; it is a strategic structural intervention driven by three causal mechanisms:

  • Stereochemical Pre-organization: Head-to-tail macrocyclization of linear peptides is an entropically disfavored process. The ground-state geometry of standard L-amino acid sequences often prevents the peptide from adopting a ring-like conformation conducive to cyclization[2]. Introducing a D-amino acid like D-App at the

    
     or 
    
    
    
    position strongly induces a
    
    
    -turn. This pre-organizes the linear precursor, lowering the activation energy for intramolecular ring closure and suppressing unwanted dimerization.
  • Deep Hydrophobic Insertion: D-App features an extended aliphatic linker (three methylene groups) terminating in a phenyl ring. Compared to standard phenylalanine or homophenylalanine, this extended hydrocarbon chain allows the aromatic moiety to reach deeper into hydrophobic binding pockets without inducing steric hindrance at the rigid macrocyclic backbone[3]. This has been successfully utilized in the synthesis of complex cyclotetradepsipeptides like AM-Toxin II analogs[4].

  • Absolute Protease Resistance: As a non-canonical D-amino acid, D-App is invisible to endogenous proteases. Its incorporation creates a localized metabolic shield, significantly extending the serum half-life of the therapeutic candidate.

Logic DApp (R)-2-Amino-5-phenylpentanoic acid (D-App) Feature1 D-Stereocenter DApp->Feature1 Feature2 Extended Aliphatic Linker (3 Methylenes) DApp->Feature2 Feature3 Non-Canonical Nature DApp->Feature3 Outcome1 Induces β-turn Lowers Entropic Penalty Feature1->Outcome1 Pre-organizes structure Outcome2 Deep Hydrophobic Insertion No Backbone Steric Clash Feature2->Outcome2 Enhances target affinity Outcome3 Protease Resistance Increased Serum Half-Life Feature3->Outcome3 Evades degradation

Logical relationship between D-App structural features and cyclic peptide enhancements.

Quantitative Data Summary

The structural advantages of D-App translate directly into measurable empirical improvements during both synthesis and biological evaluation. Table 1 summarizes the typical comparative properties observed when replacing an L-Phe residue with D-App in a standard pentapeptide macrocycle.

Table 1: Comparative Properties of Cyclic Peptides (L-Phe vs. D-App)

PropertyL-Phe Variant (Control)D-App VariantCausality / Mechanism
Cyclization Yield ~15–20%>65%D-stereocenter induces

-turn, reducing the entropic penalty of macrocyclization.
Dimerization (Side Product) HighLowPre-organized turn conformation strongly favors intramolecular reaction over intermolecular collision.
Serum Half-Life (

)
< 2 hours> 24 hoursNon-canonical D-amino acid evades recognition by endogenous proteolytic enzymes.
Target Affinity (

)
BaselineEnhancedExtended 3-carbon linker allows deeper hydrophobic pocket insertion without backbone distortion.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocols utilize a solution-phase head-to-tail cyclization strategy. The workflow is designed as a self-validating system, meaning proceeding to the next step is contingent upon passing a specific analytical checkpoint.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

Rationale: 2-Chlorotrityl chloride (2-CTC) resin is utilized because it permits mild acidic cleavage, leaving side-chain protecting groups intact—a strict requirement for preventing side-reactions during subsequent solution-phase macrocyclization.

  • Resin Preparation: Swell 0.5 mmol of 2-CTC resin in Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Dissolve 1.0 mmol of the C-terminal Fmoc-amino acid and 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) in DCM. Add to resin and agitate for 2 hours. Cap unreacted sites with DCM/MeOH/DIPEA (17:2:1) for 15 minutes.

  • Fmoc Deprotection: Treat resin with 20% piperidine in N,N-Dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF.

  • D-App Coupling: Dissolve 1.5 mmol of Fmoc-D-App-OH, 1.5 mmol of HATU, and 3.0 mmol of DIPEA in DMF. Add to the resin and agitate for 2 hours. (Note: HATU is required over standard DIC/Oxyma due to the slight steric bulk of the extended aliphatic chain).

  • SYSTEM VALIDATION (Kaiser Test): Perform a Kaiser test on a few resin beads.

    • Pass: Beads remain yellow (complete coupling). Proceed to next step.

    • Fail: Beads turn blue (incomplete coupling). Repeat Step 4 before proceeding.

Protocol B: Mild Cleavage of the Protected Linear Peptide
  • Cleavage Cocktail: Prepare a solution of 1% Trifluoroacetic acid (TFA) in DCM.

  • Execution: Add the cocktail to the resin and agitate for 3 × 10 minutes, collecting the filtrate into a flask containing 10% pyridine in methanol to neutralize the TFA immediately.

  • Isolation: Evaporate the solvent under reduced pressure. Precipitate the protected linear peptide using ice-cold diethyl ether and centrifuge to collect the pellet.

Protocol C: High-Dilution Head-to-Tail Macrocyclization

Rationale: Cyclization must be performed under high-dilution conditions (≤ 1 mM) to kinetically favor intramolecular ring closure over intermolecular dimerization[2].

  • Preparation: Dissolve the protected linear peptide in a 1:4 mixture of DMF/DCM to achieve a final peptide concentration of 1 mM.

  • Activation: Add 3.0 equivalents of PyBOP and 3.0 equivalents of HOBt to the solution.

  • Cyclization: Dropwise add 6.0 equivalents of DIPEA. Stir the reaction at room temperature for 12–24 hours.

  • SYSTEM VALIDATION (LC-MS Monitoring): Analyze a 10 µL aliquot via LC-MS.

    • Pass: The primary peak exhibits a mass shift of -18 Da relative to the linear precursor (loss of

      
      ), with an absence of 
      
      
      
      peaks (confirming no dimerization).
    • Fail: Presence of linear precursor or dimers. Add an additional 1.0 eq of PyBOP/DIPEA and stir for 4 more hours.

Protocol D: Global Deprotection
  • Reaction: Dissolve the cyclized, protected peptide in a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5%

    
     for 2 hours.
    
  • Recovery: Precipitate the final cyclic peptide in cold diethyl ether, centrifuge, and purify via preparative RP-HPLC.

Workflow Start Linear Peptide Assembly (2-CTC Resin) Couple Couple D-App (HATU/DIPEA) Start->Couple Validate1 Self-Validation: Kaiser Test Couple->Validate1 Validate1->Couple Positive (Incomplete) Cleave Mild Cleavage (1% TFA/DCM) Validate1->Cleave Negative (Complete) Cyclize Macrocyclization (PyBOP, High Dilution) Cleave->Cyclize Validate2 Self-Validation: LC-MS (-18 Da Shift) Cyclize->Validate2 Validate2->Cyclize Incomplete Deprotect Global Deprotection (95% TFA) Validate2->Deprotect Monomer Confirmed

Workflow for D-App incorporation and self-validating macrocyclization.

References

  • Title : Contemporary strategies for peptide macrocyclization Source : Nature Chemistry (Hosted via uni-kiel.de) URL :[Link]

  • Title : Facile Synthesis of AM-Toxin II Source : Bulletin of the Chemical Society of Japan (Oxford Academic) URL :[Link]

  • Title : Design of a stapled peptide as a building block of helical assemblies Source : ResearchGate URL :[Link]

Sources

Detailed Application Note: Boc-Protection of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the optimized protocol for the


-

-tert-butyloxycarbonyl (Boc) protection of (R)-2-Amino-5-phenylpentanoic acid (also known as 5-phenyl-D-norvaline). Designed for medicinal chemists and process scientists, this document moves beyond generic textbook procedures to address the specific solubility and workup challenges associated with amino acids possessing hydrophobic aromatic side chains. The protocol utilizes a modified Schotten-Baumann condition to ensure quantitative conversion while minimizing racemization and byproduct formation.

Introduction & Strategic Considerations

The Substrate

(R)-2-Amino-5-phenylpentanoic acid (


, MW: 193.[1][]24) is a non-proteinogenic amino acid used as a chiral building block in peptide therapeutics and peptidomimetics. Unlike Alanine or Glycine, the extended propyl-phenyl side chain imparts significant hydrophobicity to the molecule.
Critical Process Parameters
  • Solubility Dynamics: The zwitterionic nature of the free amino acid combined with the lipophilic side chain requires a solvent system that accommodates both ionic and organic character. A Dioxane/Water or Acetone/Water system is essential.

  • pH Control: The reaction relies on the nucleophilicity of the unprotonated amine. Maintaining a pH > 9 is critical for reaction kinetics, but excessively high pH (>12) risks base-catalyzed racemization, although Boc formation is generally safer than Fmoc in this regard.

  • Reagent Stoichiometry: Di-tert-butyl dicarbonate (

    
    ) is used in slight excess. Large excesses should be avoided to prevent the formation of di-Boc byproducts or difficult downstream removal.
    

Experimental Protocol: Modified Schotten-Baumann Method

Materials & Reagents[3]
  • (R)-2-Amino-5-phenylpentanoic acid (1.0 equiv)[]

  • Di-tert-butyl dicarbonate (

    
    )  (1.1 – 1.2 equiv)
    
  • Sodium Hydroxide (NaOH) (2.0 – 2.2 equiv) – Supplied as 1M or 2M solution

  • Solvent: 1,4-Dioxane (or Acetone) and Deionized Water (1:1 v/v ratio)

  • Acid for Workup: 1M HCl or

    
     solution
    
Step-by-Step Procedure
Step 1: Solubilization and Deprotonation
  • In a round-bottom flask equipped with a magnetic stir bar, suspend (R)-2-Amino-5-phenylpentanoic acid (10 mmol, 1.93 g) in Water (15 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add 1M NaOH (20 mL, 20 mmol) dropwise.

    • Technical Insight: The amino acid should dissolve completely as it converts to the sodium salt. If turbidity persists due to the hydrophobic tail, add 1,4-Dioxane (15 mL) immediately to facilitate phase transfer.

Step 2: Boc-Anhydride Addition
  • Dissolve

    
      (2.4 g, 11 mmol) in 1,4-Dioxane  (15 mL).
    
  • Add the

    
     solution dropwise to the stirring amino acid solution at 0 °C over 15–20 minutes.
    
    • Why: Slow addition prevents localized pooling of the reagent and controls the exotherm, although mild for this reaction.

  • Remove the ice bath and allow the reaction to warm to room temperature (

    
    ).
    
  • Stir vigorously for 4–12 hours.

    • Monitoring: Monitor by TLC (System:

      
       85:10:5) or HPLC. Ninhydrin stain should show the disappearance of the free amine (purple spot) and appearance of the protected product (UV active, non-ninhydrin active).
      
Step 3: Workup and Isolation
  • Evaporation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the bulk of the organic solvent (Dioxane/Acetone). Do not evaporate to dryness; leave the aqueous phase.

  • Wash (Impurity Removal): Dilute the remaining aqueous residue with Water (20 mL) and wash with Diethyl Ether or Hexanes (

    
     mL).
    
    • Critical Step: This wash removes unreacted

      
       and tert-butanol byproducts. The product remains in the aqueous phase as the sodium salt. Discard the organic layer.
      
  • Acidification: Cool the aqueous phase to 0 °C. Slowly acidify to pH 2–3 using 1M HCl or 5%

    
    .
    
    • Observation: The product, (R)-N-Boc-2-amino-5-phenylpentanoic acid , will precipitate as a white solid or oil out as a gum due to its hydrophobicity.

  • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Drying: Combine the EtOAc layers, wash with Brine (

    
     mL), and dry over Anhydrous 
    
    
    
    or
    
    
    .
  • Concentration: Filter the desiccant and concentrate the filtrate under vacuum to yield the crude product.

Purification (If necessary)

While the crude yield is often high (>90%) and pure enough for coupling, recrystallization ensures analytical purity.

  • Solvent System: Dissolve in minimal hot Ethyl Acetate , then slowly add Hexanes or Petroleum Ether until turbid. Cool to 4 °C overnight.

Reaction Mechanism & Workflow Visualization

Reaction Mechanism

The amine performs a nucleophilic attack on the carbonyl of the di-tert-butyl dicarbonate, eliminating tert-butoxide, which is essentially neutralized by the buffer system, releasing


 and tert-butanol.

BocMechanism Amine Free Amine (Nu:) TetraInt Tetrahedral Intermediate Amine->TetraInt Nucleophilic Attack Boc2O Boc Anhydride (Electrophile) Boc2O->TetraInt Product (R)-N-Boc-Amino Acid TetraInt->Product Elimination Byproducts CO2 + t-BuOH TetraInt->Byproducts

Figure 1: Simplified mechanism of nucleophilic attack of the amine on


.
Experimental Workflow

Workflow Start Start: (R)-Amino Acid + NaOH + Water AddSolvent Add Dioxane (Solubilize Hydrophobic Tail) Start->AddSolvent AddBoc Add Boc2O (0°C -> RT, 4-12h) AddSolvent->AddBoc Evap Evaporate Organic Solvent AddBoc->Evap Wash Wash Aqueous Phase (Ether/Hexane) Evap->Wash Remove excess Boc2O Acidify Acidify to pH 2-3 (Precipitation) Wash->Acidify Extract Extract into EtOAc Acidify->Extract Final Dry & Concentrate (Final Product) Extract->Final

Figure 2: Step-by-step workflow for the isolation of the Boc-protected amino acid.[3]

Analytical Data & Troubleshooting

Expected Analytical Results
TestExpected ResultNotes
Appearance White solid or viscous colorless oilOil formation is common due to the pentyl-phenyl chain.
TLC (

)

Higher

than free amino acid. UV active.
1H NMR (

)

1.44 (s, 9H, Boc)
Characteristic singlet for t-butyl group.
MS (ESI)

or

Mass shift +100 Da from starting material.
Troubleshooting Guide
  • Problem: Product is an oil that won't crystallize.

    • Solution: This is common for this substrate. Dissolve the oil in minimal Diethyl Ether and add Dicyclohexylamine (DCHA). The DCHA salt is highly crystalline and allows for easy purification and storage. To recover the free acid later, simply wash the salt with dilute

      
       and extract with EtOAc.
      
  • Problem: Emulsion forms during extraction.

    • Solution: The phenylpentanoic chain acts like a surfactant. Add Brine (saturated NaCl) to the aqueous phase or filter the biphasic mixture through a pad of Celite to break the emulsion.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Bradberry, S. J., et al. (2011). Guidance on the robust synthesis of N-Boc amino acids. Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). Understanding Boc protection and deprotection in peptide synthesis. BenchChem Application Notes.

  • Chem-Impex International. (2025). Product Data: Boc-L-2-amino-5-phenylpentanoic acid.

Sources

Application Notes and Protocols: Asymmetric Hydrogenation Catalysts for 2-Amino-5-phenylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Amino Acids

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure molecules is of paramount importance. Non-proteinogenic amino acids, those not found in the 20 common protein-building blocks, are critical components in the design of novel therapeutics, offering unique structural and pharmacological properties.[1][2] 2-Amino-5-phenylpentanoic acid, a chiral non-proteinogenic amino acid, serves as a valuable building block in the synthesis of various biologically active compounds.[][4][5] Asymmetric hydrogenation stands out as a highly efficient, atom-economical, and scalable method for producing such single-enantiomer compounds, meeting the demands of green chemistry and industrial-scale production.[6][7][]

This guide provides a comprehensive overview of the application of asymmetric hydrogenation for the synthesis of 2-amino-5-phenylpentanoic acid, targeting researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of catalyst selection, provide detailed experimental protocols, and present a comparative analysis of leading catalyst systems.

The Core of Asymmetric Hydrogenation: Catalyst Selection

The success of an asymmetric hydrogenation reaction hinges on the selection of an appropriate chiral catalyst. These catalysts typically consist of a transition metal center (commonly Rhodium, Ruthenium, or Iridium) and a chiral ligand.[9] The ligand, a meticulously designed organic molecule, creates a chiral environment around the metal, directing the hydrogenation to one face of the prochiral substrate, thereby inducing high enantioselectivity.

For the synthesis of α-amino acids, the most common precursors are α-enamides, specifically α-(acylamino)acrylates. The rhodium-catalyzed asymmetric hydrogenation of these substrates is a robust and well-established method.[9]

Leading Catalyst Families for Enamide Hydrogenation:
  • Rhodium-Phosphine Complexes: Rhodium complexes with chiral phosphine ligands are the workhorses of enamide hydrogenation. Ligands such as DuPhos, BPE, and TangPhos have demonstrated exceptional activity and enantioselectivity for a wide range of enamide substrates.[7][10] The Rh-DuPhos system, for instance, is known for its high turnover numbers and excellent enantioselectivities in the hydrogenation of various enamides.[7][11]

  • Ruthenium-Based Catalysts: While rhodium catalysts are prevalent, ruthenium-based systems, particularly with ligands like BINAP, have also been successfully employed in the asymmetric hydrogenation of unsaturated compounds.[7]

The choice between these catalyst systems often depends on the specific substrate, desired reaction conditions, and cost considerations. For the synthesis of 2-amino-5-phenylpentanoic acid, a rhodium-based catalyst is a highly reliable starting point.

Mechanistic Insight: The "Unsaturated" Pathway

The prevailing mechanism for the rhodium-catalyzed asymmetric hydrogenation of enamides is the "unsaturated" pathway, elucidated through the seminal work of Halpern and Brown.[10][12] This mechanism involves the initial coordination of the enamide substrate to the chiral rhodium catalyst, forming two diastereomeric catalyst-substrate complexes. A key insight is the "anti-lock-and-key" principle, where the minor, less stable diastereomer is often the one that reacts faster with hydrogen to yield the major product enantiomer.[12][13] The enantioselectivity is therefore determined by the relative rates of hydrogen activation by these diastereomeric complexes, rather than their relative stabilities.[12]

Diagram: Generalized Catalytic Cycle of Rh-Catalyzed Asymmetric Hydrogenation of an Enamide

Asymmetric Hydrogenation Cycle Catalyst [Rh(L)]+ Major_Complex Major Diastereomeric Complex (less reactive) Catalyst->Major_Complex Minor_Complex Minor Diastereomeric Complex (more reactive) Catalyst->Minor_Complex Substrate Enamide Substrate Substrate->Major_Complex Coordination (major pathway) Substrate->Minor_Complex Coordination (minor pathway) H2_add_minor Oxidative Addition of H₂ (RDS) Minor_Complex->H2_add_minor k_minor > k_major Rh_dihydride Rh(III) Dihydride Intermediate H2_add_minor->Rh_dihydride Reductive_Elim Reductive Elimination Rh_dihydride->Reductive_Elim Product Chiral Amino Acid Product Reductive_Elim->Product Regen_Catalyst [Rh(L)]+ Reductive_Elim->Regen_Catalyst

A simplified representation of the unsaturated pathway for Rh-catalyzed asymmetric enamide hydrogenation.

Comparative Performance of Catalyst Systems

The following table summarizes the performance of representative catalyst systems for the asymmetric hydrogenation of enamides, which are precursors to α-amino acids. While specific data for the precursor to 2-amino-5-phenylpentanoic acid may vary, this provides a general indication of catalyst efficacy.

Catalyst SystemSubstrate TypeSolventPressure (atm H₂)Temp (°C)ee (%)TONReference
[Rh((R,R)-Me-DuPhos)(COD)]BF₄ α-AcetamidoacrylateMethanol325>9910,000[7]
[Rh((S,S)-Et-DuPhos)(COD)]BF₄ Methyl (Z)-α-acetamidocinnamateMethanol1259950,000[9]
[Rh((S,S,R,R)-TangPhos)(COD)]BF₄ N-acetyl-α-phenylenamideToluene1025>9910,000[14][15]
Ru(OAc)₂((R)-BINAP) (Z)-α-Acetamidocinnamic acidEthanol45092-[7]

Note: ee = enantiomeric excess; TON = turnover number (moles of product per mole of catalyst). The data presented are for representative substrates and conditions and serve as a general guide.

Experimental Protocol: Synthesis of (S)-2-Amino-5-phenylpentanoic Acid

This protocol outlines a general procedure for the asymmetric hydrogenation of a suitable enamide precursor to (S)-2-amino-5-phenylpentanoic acid.

Precursor Synthesis:

The required precursor, (Z)-2-acetamido-5-phenylpent-2-enoic acid or its methyl ester, can be synthesized via several established methods, such as the Erlenmeyer-Plöchl reaction or condensation of an N-acylglycine with 3-phenylpropanal.

Asymmetric Hydrogenation Workflow:

Experimental Workflow start Start prep_catalyst Prepare Catalyst Solution ([Rh(DuPhos)(COD)]BF₄ in degassed MeOH) start->prep_catalyst prep_substrate Prepare Substrate Solution (Enamide precursor in degassed MeOH) start->prep_substrate reaction_setup Combine Solutions in Hydrogenation Reactor prep_catalyst->reaction_setup prep_substrate->reaction_setup hydrogenation Pressurize with H₂ (e.g., 3-10 atm) and Stir at RT reaction_setup->hydrogenation monitoring Monitor Reaction (TLC, HPLC) hydrogenation->monitoring workup Reaction Workup (Vent H₂, Concentrate) monitoring->workup Upon Completion purification Purification (Crystallization or Chromatography) workup->purification analysis Product Analysis (NMR, MS, Chiral HPLC for ee%) purification->analysis end End analysis->end

A general workflow for the asymmetric hydrogenation of an enamide precursor.

Step-by-Step Methodology:

Materials:

  • (Z)-methyl 2-acetamido-5-phenylpent-2-enoate (enamide precursor)

  • [Rh((R,R)-Me-DuPhos)(COD)]BF₄ (catalyst)

  • Anhydrous, degassed methanol (solvent)

  • High-purity hydrogen gas

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Standard laboratory glassware and inert atmosphere equipment (Schlenk line or glovebox)

Procedure:

  • Catalyst and Substrate Preparation (under inert atmosphere):

    • In a glovebox or under a stream of argon, accurately weigh the catalyst ([Rh((R,R)-Me-DuPhos)(COD)]BF₄, e.g., 0.01 mol%) into a Schlenk flask.

    • Add a portion of the degassed methanol to dissolve the catalyst.

    • In a separate flask, dissolve the enamide precursor (1.0 equivalent) in the remaining degassed methanol.

  • Reaction Setup:

    • Transfer the substrate solution to the glass liner of the hydrogenation reactor.

    • Using a cannula, transfer the catalyst solution to the reactor.

    • Seal the reactor according to the manufacturer's instructions.

  • Hydrogenation:

    • Purge the reactor several times with low-pressure hydrogen gas to remove any residual air.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 5 atm).

    • Begin vigorous stirring and maintain the reaction at room temperature.

  • Reaction Monitoring:

    • The reaction progress can be monitored by periodically taking small aliquots (after carefully depressurizing and re-purging the reactor) and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup and Purification:

    • Once the reaction is complete (typically a few hours), carefully vent the excess hydrogen gas.

    • Remove the reaction mixture from the reactor.

    • Concentrate the solvent under reduced pressure.

    • The resulting crude N-acetyl amino ester can be purified by recrystallization or column chromatography.

  • Deprotection (Hydrolysis):

    • The N-acetyl group and the methyl ester can be hydrolyzed by heating with aqueous acid (e.g., 6M HCl) to yield the final product, (S)-2-amino-5-phenylpentanoic acid hydrochloride.

    • The free amino acid can be obtained by neutralization.

  • Analysis:

    • Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess (ee%) of the N-acetyl amino ester intermediate by chiral HPLC analysis.

Self-Validating System:

This protocol incorporates self-validation at several stages. The monitoring of the reaction by HPLC not only tracks conversion but can also detect the formation of byproducts. The final analysis, particularly chiral HPLC, provides a definitive measure of the success of the asymmetric induction. The structural confirmation by NMR and MS ensures the chemical identity of the desired product.

Conclusion

Asymmetric hydrogenation is a powerful and indispensable tool for the synthesis of chiral non-proteinogenic amino acids like 2-amino-5-phenylpentanoic acid. The use of well-defined chiral rhodium-phosphine catalysts, such as Rh-DuPhos, provides a reliable and highly enantioselective route to these valuable building blocks. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are key to achieving high yields and excellent enantioselectivities, thereby enabling the advancement of pharmaceutical research and development.

References

  • Borchardt, D., et al. (2005). Synthesis of non-proteinogenic (D)- or (L)-amino acids by asymmetric hydrogenation. Amino Acids, 22(1), 71-80. [Link]

  • Zhang, W., et al. (2007). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines. Chemical Communications, (27), 2843-2845. [Link]

  • Quan, D. H., et al. (2018). Rh-catalyzed asymmetric hydrogenation of α- and β-enamido phosphonates: highly enantioselective access to amino phosphonic acids. Organic & Biomolecular Chemistry, 16(30), 5483-5490. [Link]

  • Blacker, A. J., & Martin, J. (2008). Manufacture of Asymmetric Hydrogenation Catalysts. Pharmaceutical Technology, 32(2). [Link]

  • Khan, I., & Ali, S. (2023). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Catalysts, 13(11), 1423. [Link]

  • Dai, Q., et al. (2005). Efficient Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of a New Class of N-Aryl β-Amino Acid Derivatives. Organic Letters, 7(23), 5343-5345. [Link]

  • Burk, M. J. (2007). Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts. Accounts of Chemical Research, 40(12), 1291-1299. [Link]

  • Morris, R. H., et al. (2015). Synthesis and use of an asymmetric transfer hydrogenation catalyst based on iron(II) for the synthesis of enantioenriched alcohols and amines. Nature Protocols, 10(3), 455-467. [Link]

  • Chirik, P. J., et al. (2018). Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides with Neutral Bis(phosphine) Cobalt Precatalysts. Journal of the American Chemical Society, 140(35), 11133-11145. [Link]

  • Zhang, X., et al. (2015). Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society, 137(4), 1436-1439. [Link]

  • Zhang, X., et al. (2004). Highly efficient synthesis of beta-amino acid derivatives via asymmetric hydrogenation of unprotected enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Dai, Q., et al. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5345. [Link]

  • Burk, M. J., et al. (1998). Me-DuPHOS-Rh-Catalyzed Asymmetric Synthesis of the Pivotal Glutarate Intermediate for Candoxatril. The Journal of Organic Chemistry, 63(18), 6084-6085. [Link]

  • Tang, W., & Zhang, X. (2010). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Handbook of Chiral Chemicals (pp. 1-38). Wiley-VCH. [Link]

  • Zhang, X. (2004). Rhodium-Catalyzed Asymmetric Hydrogenation. In Modern Rhodium-Catalyzed Organic Reactions (pp. 1-28). Wiley-VCH. [Link]

  • Jacobsen, E. N., & Reisman, S. E. (2021). Enantioselective Synthesis of α-Allyl Amino Esters via Hydrogen-Bond-Donor Catalysis. Organic Letters, 23(15), 5894-5898. [Link]

  • Zhang, X., et al. (2004). Highly Efficient Synthesis of β-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Walsh, P. J., et al. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12225-12231. [Link]

  • Feldgus, S., & Landis, C. R. (2000). Large-Scale Computational Modeling of [Rh(DuPHOS)]+-Catalyzed Hydrogenation of Prochiral Enamides: Reaction Pathways and the Origin of Enantioselection. Journal of the American Chemical Society, 122(51), 12714-12727. [Link]

  • Diéguez, M., et al. (2008). Asymmetric Enamide Hydrogenation Using Phosphinite Thioglycosides: Synthesis of d- and l-Aminoesters Using d-Sugars as Catalyst Precursors. Organic Letters, 10(17), 3793-3796. [Link]

  • de Vries, J. G., et al. (2010). Efficient preparation of an N-aryl β-amino acid via asymmetric hydrogenation and direct asymmetric reductive amination. Tetrahedron: Asymmetry, 21(11-12), 1431-1435. [Link]

  • Wang, J., et al. (2014). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications, 50(73), 10642-10645. [Link]

  • Belokon, Y. N., & Tararov, V. I. (2013). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH. [Link]

  • Burk, M. J., et al. (1995). Asymmetric catalytic synthesis of .beta.-branched amino acids via highly enantioselective hydrogenation of .alpha.-enamides. Journal of the American Chemical Society, 117(37), 9375-9376. [Link]

  • Feringa, B. L., et al. (2002). Enamide substrates for asymmetric hydrogenation. Advanced Synthesis & Catalysis, 344(10), 1034-1069. [Link]

  • Glorius, F., et al. (2022). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269-339. [Link]

  • Feng, X., et al. (2022). Chiral Amino Acids-Derived Catalysts and Ligands. Chemistry – An Asian Journal, 17(1). [Link]

  • Zhang, J., et al. (2022). Asymmetric Ruthenium-Catalyzed Hydroalkylation of Racemic Allylic Alcohols for the Synthesis of Chiral Amino Acid Derivatives. Angewandte Chemie International Edition, 61(26), e202203244. [Link]

  • Pericàs, M. A., et al. (2012). Chiral β-Amino Alcohols as Ligands for the Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of N-Phosphinyl Ketimines. Molecules, 17(1), 749-763. [Link]

  • Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. [Link]

  • List, B., & Maruoka, K. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 13(1), 1. [Link]

  • Davies, S. G., & Smith, A. D. (2004). Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. Tetrahedron: Asymmetry, 15(3), 527-539. [Link]

  • Wills, M., et al. (2006). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal. Tetrahedron: Asymmetry, 17(15), 2203-2207. [Link]

  • Gordeev, E. G., & Gribanov, P. S. (2024). Computational Analysis of the Asymmetric Hydrogenation of γ-Ketoacids: Weak Interactions and Kinetics. International Journal of Molecular Sciences, 25(3), 1435. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2761813, L-2-Amino-5-phenyl-pentanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 296866, 2-Amino-5-phenylpentanoic acid. [Link]

  • Clayden, J., & Gouverneur, V. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Nature Chemistry, 15(8), 1109-1117. [Link]

Sources

Application Note: Asymmetric Synthesis of (R)-2-Amino-5-phenylpentanoic Acid via Glycine Equivalent Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

(R)-2-Amino-5-phenylpentanoic acid is a critical non-proteinogenic amino acid intermediate, frequently utilized in the synthesis of ACE inhibitors, neprilysin inhibitors, and rigidified peptide analogues. Its synthesis presents a specific stereochemical challenge: the induction of the (R)-configuration (D-amino acid), which is opposite to the natural (S)-configuration found in most chiral pool precursors.

This guide details two distinct, high-fidelity methodologies for the asymmetric alkylation of glycine equivalents to access this target:

  • The Schöllkopf Bis-Lactim Ether Method: The "Gold Standard" for high optical purity (>98% ee) and reliability on gram-scale.

  • Asymmetric Phase Transfer Catalysis (PTC): A scalable, organocatalytic route ideal for larger batches and high-throughput analog synthesis.

Method Selection Matrix
FeatureMethod A: Schöllkopf Bis-Lactim EtherMethod B: Phase Transfer Catalysis (PTC)
Primary Mechanism Diastereoselective alkylation of chiral auxiliaryEnantioselective ion-pair catalysis
Chiral Source Stoichiometric (L-Valine auxiliary)Catalytic (Cinchona alkaloid derivative)
Target Enantiomer L-Valine auxiliary yields (R)-Product Cinchonine catalyst yields (R)-Product
Scalability Moderate (requires -78°C, stoichiometric aux)High (Room Temp/0°C, low catalyst load)
Purity Profile Excellent (>98% ee typical)Good to Excellent (90-95% ee typical)
Atom Economy Lower (auxiliary must be hydrolyzed/recycled)High (catalyst is recycled)

Method A: Schöllkopf Bis-Lactim Ether Synthesis[1][2][3]

This method utilizes the commercially available Schöllkopf reagent derived from L-Valine . Counter-intuitively, the (S)-L-Valine auxiliary directs the alkylation to form the (R)-amino acid product. This makes it an exceptionally convenient route for accessing D-amino acids without requiring expensive D-amino acid auxiliaries.

Mechanistic Pathway

The reaction proceeds via the lithiation of the bis-lactim ether.[1][2] The bulky isopropyl group of the valine moiety sterically shields the syn face of the enolate. Consequently, the electrophile (1-bromo-3-phenylpropane) attacks from the trans face (anti to the isopropyl group), establishing the (R)-configuration at the new chiral center.

SchollkopfMechanism Reagent Schöllkopf Reagent (from L-Valine) Lithiation Lithiated Aza-Enolate (Planar Intermediate) Reagent->Lithiation + n-BuLi, -78°C Transition Transition State (Electrophile attacks trans to Isopropyl group) Lithiation->Transition + 1-Bromo-3-phenylpropane Adduct Alkylated Adduct (3S, 6R configuration) Transition->Adduct Steric Control Hydrolysis Acid Hydrolysis Adduct->Hydrolysis + 0.25N HCl Product Target: (R)-2-Amino-5-phenylpentanoic acid Hydrolysis->Product Auxiliary By-product: L-Valine Methyl Ester Hydrolysis->Auxiliary

Figure 1: Mechanistic flow of the Schöllkopf alkylation.[1] The L-Valine auxiliary directs the formation of the (R)-product.

Detailed Protocol

Reagents:

  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Reagent, derived from L-Valine + Glycine).

  • n-Butyllithium (1.6 M in hexanes).

  • 1-Bromo-3-phenylpropane (Electrophile).

  • Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Procedure:

  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with Schöllkopf Reagent (1.0 equiv, e.g., 1.84 g, 10 mmol) and anhydrous THF (50 mL) under Argon.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Dropwise add n-BuLi (1.05 equiv, 1.6 M) over 15 minutes. Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add 1-Bromo-3-phenylpropane (1.1 equiv, 11 mmol) dropwise to the enolate solution at -78°C.

    • Note: The electrophile is a liquid; ensure it is dry.

    • Allow the reaction to stir at -78°C for 4 hours, then slowly warm to room temperature overnight. The solution typically turns pale yellow.

  • Quench and Workup:

    • Quench with saturated aqueous NH₄Cl (10 mL).

    • Remove THF under reduced pressure.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Dry combined organics over MgSO₄ and concentrate to yield the crude alkylated intermediate (oil).[1]

  • Hydrolysis (Critical Step):

    • Dissolve the crude oil in THF (20 mL) and add 0.25 N HCl (40 mL).

    • Stir vigorously at room temperature for 24–48 hours.

    • Monitoring: Monitor by TLC.[1][3] The bis-lactim ether hydrolyzes to release two amino acid esters: the target (R)-amino acid methyl ester and L-Valine methyl ester.[1]

  • Purification:

    • Extract the hydrolysis mixture with diethyl ether (removes non-basic impurities).

    • Basify the aqueous phase (containing the amino esters) to pH ~9 with concentrated NH₄OH.

    • Extract with CHCl₃ or DCM (3 x 50 mL).

    • Separation: Separation of the target (R)-homophenylalanine methyl ester from L-Valine methyl ester is typically achieved via distillation (if boiling points differ significantly) or column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Alternative: If the boiling points are close, convert to Boc-derivatives and separate via chromatography.

Method B: Asymmetric Phase Transfer Catalysis (PTC)

For laboratories requiring higher throughput or avoiding cryogenic conditions, the O'Donnell-type alkylation using Cinchona alkaloid catalysts is the method of choice.

Critical Stereochemical Rule:

  • Cinchonidinium catalysts

    
    (S) -Amino Acids.
    
  • Cinchoninium catalysts

    
    (R) -Amino Acids.
    

Therefore, we must use a Cinchoninium -derived catalyst to obtain the target.

Mechanistic Pathway

The catalyst (a quaternary ammonium salt) forms a chiral ion pair with the enolate of the glycine Schiff base at the interface of the organic/aqueous solvent system. The bulky quinuclidine ring of the catalyst blocks one face of the enolate, forcing the alkyl halide to attack from the exposed face.

PTCMechanism SchiffBase Glycine Schiff Base (Substrate) Interface Interfacial Ion Exchange (Enolate-Catalyst Complex) SchiffBase->Interface Catalyst N-Benzylcinchoninium Chloride (Chiral Catalyst) Catalyst->Interface Base 50% KOH (aq) Base->Interface Alkylation Asymmetric Alkylation (R-Selective) Interface->Alkylation + 1-Bromo-3-phenylpropane ProductImine (R)-Schiff Base Product Alkylation->ProductImine FinalProduct (R)-2-Amino-5-phenylpentanoic acid ProductImine->FinalProduct Hydrolysis (1N HCl)

Figure 2: Phase Transfer Catalysis workflow. The specific use of Cinchoninium ensures (R)-selectivity.

Detailed Protocol

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell Schiff Base).

  • Catalyst: N-Benzylcinchoninium chloride (10 mol%).

  • 1-Bromo-3-phenylpropane (1.2 equiv).

  • Toluene or DCM (Solvent).

  • 50% aqueous KOH (Base).

Step-by-Step Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve Glycine Schiff Base (1.0 equiv, 2.95 g, 10 mmol) and N-Benzylcinchoninium chloride (0.1 equiv, 1 mmol) in Toluene (30 mL).

    • Add 1-Bromo-3-phenylpropane (1.2 equiv, 12 mmol).

  • Initiation:

    • Cool the mixture to 0°C (improves ee%).

    • Add 50% aqueous KOH (10 mL) vigorously. High stirring rate is essential for efficient phase transfer.

  • Reaction:

    • Stir vigorously at 0°C to RT. Monitor by TLC (typically 4–12 hours).

    • Checkpoint: The starting material spot should disappear, replaced by a less polar product spot.

  • Workup:

    • Dilute with water (50 mL) and extract with Toluene or DCM (2 x 30 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Hydrolysis & Purification:

    • Dissolve the crude imine in THF (20 mL) and add 1 N HCl (10 mL). Stir for 2 hours at RT (cleaves the benzophenone imine).

    • Wash the acidic solution with ether (removes benzophenone).

    • Basify the aqueous layer (pH 10) and extract the free amino ester.

    • Note: If the tert-butyl ester was used, a subsequent TFA deprotection step is required to get the free acid.

References

  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of (R)-Amino Acids Using L-Valine as Chiral Auxiliary.[1][2] Angewandte Chemie International Edition, 20(9), 798–799.

  • O'Donnell, M. J., & Eckrich, T. M. (1978). The Synthesis of Amino Acid Derivatives by Phase Transfer Catalysis.[4][5][6] Tetrahedron Letters, 19(47), 4625-4628.

  • Lygo, B., & Wainwright, P. G. (1997). A New Class of Asymmetric Phase Transfer Catalysts Derived from Cinchona Alkaloids.[3][5] Tetrahedron Letters, 38(49), 8595-8598.

  • Corey, E. J., Xu, F., & Noe, M. C. (1997). A Rational Approach to Catalytic Enantioselective Enolate Alkylation Using a Structurally Rigidified Quaternary Ammonium Salt. Journal of the American Chemical Society, 119(51), 12414–12415.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of (R)-2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of (R)-2-Amino-5-phenylpentanoic Acid

Ticket System Status: [ONLINE] Topic: Yield Optimization & Stereochemical Purity Target Molecule: (R)-2-Amino-5-phenylpentanoic acid (also known as (R)-5-Phenylnorvaline) CAS: 36061-08-2 (R-isomer)

Executive Summary: The Yield Challenge

(R)-2-Amino-5-phenylpentanoic acid is a critical non-natural amino acid scaffold, often utilized in the synthesis of neutral endopeptidase (NEP) inhibitors (e.g., Ilepatril intermediates).

Users typically encounter three yield-killing bottlenecks:

  • Thermodynamic Limitations: In biocatalytic routes, unfavorable equilibrium constants limit conversion to ~50-60%.

  • Enantiomeric Leakage: Chemical racemization during the hydrolysis of chiral auxiliaries (e.g., Schöllkopf).

  • Substrate Inhibition: High concentrations of the ketone precursor (2-oxo-5-phenylpentanoic acid) often deactivate transaminases.

This guide provides three validated protocols to overcome these barriers, moving from "Classical Resolution" to "Next-Gen Biocatalysis."

Module 1: The Biocatalytic Route (Recommended)

Method: Asymmetric Transamination using ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Transaminases (

-TA). Yield Potential: >95% | ee: >99%

This is the modern "Gold Standard" for high yield because it bypasses the 50% theoretical yield cap of classical resolutions.

The Protocol

Reagents:

  • Substrate: 2-Oxo-5-phenylpentanoic acid (OPPA).

  • Enzyme: (R)-selective

    
    -Transaminase (e.g., engineered Arthrobacter sp. or Aspergillus variants).
    
  • Amine Donor: Isopropylamine (IPA) – Critical for equilibrium displacement.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP.

  • Substrate Loading: Dissolve OPPA to a concentration of 10-20 mM. Warning: Do not exceed 20 mM initially to avoid substrate inhibition.

  • Amine Donor Addition: Add Isopropylamine (1.0 M).

  • Reaction: Add lyophilized enzyme (5-10 g/L). Incubate at 30°C with orbital shaking (150 rpm).

  • Equilibrium Shift (The "Yield Hack"): The reaction produces acetone as a byproduct. Use a slight vacuum or nitrogen sweep to continuously remove acetone. This drives the reaction to completion (Le Chatelier’s principle).

Mechanism & Optimization (DOT Visualization)

Transaminase_Pathway Substrate 2-Oxo-5-phenylpentanoic Acid (Ketone) Complex Enzyme-Substrate Complex Substrate->Complex Binding Donor Isopropylamine (Amine Donor) Donor->Complex NH2 Transfer Enzyme_PLP (R)-Transaminase (PLP-Bound) Product (R)-2-Amino-5-phenylpentanoic Acid Complex->Product Release Byproduct Acetone (Volatile) Complex->Byproduct Release Byproduct->Byproduct Remove via Vacuum (Drives Yield >90%)

Caption: Figure 1. The Transaminase Ping-Pong Bi-Bi mechanism.[2] Continuous removal of acetone (red dashed line) is the critical control point for high yield.

Module 2: Chemical Asymmetric Synthesis

Method: Asymmetric Alkylation using Phase Transfer Catalysis (PTC). Yield Potential: 80-85% | ee: 90-95%

Best for labs without access to enzyme libraries.

The Protocol:

  • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (O'Donnell's Schiff base).

  • Electrophile: 1-Bromo-3-phenylpropane.

  • Catalyst: Chiral Quaternary Ammonium Salt (e.g., Maruoka Catalyst or Cinchona alkaloid derivative like N-benzylcinchonidinium chloride).

  • Condition: 0°C in Toluene/50% KOH (aq).

Critical Yield Factor: The choice of base concentration is vital.[3] Use 50% KOH . Lower concentrations reduce the deprotonation rate of the glycine equivalent, leading to slow reaction times and background racemization.

Troubleshooting Center (FAQs)

Ticket #402: "My enantiomeric excess (ee) drops during workup."

  • Diagnosis: Acid-catalyzed racemization.

  • Root Cause: You likely acidified the aqueous phase too aggressively to precipitate the amino acid. The protonated amine and the carboxylic acid can undergo reversible proton exchange at the

    
    -carbon under high heat or strong acid.
    
  • Resolution:

    • Do not boil the solution during acid hydrolysis of the protecting group.

    • Perform isoelectric precipitation carefully.[3] The pI of this amino acid is approx 5.5-6.0. Adjust pH slowly to 6.0 at 4°C to crystallize the zwitterion.

Ticket #515: "The enzymatic reaction stalls at 50% conversion."

  • Diagnosis: Thermodynamic equilibrium or Product Inhibition.[3]

  • Root Cause: If you are using Alanine as the donor, the equilibrium constant is near 1.0. The accumulation of Pyruvate (byproduct) inhibits the enzyme.

  • Resolution: Switch to Isopropylamine (IPA) as the amine donor. The byproduct is acetone, which is less inhibitory and volatile. If you must use Alanine, add a second enzyme (Lactate Dehydrogenase, LDH) to consume the pyruvate (recycling NADH).

Ticket #608: "Low yield in the alkylation step (Chemical Route)."

  • Diagnosis: Alkyl Halide Instability.[3]

  • Root Cause: 1-Bromo-3-phenylpropane can undergo elimination to form allylbenzene under strong basic conditions (KOH) if the temperature is too high.

  • Resolution: Maintain reaction temperature strictly at 0°C to -10°C . Do not let it warm to room temperature until the starting material is consumed.

Comparative Data: Route Selection

FeatureBiocatalysis (Transaminase)Chemical Synthesis (PTC)Classical Resolution
Theoretical Yield 100%100%50% (max)
Actual Yield 90-95% 80-85%35-45%
Enantiomeric Excess >99% 90-95%>99% (after recryst.)[4]
Cost Driver Enzyme availabilityChiral Catalyst costWaste disposal
Scalability High (Green Chemistry)MediumLow

Decision Matrix: Troubleshooting Workflow

Troubleshooting_Tree Start Start: Low Yield Detected Check_Route Which Route? Start->Check_Route Bio Biocatalysis Check_Route->Bio Chem Chemical Synthesis Check_Route->Chem Conv_Check Is Conversion < 50%? Bio->Conv_Check Equilibrium Issue: Equilibrium Limit Fix: Switch to Isopropylamine or remove byproduct Conv_Check->Equilibrium Yes Inhibition Issue: Substrate Inhibition Fix: Feed substrate slowly (Fed-batch mode) Conv_Check->Inhibition No (Stalls later) Racemization Issue: Low ee? Fix: Lower Hydrolysis Temp Chem->Racemization SideRxn Issue: Low Yield? Fix: Check Alkyl Halide Elimination (Temp < 0°C) Chem->SideRxn

Caption: Figure 2. Diagnostic logic for identifying yield loss in (R)-2-Amino-5-phenylpentanoic acid synthesis.

References

  • Biocatalytic Transamination & Equilibrium

    • Title: Amine Transaminases in the Synthesis of Chiral Amines and Amino Acids.[1]

    • Source: MDPI (C
    • Link:[Link] (General context on Transaminase efficiency).

  • Dynamic Kinetic Resolution (DKR)

    • Title: Dynamic Kinetic Resolution of Amines and Amino Acids.[5]

    • Source: Science / Bäckvall Group.[3]

    • Link:[Link]

  • Chemical Synthesis (PTC Alkylation)

    • Title: Asymmetric Phase-Transfer Catalysis (Maruoka C
    • Source: Ooi, T., & Maruoka, K. (2007).
    • Link:[Link]

  • Substrate Data

    • Title: (R)-2-Amino-5-phenylpentanoic acid Compound Summary.
    • Source: PubChem.[6]

    • Link:[Link]

Sources

Technical Support Center: Solubilizing (R)-2-Amino-5-phenylpentanoic Acid

[1][2][3]

Case ID: SOL-APP-36061 Compound: (R)-2-Amino-5-phenylpentanoic acid CAS: 36061-08-2 (R-isomer) Chemical Class: Non-proteinogenic hydrophobic amino acid[1][2][]

Executive Summary: The Solubility Paradox

Users frequently encounter precipitation when attempting to dissolve this compound in neutral buffers (PBS, TBS) or pure water.[]

The Root Cause: (R)-2-Amino-5-phenylpentanoic acid is a zwitterion with a significant hydrophobic side chain (a propyl-phenyl group).[1][2][]

  • At neutral pH (approx.[1][2][] pH 5.5–6.5): The molecule exists as a zwitterion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][] The net charge is zero.[2][] In this state, the crystal lattice energy is high due to electrostatic attraction between headgroups, while the hydrophobic side chain resists hydration.[]
    
  • The Result: Minimum solubility occurs at the isoelectric point (pI).[1][2][] To dissolve it, you must break this lattice by introducing a net charge (pH shift) or reducing the polarity of the solvent (cosolvents).

Troubleshooting Guide (Q&A)

Q1: I am trying to make a 10 mM stock in water, but it floats or stays as a white powder. Why?

Diagnosis: You are likely working near the isoelectric point (pI), which is estimated to be between pH 5.5 and 6.0 for this class of neutral amino acids.[2] Solution: You must shift the pH away from the pI to ionize the molecule.[1][2][]

  • Acidic Shift: Add 1.0 equivalent of dilute HCl. This protonates the carboxylate, leaving a net positive charge (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). The compound becomes a soluble hydrochloride salt.[2][]
    
  • Basic Shift: Add 1.0 equivalent of NaOH.[1][2][] This deprotonates the amine, leaving a net negative charge (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1][]
    
Q2: Can I use DMSO for cell culture experiments?

Diagnosis: Yes, but beware of "crash-out" upon dilution.[1][2][] Solution: This compound has a LogP of ~1.42, making it moderately lipophilic.[1][2]

  • Dissolve the compound in 100% DMSO to make a high-concentration stock (e.g., 100 mM).

  • Dilute this stock into the culture medium.

    • Warning: If the final concentration in media is high (>1 mM), the compound may reprecipitate because the solvent is now 99% water.[2]

    • Mitigation: Warm the media to 37°C before adding the DMSO stock. Vortex immediately.

Q3: I need to inject this into mice. What formulation do you recommend?

Diagnosis: Pure DMSO is toxic; pure water (suspension) causes blockages.[1][2][] Solution: Use a Co-solvent/Surfactant System .[1][2][]

  • Protocol: 5% DMSO + 40% PEG400 + 55% Saline.[1][2][]

  • Alternative: Convert to the Sodium Salt in situ.[1][2][] Dissolve in a minimal volume of 0.1 M NaOH, then slowly add PBS. Monitor for precipitation.

Experimental Protocols

Protocol A: The "pH Switch" Method (Recommended for Aqueous Stocks)

Use this method if your application can tolerate a specific counter-ion (Cl⁻ or Na⁺).[2]

  • Weighing: Weigh the desired amount of (R)-2-Amino-5-phenylpentanoic acid (e.g., 10 mg).

  • Suspension: Add 80% of the final volume of ultrapure water.[1][2][] The powder will likely remain undissolved.[2][]

  • Titration:

    • To create the HCl Salt: Add 1 M HCl dropwise while vortexing.[1][2][] The solution should clarify as the pH drops below 4.0.[]

    • To create the Sodium Salt: Add 1 M NaOH dropwise.[1][2][] The solution should clarify as the pH rises above 8.5.[]

  • Adjustment: Once dissolved, add water to the final volume. Check pH with a micro-probe.[1][2][]

  • Filtration: Sterile filter (0.22 µm) immediately.

Protocol B: The Cosolvent Screen (For Biological Assays)

Use this to determine the maximum solubility for your specific assay buffer.[2]

  • Prepare a 50 mM stock in pure DMSO.

  • Aliquot 990 µL of your assay buffer (e.g., PBS) into 5 Eppendorf tubes.

  • Spike increasing volumes of the DMSO stock into the tubes to reach 10, 50, 100, 500, and 1000 µM.

  • Incubate at room temperature for 30 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Readout: Inspect for a pellet. The highest concentration with no pellet is your Kinetic Solubility Limit .[1][2][]

Visualizations

Figure 1: Solubility Decision Logic

This flowchart guides you to the correct solubilization strategy based on your downstream application.

SolubilityDecisionTreestartStart: (R)-2-Amino-5-phenylpentanoic acid(Solid Powder)app_checkWhat is the Downstream Application?start->app_checkchem_synChemical Synthesis(Peptide Coupling)app_check->chem_synbio_assayBiological Assay(Cell Culture/Enzyme)app_check->bio_assayanimalIn Vivo Study(Animal Injection)app_check->animalorganic_solvUse Organic Solvent(DMF, NMP, or DCM)chem_syn->organic_solvph_tolIs the assay pH sensitive?bio_assay->ph_tolformulationFormulation Required:5% DMSO + 40% PEG400 + Salineanimal->formulationdmso_stockMake 100mM Stock in DMSODilute <1% v/v in Mediaph_tol->dmso_stockNo (Standard)salt_formPre-dissolve in dilute HCl(Form HCl Salt)ph_tol->salt_formYes (Strict pH control)

Caption: Decision tree for selecting the optimal solubilization method based on experimental constraints.

Figure 2: The Zwitterion Solubility Mechanism

Understanding the charge state is critical for successful dissolution.[]

ZwitterionMechanismacidAcidic pH (<4)Cationic Form (+)SolubleneutralNeutral pH (~6)Zwitterion (0)Insoluble Aggregateacid->neutralAdd Base (NaOH)neutral->acidAdd Acid (HCl)baseBasic pH (>8)Anionic Form (-)Solubleneutral->baseAdd Base (NaOH)base->neutralAdd Acid (HCl)

Caption: Solubility is pH-dependent. The compound is least soluble at its isoelectric point (center) and most soluble when charged (left/right).[2]

Quantitative Data Summary

ParameterValue / DescriptionImplications for Solubility
Molecular Weight 193.24 g/mol Small molecule, kinetics are fast once solubilized.[1][2][]
LogP (Calc) ~1.42Moderately hydrophobic.[1][2][] Will partition into membranes.[1][2][] Requires organic cosolvents at high concentrations.[1][2][]
pI (Est) 5.5 – 6.0Danger Zone: Avoid attempting to dissolve in pure water or unbuffered saline (pH ~6).[1][2][]
Max Solubility (Water) < 1 mg/mL (Est.[1][2][] at pH 6)"Sparingly Soluble" without pH adjustment.[1][2][]
Max Solubility (DMSO) > 50 mg/mLExcellent solvent for stock solutions.[1][2][]

References

  • PubChem. (2025).[1][2][] 2-Amino-5-phenylpentanoic acid | C11H15NO2.[1][2][][4][5][6] National Library of Medicine.[1][2][] Available at: [Link][2]

  • Chemguide. (2016). The Physical Properties of Amino Acids. Available at: [Link][2]

Technical Support Center: Troubleshooting Low Coupling Efficiency of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-Amino-5-phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of this unique amino acid into their peptide sequences. As a non-standard amino acid with a phenylpropyl side chain, (R)-2-Amino-5-phenylpentanoic acid can present specific challenges during peptide synthesis, primarily related to its steric bulk and hydrophobicity.[] This document provides a comprehensive resource of frequently asked questions (FAQs), detailed troubleshooting strategies, and validated experimental protocols to help you overcome these obstacles and achieve optimal coupling efficiency.

Frequently Asked Questions (FAQs)

General Properties and Potential Challenges

Q1: What are the key structural features of (R)-2-Amino-5-phenylpentanoic acid that might affect its coupling efficiency?

(R)-2-Amino-5-phenylpentanoic acid possesses a five-carbon chain with a terminal phenyl group. This side chain contributes to two main properties that can impact coupling reactions:

  • Steric Hindrance: The phenylpropyl side chain is bulkier than that of many standard amino acids. This steric bulk can physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain, thereby slowing down the reaction rate.[2][3]

  • Hydrophobicity: The non-polar nature of the side chain can lead to poor solvation and promote aggregation of the peptide chain on the solid support, especially in hydrophobic sequences.[4][5] This aggregation can mask reactive sites and prevent efficient coupling.[2]

Q2: I am seeing a low yield of my desired peptide. How can I confirm that the low coupling efficiency of (R)-2-Amino-5-phenylpentanoic acid is the cause?

To diagnose incomplete coupling, you can employ several analytical techniques:

  • Qualitative Resin Tests: After the coupling step, perform a Kaiser test on a small sample of the resin beads. A positive result (blue or purple beads) indicates the presence of unreacted primary amines, confirming that the coupling was incomplete. If the N-terminal residue is a secondary amine like proline, alternative tests like the isatin or chloranil test should be used.[6]

  • Mass Spectrometry (MS) Analysis: Upon completion of the synthesis and cleavage from the resin, analyze the crude peptide by mass spectrometry. The presence of a significant peak corresponding to the mass of the peptide sequence without (R)-2-Amino-5-phenylpentanoic acid (a "deletion sequence") is a strong indicator of poor coupling efficiency at that step.

Optimizing Coupling Reagents and Conditions

Q3: My standard coupling protocol using DIC/HOBt is giving poor results. Which coupling reagents are more effective for a sterically hindered amino acid like this?

For sterically demanding amino acids, more potent activating reagents are highly recommended. While carbodiimides like DCC and DIC can be effective for many amino acids, they are often insufficient for hindered couplings.[7][8] Consider switching to one of the following classes of reagents:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are significantly more effective because they form highly reactive O-acylisourea esters that can overcome the steric barrier.[7][8][9] HATU is often considered one of the most powerful reagents for difficult couplings.[6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also highly efficient and can be used as alternatives to uronium salts.[10][11]

The choice of coupling reagent is a critical factor in the success of peptide manufacturing. For most standard reactions, TBTU, HBTU, and PyBOP are suitable. However, for challenging couplings, more specialized reagents like HATU may be necessary.[10]

Q4: Can I improve coupling efficiency by simply changing the reaction conditions?

Yes, adjusting the reaction conditions can significantly improve outcomes. Here are several strategies:

  • Increase Reagent Equivalents: Using a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents relative to the resin loading can help drive the reaction to completion.[2][3]

  • Extend Reaction Time: For sterically hindered couplings, extending the reaction time from the standard 1-2 hours to 4 hours, or even overnight, can allow for higher completion rates.[2][3] Always monitor the reaction's progress with a Kaiser test.

  • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier.[2] However, this should be done with caution as elevated temperatures can increase the risk of side reactions, most notably racemization.[2][5] Microwave-assisted synthesis is a particularly effective method for increasing reaction rates for difficult couplings.[6]

Addressing Solubility and Aggregation

Q5: My peptide contains several hydrophobic residues, including (R)-2-Amino-5-phenylpentanoic acid, and I suspect aggregation is occurring. What can I do?

Peptide aggregation is a common problem with hydrophobic sequences and can severely hinder coupling efficiency.[4] The following strategies can help to disrupt aggregation:

  • Change the Solvent: While DMF is the most common solvent in solid-phase peptide synthesis (SPPS), N-methyl-2-pyrrolidone (NMP) can be a better choice for sequences prone to aggregation due to its superior solvating properties.[4]

  • Incorporate "Chaotropic" Salts: Adding a low concentration of a chaotropic salt, such as LiCl, to the coupling reaction can help to disrupt the secondary structures that lead to aggregation.

  • Use Pseudoproline Dipeptides: If the residue preceding the difficult coupling is a Ser or Thr, using a commercially available pseudoproline dipeptide can disrupt aggregation by temporarily introducing a "kink" in the peptide backbone.

Managing Side Reactions

Q6: What are the primary side reactions to be aware of when coupling (R)-2-Amino-5-phenylpentanoic acid, and how can they be minimized?

The main side reaction of concern, especially when using aggressive coupling conditions, is racemization . Racemization is the loss of stereochemical integrity at the alpha-carbon of the amino acid, which can lead to the formation of diastereomeric impurities that are difficult to separate.[12][13]

  • Mechanism of Racemization: Activation of the carboxylic acid can lead to the formation of an oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted, leading to a loss of chirality.[14]

  • Minimization Strategies:

    • Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its derivatives (like HOAt or 6-Cl-HOBt) to the coupling reaction is crucial for suppressing racemization.[7][14] These additives work by forming an active ester that is less prone to racemization than the intermediates formed with coupling reagents alone.

    • Choice of Base: When a base is required (e.g., with onium salt reagents), use a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine. The choice of base can be critical, and for amino acids with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is sometimes recommended.[10]

    • Pre-activation Time: Keep the pre-activation time (the time the amino acid is mixed with the coupling reagent before adding it to the resin) to a minimum. Prolonged activation can increase the risk of side reactions.[14]

Another potential side reaction, particularly when using an excess of uronium/aminium-based coupling reagents, is guanidinylation of the N-terminal amine. This caps the peptide chain and prevents further elongation. This can be avoided by pre-activating the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[9][14]

Troubleshooting Workflow

If you are experiencing low coupling efficiency, a systematic approach is essential for identifying and resolving the issue. The following workflow provides a step-by-step guide to troubleshooting.

G start Low Coupling Efficiency Detected (Positive Kaiser Test or MS Data) check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok optimize_conditions 2. Optimize Reaction Conditions reagents_ok->optimize_conditions Yes reweigh Action: Remake Solutions Increase Equivalents (3-5x) reagents_ok->reweigh No conditions_ok Sufficient Improvement? optimize_conditions->conditions_ok extend_time Action: Extend Time (4-12h) Increase Temperature (Caution!) Perform Double Coupling optimize_conditions->extend_time change_reagent 3. Switch to a More Potent Coupling Reagent conditions_ok->change_reagent No success Coupling Successful conditions_ok->success Yes reagent_ok Sufficient Improvement? change_reagent->reagent_ok switch_hatu Action: Switch to HATU, HCTU, or PyBOP change_reagent->switch_hatu address_aggregation 4. Address Potential Aggregation reagent_ok->address_aggregation No reagent_ok->success Yes change_solvent Action: Switch to NMP Add Chaotropic Salts (LiCl) address_aggregation->change_solvent address_aggregation->success reweigh->check_reagents extend_time->optimize_conditions switch_hatu->change_reagent change_solvent->address_aggregation

Caption: A systematic workflow for troubleshooting low coupling efficiency.

Detailed Experimental Protocols

Protocol 1: Optimized Coupling of (R)-2-Amino-5-phenylpentanoic Acid using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids like (R)-2-Amino-5-phenylpentanoic acid.

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH (4 equivalents)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-2-Amino-5-phenylpentanoic acid-OH, HATU, and DIPEA in DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[6]

  • Coupling Reaction: Immediately add the activation solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: Allow the reaction to proceed for 2-4 hours. The extended time is crucial for sterically hindered couplings.[3]

  • Monitoring the Reaction: Perform a Kaiser test to check for the presence of free primary amines.[2]

  • Washing: If the Kaiser test is negative (yellow or colorless beads), the reaction is complete. Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[3][6]

  • Recoupling (if necessary): If the Kaiser test is positive (blue beads), drain the reaction vessel and repeat steps 2-6 with a fresh solution of activated amino acid (this is known as a "double coupling").[3]

  • Capping (Optional): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. Treat the resin with a solution of acetic anhydride and DIPEA in DMF.[2]

Protocol 2: Kaiser Test (for Primary Amines)

This test detects free primary amines on the resin, indicating an incomplete coupling reaction.

Materials:

  • Solution A: 5 g ninhydrin in 100 mL ethanol

  • Solution B: 80 g phenol in 20 mL ethanol

  • Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine

  • Ethanol

  • Resin sample (1-5 mg)

Procedure:

  • Place a small sample of resin beads in a glass test tube.

  • Wash the beads with ethanol twice to remove any residual DMF.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn blue/purple.

    • Negative Result (Complete Coupling): Beads and solution remain yellow or colorless.

Data Summary

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent ClassExamplesActivated IntermediateReactivityKey Considerations
Carbodiimides DIC, DCCO-acylisoureaModerateOften insufficient for hindered couplings; requires an additive (e.g., HOBt) to reduce racemization.[7][10]
Uronium/Aminium Salts HATU, HBTU, HCTUO-acylisourea active esterHigh to Very HighHighly efficient for hindered couplings.[8] HATU is generally considered more reactive than HBTU.[6][10]
Phosphonium Salts PyBOP, PyAOPO-acylisophosphonium active esterHighVery effective, comparable to uronium salts.[10][11] Byproducts are generally less hazardous than those from some older phosphonium reagents like BOP.[7]

Mechanistic Diagrams

The core of the coupling reaction is the activation of the carboxylic acid, making it susceptible to nucleophilic attack by the amine.

G cluster_0 Fmoc-AA-OH Fmoc-AA-COOH ActivatedEster Activated Intermediate Fmoc-AA-OH->ActivatedEster + CouplingReagent Coupling Reagent (e.g., HATU, DIC) CouplingReagent->ActivatedEster CoupledPeptide Fmoc-AA-NH-Peptide-Resin ActivatedEster->CoupledPeptide + PeptideResin H₂N-Peptide-Resin PeptideResin->CoupledPeptide

Caption: General mechanism of peptide bond formation.

A primary concern with hindered amino acids is the increased risk of racemization, especially under harsh conditions.

G ActivatedAA Activated Amino Acid (High Energy Intermediate) Oxazolone Oxazolone Formation ActivatedAA->Oxazolone DesiredPeptide Desired Peptide (Chirality Retained) ActivatedAA->DesiredPeptide Direct Coupling (Fast) ProtonLoss Alpha-Proton Abstraction (by Base) Oxazolone->ProtonLoss RacemizedProduct Racemized Product (Loss of Chirality) ProtonLoss->RacemizedProduct

Caption: Simplified pathway of racemization via oxazolone formation.

References

  • ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond...
  • Chem.libretexts.org. (2023, January 22).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Coupling Efficiency of H-DL-Abu-OH.
  • BenchChem. (2025). Troubleshooting poor coupling efficiency of Fmoc-D-Bpa-OH.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Piras, M., et al. (2017).
  • Peptide Chemistry Resources. (n.d.). Coupling & Side Reactions.
  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview.
  • Encyclopedia.pub. (2023, February 22).
  • AAPPTEC. (n.d.). Coupling Reagents - Peptides.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Creative Peptides. (n.d.). Optimizing Peptide Coupling: Key Techniques.
  • ResearchGate. (n.d.). Side Reactions on Amino Groups in Peptide Synthesis | Request PDF.
  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Scribd. (n.d.).
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • ResearchGate. (2025, November 23). What do you do when your peptide synthesis fails?
  • BOC Sciences. (n.d.). (R)-2-Amino-5-phenylpentanoic acid - (CAS 36061-08-2).
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
  • Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
  • BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
  • AAPPTEC. (2020, February 14). Synthesizing Hydrophobic Peptides.
  • ChemScene. (n.d.). (R)-2-Amino-5-phenylpentanoic acid.
  • Taylor & Francis Group. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Thieme. (2022, September 20). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • JPT. (n.d.).
  • Sigma-Aldrich. (n.d.). (R)-2-AMINO-5-PHENYLPENTANOIC ACID | 36061-08-2.
  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues of Synthetic Peptides.
  • Chem-Impex. (n.d.). L-2-Amino-5-phenylpentanoic acid.
  • Advanced ChemBlocks. (2026, February 22). (R)-2-Amino-5-phenyl-pentanoic acid.
  • ResearchGate. (n.d.). Optimization for coupling conditions.[a] | Download Scientific Diagram.
  • Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
  • Bachem. (2021, July 23). Peptide solubility.

Sources

Removing protecting groups from (R)-2-Amino-5-phenylpentanoic acid without degradation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Protecting Group Removal for (R)-2-Amino-5-phenylpentanoic Acid

Topic: Removing protecting groups from (R)-2-Amino-5-phenylpentanoic acid (D-Homophenylalanine) without degradation. Audience: Researchers, Process Chemists, and Drug Discovery Scientists. Format: Interactive Q&A with Troubleshooting Modules.

Introduction: The Molecule & The Challenge

(R)-2-Amino-5-phenylpentanoic acid (also known as D-Homophenylalanine or D-Hph) is a non-canonical amino acid frequently used in peptide mimetics and drug scaffolds to enhance hydrophobic interactions and metabolic stability.

The Core Challenge: While the phenylpropyl side chain is chemically robust (lacking the oxidative sensitivity of Tyrosine or Tryptophan), the chirality at the


-carbon is vulnerable . The (R)-enantiomer is prone to racemization (conversion to the S-enantiomer) under strongly basic conditions, particularly during ester hydrolysis. Furthermore, the hydrophobicity of the side chain often leads to solubility issues during aqueous workups, resulting in yield loss or difficult purifications.

This guide provides field-proven protocols to remove N-terminal (Boc, Fmoc) and C-terminal (Methyl/Ethyl/Benzyl esters) protecting groups while maintaining >99% enantiomeric excess (ee).

Module 1: N-Terminal Deprotection (Boc & Fmoc)

Q1: I am removing a Boc group with TFA. My product is not precipitating with ether, or it forms a sticky gum. How do I recover it?

Diagnosis: D-Homophenylalanine is significantly more hydrophobic than standard amino acids. The trifluoroacetate salt of Hph often retains organic solvents and forms lipophilic oils rather than crystalline solids upon ether addition.

The Solution: The "Evaporate & Chase" Protocol Do not rely solely on ether precipitation.

  • Removal: Treat the substrate with TFA/DCM (1:1 v/v) containing 2.5% Triisopropylsilane (TIPS) as a scavenger (optional but recommended if tert-butyl cations might alkylate the phenyl ring, though rare for Hph).

  • Evaporation: Remove volatiles on a rotary evaporator at <30°C.

  • The Chase: Re-dissolve the residue in DCM or Toluene and re-evaporate. Repeat 3x. This azeotropically removes residual TFA, which often causes the "gumming" issue.

  • Precipitation: Dissolve the oil in a minimum amount of Methanol (MeOH) , then slowly add cold Diethyl Ether or MTBE with vigorous stirring.

Q2: I am using Fmoc-D-Hph-OH in SPPS. After deprotection, I see a "double hit" mass or deletion sequences. What is happening?

Diagnosis: The steric bulk of the homophenylalanine side chain can hinder the removal of the Fmoc group, leading to incomplete deprotection. Conversely, if the Hph is at the N-terminus of a dipeptide ester, slow deprotection can trigger Diketopiperazine (DKP) formation , cleaving the peptide from the resin prematurely.

The Solution: DBU-Assisted Deprotection Standard Piperidine/DMF may be insufficient or too slow, allowing side reactions.

  • Protocol: Switch to 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 2% Piperidine in DMF .

  • Mechanism: DBU is a stronger, non-nucleophilic base that accelerates Fmoc removal, minimizing the time window for DKP formation.

  • Visual Logic: See the Deprotection Decision Tree below.

Module 2: C-Terminal Deprotection (Ester Hydrolysis)

Q3: I need to hydrolyze the Methyl Ester (Hph-OMe) to the free acid. Standard NaOH saponification resulted in 15% racemization. How do I prevent this?

Diagnosis: This is the most critical risk point. The


-proton of amino acid esters is acidic (

). Strong bases like NaOH or KOH, especially in excess or with heat, readily deprotonate this position, forming an enolate intermediate that destroys chirality.

The Solution: The Lithium Hydroxide (LiOH) Low-Temp Protocol Lithium is a smaller, harder cation that coordinates differently than Sodium, often leading to milder hydrolysis conditions.

Step-by-Step Protocol:

  • Solvent: Dissolve ester in THF:Water (3:1) . The THF is crucial to solubilize the hydrophobic Hph side chain.

  • Temperature: Cool the mixture to 0°C (Ice bath).

  • Reagent: Add 1.1 to 1.5 equivalents of LiOH·H₂O (dissolved in minimum water).

  • Monitoring: Stir at 0°C. Monitor by TLC or HPLC. Do not heat.

  • Quenching: Once complete, acidify carefully to pH 3-4 with 1M HCl while still cold.

  • Extraction: Extract immediately with Ethyl Acetate. Do not leave the free acid in the basic aqueous solution.

Quantitative Comparison of Bases:

Base ReagentSolvent SystemTempRacemization RiskReaction Rate
NaOH / KOH MeOH / H₂ORTHigh (>5%)Fast
LiOH THF / H₂O0°CLow (<0.5%)Moderate
Ba(OH)₂ MeOH0°CModerate Slow
Pig Liver Esterase Buffer (pH 7)25°CNegligible Slow (Specific)
Q4: Can I use Hydrogenolysis for Benzyl Esters (Hph-OBzl)? Will the phenyl ring reduce?

Answer: Yes, Hydrogenolysis is the safest method for maintaining chirality.

  • Conditions: H₂ (1 atm), 10% Pd/C, Methanol or Ethanol.

  • Side Chain Stability: The phenyl ring in Hph is not activated (unlike Phenol in Tyrosine) and will not reduce under standard conditions (1 atm, RT).

  • Warning: Avoid high pressures (>50 psi) or Platinum (PtO₂) catalysts, as these can reduce the aromatic ring to a cyclohexyl group.

Module 3: Visualization & Workflows

Figure 1: Deprotection Decision Tree

Use this logic to select the safest deprotection route based on your specific substrate constraints.

DeprotectionStrategy Start Start: Protected (R)-Hph Substrate CheckGroup Identify Protecting Group Start->CheckGroup Boc N-Terminal: Boc CheckGroup->Boc Fmoc N-Terminal: Fmoc CheckGroup->Fmoc Ester C-Terminal: Ester CheckGroup->Ester AcidLabile Are other groups acid labile? Boc->AcidLabile Dipeptide Is it a Dipeptide Ester? Fmoc->Dipeptide EsterType Ester Type? Ester->EsterType TFA Use 50% TFA / DCM + Scavengers AcidLabile->TFA No HCl Use 4M HCl in Dioxane (Selective) AcidLabile->HCl Yes StdPip 20% Piperidine / DMF Dipeptide->StdPip No DBU 2% DBU + 2% Piperidine (Prevents DKP) Dipeptide->DBU Yes (Risk of DKP) MeEt Methyl / Ethyl EsterType->MeEt Bzl Benzyl (Bzl) EsterType->Bzl LiOH LiOH / THF / H2O @ 0°C (Anti-Racemization) MeEt->LiOH H2Pd H2, Pd/C, MeOH (Safest) Bzl->H2Pd

Caption: Decision matrix for selecting deprotection conditions to minimize degradation and racemization risks.

Figure 2: The Racemization Pathway (Risk Visualization)

Understanding the enemy: How base-mediated hydrolysis destroys chirality.

Racemization cluster_prevention Prevention Strategy R_Iso (R)-Enantiomer (Active Drug) Enolate Planar Enolate Intermediate (Chirality Lost) R_Iso->Enolate Deprotonation (Fast at >RT) Base Strong Base (OH-) Base->Enolate Mix Racemic Mixture (R) + (S) Enolate->Mix Non-selective H+ addition Reprotonation Reprotonation Steps 1. Low Temp (0°C) 2. Weak Base (LiOH) 3. Steric Bulk

Caption: Mechanism of base-catalyzed racemization via enolate formation during ester hydrolysis.

Module 4: Quality Control & Analysis

Q: How do I verify that I haven't racemized my product? Standard NMR is insufficient to detect enantiomers. You must use Chiral HPLC or derivatization.

Recommended Method: Marfey’s Reagent (FDAA) If you lack a chiral column, derivatize a small aliquot with Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).

  • React sample with FDAA (1% solution in acetone) + NaHCO₃ at 40°C for 1 hour.

  • Quench with HCl.

  • Analyze on a standard C18 HPLC column.

  • The (R)-Hph-L-FDAA and (S)-Hph-L-FDAA diastereomers will separate significantly, allowing precise quantification of racemization.

References

  • Cantel, S., et al. (2004).[1] "Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support."[1] Journal of Peptide Science. Link

  • Benoiton, N. L. (1993). "Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids."[2] International Journal of Peptide and Protein Research.[2] Link

  • Isidro-Llobet, A., et al. (2009). "Amino acid-protecting groups."[3][4][5][6][7][8][9] Chemical Reviews. Link

  • Atherton, E., et al. (1989). "Solid Phase Peptide Synthesis: A Practical Approach." IRL Press. (Standard reference for Fmoc/DBU protocols).
  • ChemScene. "(R)-2-Amino-5-phenylpentanoic acid Product Data." Link

Sources

Technical Support Center: Troubleshooting (R)-2-Amino-5-phenylpentanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. (R)-2-Amino-5-phenylpentanoic acid (also known as D-bishomophenylalanine) is a critical non-proteinogenic amino acid utilized in the design of advanced peptidomimetics and targeted therapeutics. The synthesis of this chiral building block is typically achieved through one of two primary routes: Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation or Asymmetric Hydrogenation .

This guide provides mechanistic troubleshooting, self-validating protocols, and quantitative parameters to help you minimize side reactions and maximize enantiomeric excess (ee) during your workflows.

Section 1: Asymmetric Phase-Transfer Alkylation (Glycine Schiff Base Route)

Context: This route involves the alkylation of a protected glycine equivalent, such as N-(diphenylmethylene)glycine tert-butyl ester, with 1-bromo-3-phenylpropane. The stereochemistry is dictated by a chiral phase-transfer catalyst (PTC) operating at the liquid-liquid interface of a biphasic solvent system.

PTC_Workflow A Glycine Schiff Base + 1-Bromo-3-phenylpropane B Biphasic System (Toluene / aq. KOH) A->B D Enantioselective Alkylation B->D Vigorous Stirring 0 °C C Chiral PTC (e.g., Maruoka Catalyst) C->B Catalyst Addition E Mild Acidic Hydrolysis (15% Citric Acid) D->E Organic Phase Separation Side1 Dialkylation (Side Product) D->Side1 Excess Base / High T F (R)-2-Amino-5-phenylpentanoic acid (Target) E->F Cleavage of Imine & Ester Side2 Racemization (Loss of ee) E->Side2 Harsh Hydrolysis

Workflow and side-reaction pathways for the asymmetric phase-transfer alkylation route.

Frequently Asked Questions

Q: How do I minimize dialkylation (over-alkylation) during the phase-transfer reaction? A: Dialkylation occurs because the α-proton of the newly formed monoalkylated aldimine product remains acidic. Under strongly basic conditions (e.g., 50% aqueous KOH) and extended reaction times, the monoalkylated product can form an enolate and react with a second equivalent of 1-bromo-3-phenylpropane[1].

  • Causality & Solution: Maintain the reaction strictly at 0 °C. Higher temperatures exponentially increase the rate of the second alkylation event. Furthermore, utilize a structurally rigid N-spiro chiral phase-transfer catalyst (e.g., a1). These catalysts provide a tight chiral pocket that dictates the stereochemistry of the first addition while sterically hindering the approach of a second bulky electrophile[1].

Q: Why is my enantiomeric excess (ee) lower than expected (<90%), and how do I prevent catalyst decomposition? A: Low ee in PTC reactions is often traced to catalyst decomposition or poor interfacial mass transfer. Traditional cinchona alkaloid catalysts possess β-hydrogens that are susceptible to Hofmann elimination under strongly basic conditions, destroying the chiral inducer and allowing a racemic background reaction to proceed[2].

  • Causality & Solution: Switch to a Maruoka-type catalyst, which lacks β-hydrogens and is inherently stable against base-promoted degradation[2]. Ensure vigorous stirring (>1000 rpm) to prevent localized concentration gradients where the uncatalyzed racemic alkylation outcompetes the catalyzed enantioselective pathway.

Validated Protocol: Enantioselective Alkylation
  • Preparation: Dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and an (R)-selective Maruoka catalyst (1-2 mol%) in anhydrous toluene (10 mL/mmol).

  • Cooling: Cool the organic solution to 0 °C under an argon atmosphere.

  • Alkylation: Add 1-bromo-3-phenylpropane (1.05 eq). Dropwise, add 50% aqueous KOH (3.0 eq) while stirring at >1000 rpm.

  • Self-Validating Monitoring: Stir for 4-6 hours at 0 °C. Validate the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1). Crucial Check: Do not stop the reaction until the monoalkylated intermediate is >95% to prevent downstream separation issues, but do not exceed 8 hours to avoid triggering dialkylation.

  • Mild Hydrolysis: Quench with water, extract the organic layer with dichloromethane, and concentrate. Dissolve the crude mixture in THF and add 15% aq. citric acid. Stir for 4 hours at room temperature to cleave the imine without inducing racemization at the α-carbon.

Section 2: Asymmetric Hydrogenation (Dehydroamino Acid Route)

Context: This route involves the enantioselective reduction of a prochiral alkene, such as (Z)-2-acetamido-5-phenyl-2-pentenoic acid, using a homogeneous chiral Rhodium or Ruthenium complex (e.g., Rh-DuPhos).

Hydrogenation_Troubleshooting Issue Low ee or Incomplete Conversion Check1 Check H2 Pressure Issue->Check1 Check2 Check Solvent Purity Issue->Check2 Check3 Check Substrate Purity Issue->Check3 Sol1 Increase to >50 psi to prevent isomerization Check1->Sol1 Sol2 Degas solvent to prevent Rh/Ru oxidation Check2->Sol2 Sol3 Remove trace halides to prevent poisoning Check3->Sol3

Troubleshooting logic tree for resolving low enantiomeric excess in asymmetric hydrogenation.

Frequently Asked Questions

Q: What causes incomplete conversion or catalyst poisoning in the hydrogenation of dehydroamino acids? A: Homogeneous chiral Rh/Ru catalysts are highly sensitive to coordinating impurities. Trace halides (chlorides/bromides from previous synthetic steps), sulfur compounds, or dissolved oxygen can irreversibly bind to the metal center, preventing the oxidative addition of hydrogen[3].

  • Causality & Solution: Rigorously purify the dehydroamino acid substrate by recrystallization. Degas all solvents (e.g., methanol or ethyl acetate) using the freeze-pump-thaw method prior to introducing the 3[3].

Q: How do I suppress double-bond isomerization, which lowers my overall yield of the target enantiomer? A: During the catalytic cycle, if the rate of hydrogen insertion is slower than the rate of β-hydride elimination, the substrate can isomerize from the reducible (Z)-isomer to the less reactive (E)-isomer, or the double bond can migrate[4].

  • Causality & Solution: Operating at higher H₂ pressures (e.g., 50-100 psi) accelerates the reductive elimination step, trapping the substrate before 4 can occur[4]. Maintain the reaction at ambient temperature (20-25 °C), as elevated temperatures thermodynamically favor the isomerization pathway.

Validated Protocol: Asymmetric Hydrogenation
  • Setup: Inside a nitrogen-filled glovebox, dissolve (Z)-2-acetamido-5-phenyl-2-pentenoic acid (1.0 eq) in degassed anhydrous methanol.

  • Catalyst Addition: Add the chiral catalyst, e.g.,[Rh(COD)(R,R)-Et-DuPhos]BF₄ (0.5 mol%).

  • Pressurization: Transfer the mixture to a high-pressure hydrogenation reactor. Purge the lines with H₂ gas three times. Pressurize the vessel to 60 psi of H₂.

  • Self-Validating Monitoring: Stir at 25 °C for 12 hours. Monitor the hydrogen uptake curve; the reaction is complete when the pressure drop ceases. Confirm ee >98% via chiral HPLC (e.g., Chiralcel OD-H column) before proceeding.

  • Workup: Vent the reactor, filter the mixture through a short pad of Celite to remove the catalyst, and concentrate in vacuo. Deprotect the N-acetyl group using 2M HCl at 60 °C to yield the free (R)-2-amino-5-phenylpentanoic acid.

Section 3: Quantitative Data Summary

The following table summarizes the primary side reactions encountered across both methodologies, their root causes, and the quantitative impact on the final product profile.

Reaction RouteSide ReactionPrimary CauseQuantitative ImpactMitigation Strategy
PTC Alkylation DialkylationHigh Temp / Excess BaseReduces monoalkyl yield by 15-30%Maintain 0 °C; use rigid Maruoka catalyst
PTC Alkylation RacemizationCatalyst DecompositionDrops ee from >95% to <80%Use β-hydrogen-free catalyst; >1000 rpm stirring
Hydrogenation IsomerizationLow H₂ PressureReduces target ee by 10-25%Pressurize to >50 psi; maintain 25 °C
Hydrogenation Catalyst PoisoningTrace Halides/O₂Stalls conversion at 40-60%Recrystallize substrate; rigorously degas solvents

References

  • Design of high-performance chiral phase-transfer catalysts with privileged structures J-STAGE (Japan Science and Technology Agency) URL:[Link][1]

  • Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications DataPDF URL: [Link][2]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules Asian Journal of Chemistry URL:[Link][3]

  • Heterogeneous asymmetric hydrogenation and deuteration of 2-methyl-2-pentenoic acid over Pd supported catalysts: Proton/deuterium exchange ResearchGate URL:[Link][4]

Sources

Overcoming steric hindrance in (R)-2-Amino-5-phenylpentanoic acid peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to address one of the most notorious challenges in Solid Phase Peptide Synthesis (SPPS): overcoming the severe steric hindrance introduced by (R)-2-Amino-5-phenylpentanoic acid (also known as D-homophenylalanine or D-Hph).

This guide bypasses generic advice to focus on the mechanistic causality behind coupling failures and provides self-validating, field-proven protocols to ensure the successful elongation of your peptide sequences.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Steric Hindrance Detected (Incomplete D-Hph Coupling) CheckResin Optimize Resin (Use PEG-based, <0.4 mmol/g) Start->CheckResin CheckReagents Select Coupling Reagents (DIC/OxymaPure or HATU) CheckResin->CheckReagents CheckTemp Apply Thermal Energy (Microwave SPPS at 75-90°C) CheckReagents->CheckTemp Validate Self-Validation (Kaiser / TNBS Test) CheckTemp->Validate Validate->CheckReagents Positive (Fail) - Double Couple Success Proceed to Deprotection Validate->Success Negative (Success)

Troubleshooting workflow for overcoming steric hindrance in SPPS.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does (R)-2-Amino-5-phenylpentanoic acid (D-Hph) cause severe deletion sequences during SPPS? A: The root cause is a combination of micro-level steric shielding and macro-level resin aggregation. The bulky phenylpropyl side chain of D-Hph creates a massive steric shield around the


-amine. When D-Hph is positioned on the growing peptide chain, its side chain folds back, physically blocking the incoming activated amino acid from approaching the nucleophilic center. Furthermore, consecutive hydrophobic residues like D-Hph promote inter-chain hydrophobic interactions and inter-molecular hydrogen bonding, leading to 

-sheet formation and subsequent resin collapse[1][2]. This dual effect drastically increases the activation energy required for successful acylation.

Q2: Which coupling reagents are mechanistically suited for overcoming the steric hindrance of D-Hph? A: Standard carbodiimide/triazole combinations (e.g., HBTU/DIPEA) lack the reactivity to overcome the high activation energy barrier of bulky amino acids. To force the reaction to completion, highly reactive uronium salts like HATU or carbodiimide/oxime combinations like DIC/OxymaPure are mandatory[3][4]. HATU accelerates the reaction by stabilizing the active ester transition state through a neighboring group effect via its 7-aza nitrogen. Alternatively, DIC/OxymaPure generates a highly reactive, less sterically demanding active ester while maintaining a low risk of epimerization, making it the superior choice for elevated temperatures[5].

Q3: How does Microwave-Assisted SPPS (MW-SPPS) resolve coupling failures associated with D-Hph? A: Microwave irradiation provides rapid, uniform volumetric heating that directly alters the thermodynamics of the coupling environment. Elevated temperatures (typically 75°C – 90°C) provide the kinetic energy necessary for the incoming amino acid to overcome the steric barrier of the phenylpropyl group, while simultaneously disrupting the intermolecular hydrogen bonds responsible for


-sheet aggregation[2][6]. Crucial Insight: When utilizing MW-SPPS, DIC/OxymaPure is the preferred activation strategy; uronium reagents like HATU can lead to irreversible guanidinylation of the free amine at high temperatures[5][7].

Q4: Does the choice of solid support (resin) matter for sequences rich in bulky, hydrophobic residues? A: Yes, the solid support is the foundation of your synthesis thermodynamics. Standard polystyrene (PS) resins often collapse when synthesizing highly hydrophobic sequences, trapping reactive sites inside inaccessible polymer pores. Switching to a low-loading (< 0.4 mmol/g) polyethylene glycol (PEG)-based resin (e.g., ChemMatrix) enhances swelling in polar aprotic solvents (DMF, NMP) and increases the spatial distance between growing chains, thereby minimizing inter-chain aggregation and steric clashes[2][6].

Quantitative Reagent Comparison

To select the appropriate chemistry for your specific sequence, consult the comparative data below.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling StrategyRelative ReactivityEpimerization RiskHydrolytic StabilityOptimal TemperaturePrimary Application
HBTU / DIPEA LowModerateStable25°CRoutine, unhindered couplings
HATU / DIPEA Very HighModerateStable25°C - 40°CDifficult, highly hindered couplings at RT
DIC / OxymaPure HighLowExcellent75°C - 90°CMicrowave-assisted SPPS, elevated temps
COMU / DIPEA HighLowPoor (< 5h)25°CSolution-phase or automated RT SPPS
Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They do not just instruct you on what to do; they incorporate chemical verification steps to ensure the physical reality of the experiment matches the theoretical intent.

Protocol 1: Orthogonal Double-Coupling Strategy for D-Hph (Room Temperature)

Causality: Using two different coupling chemistries sequentially ensures that any unreacted amines left inaccessible by the first method's specific transition state geometry are targeted by the second method's orthogonal steric approach[8].

  • Resin Preparation: Swell a low-loading PEG resin (0.3 mmol/g) in DMF for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 3 min, 1 x 10 min). Wash thoroughly with DMF (6 x 1 min).

  • First Coupling (DIC/OxymaPure):

    • Dissolve 5 equivalents of Fmoc-AA-OH and 5 equivalents of OxymaPure in DMF (0.2 M concentration).

    • Add 5 equivalents of DIC. Stir for 1 minute for in situ activation.

    • Add the mixture to the resin and agitate for 60 minutes at room temperature.

    • Wash with DMF (3 x 1 min).

  • Second Coupling (HATU/DIPEA):

    • Dissolve 5 equivalents of Fmoc-AA-OH and 5 equivalents of HATU in DMF.

    • Add 10 equivalents of DIPEA. Pre-activate for exactly 2 minutes (extended pre-activation increases epimerization risk).

    • Add to the resin and agitate for 45 minutes.

    • Wash with DMF (5 x 1 min).

  • Self-Validation (Kaiser Test):

    • Extract a few resin beads and wash with DCM.

    • Apply Kaiser test reagents (ninhydrin, phenol, KCN) and heat at 110°C for 5 minutes.

    • System Logic: Colorless/yellow beads indicate complete coupling

      
       Proceed to deprotection. Blue beads indicate residual free amines 
      
      
      
      Cap with acetic anhydride to prevent deletion sequences.
Protocol 2: Microwave-Assisted Coupling of Severely Hindered Residues

Causality: Thermal energy disrupts secondary structures and overcomes the high activation energy barrier of the sterically hindered transition state.

  • Preparation: Place the swelled resin in a microwave-safe SPPS reaction vessel.

  • Activation: Prepare 5 equivalents of Fmoc-AA-OH and 5 equivalents of OxymaPure in DMF. Add 5 equivalents of DIC. (Do not use HATU to avoid guanidinylation).

  • Microwave Coupling:

    • Add the activated mixture to the resin.

    • Irradiate at 75°C for 10 minutes (or 90°C for 5 minutes if the sequence does not contain heat-sensitive residues like Cys or His).

  • Washing & Validation: Wash with DMF (5 x 1 min) and perform a Kaiser test to validate coupling completion.

References

Sources

Technical Support Center: Optimization of Reaction Temperature for Chiral Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amino Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Temperature is not merely a condition but a powerful tool to steer your reaction towards high yield and, most importantly, high enantioselectivity. Here, we dissect common challenges, provide in-depth explanations grounded in chemical principles, and offer actionable troubleshooting strategies and protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my enantiomeric excess (% ee) low, and how can temperature optimization help?

Low or inconsistent enantiomeric excess is a common hurdle in asymmetric synthesis. Temperature plays a pivotal role in determining the enantioselectivity of a reaction because it directly influences the rates of the competing pathways leading to the two enantiomers.

The Underlying Principle: Kinetic vs. Thermodynamic Control

In most asymmetric syntheses, the desired product is the kinetic product, meaning it is the one that is formed the fastest. This is because enantiomers have the same Gibbs free energy, and under thermodynamic equilibrium, a racemic mixture would be formed. Therefore, achieving high enantioselectivity relies on exploiting the difference in the activation energies (ΔG‡) of the transition states leading to the R and S enantiomers.

Generally, lowering the reaction temperature increases enantioselectivity.[1] This is because the difference in activation energies between the two diastereomeric transition states becomes more significant at lower temperatures, amplifying the preference for the lower-energy pathway.[1] However, this is not a universal rule; some reactions exhibit higher enantioselectivity at elevated temperatures. Therefore, a systematic temperature screening is crucial.

Q2: I've lowered the temperature, but now my reaction yield is poor. What's the trade-off?

This is a classic trade-off between selectivity and reaction rate. While lower temperatures often favor higher enantiomeric excess, they also decrease the overall reaction rate by reducing the kinetic energy of the molecules. This can lead to incomplete conversion and low yields within a practical timeframe.

Finding the Sweet Spot:

The goal of temperature optimization is to find the optimal balance where the reaction proceeds at a reasonable rate while maintaining high enantioselectivity. This "sweet spot" is specific to each reaction system (substrate, catalyst, solvent). A carefully designed temperature screening experiment is the most effective way to identify this optimal temperature.

Q3: Can temperature affect my catalyst's stability and performance?

Absolutely. Both high and low temperatures can negatively impact your catalyst.

  • High Temperatures: Can lead to catalyst decomposition or degradation, reducing its activity and potentially its selectivity. For enzymatic reactions, high temperatures cause denaturation, where the enzyme loses its three-dimensional structure and catalytic function.[2]

  • Low Temperatures: May cause the catalyst or other reaction components to precipitate out of the solution, leading to a heterogeneous mixture and poor reactivity.

It is essential to know the thermal stability of your catalyst system and choose a temperature range for optimization that ensures its integrity.

Q4: My product is racemizing. Can temperature be the culprit?

Yes, temperature is a significant factor in racemization, the process where an enantiomerically enriched product converts into a racemic mixture. Racemization rates are highly temperature-dependent; higher temperatures provide the energy needed to overcome the activation barrier for the interconversion of enantiomers.[3][4]

If you suspect racemization is occurring, especially during long reaction times or workup procedures, conducting the reaction at a lower temperature can help to minimize this undesired side reaction.[5]

Troubleshooting Guide

Problem Possible Temperature-Related Cause Recommended Solution
Low Enantiomeric Excess (% ee) The reaction temperature is suboptimal, leading to insufficient differentiation between the diastereomeric transition states.Conduct a temperature screening study across a broad range (e.g., -78°C to 40°C) to identify the optimal temperature for enantioselectivity.[1]
The reaction is under thermodynamic control due to high temperature and long reaction time, leading to equilibration.Lower the reaction temperature and shorten the reaction time to favor the kinetic product.
Low Reaction Yield The reaction temperature is too low, resulting in slow kinetics and incomplete conversion.Gradually increase the temperature in increments (e.g., 10°C) and monitor the reaction progress to find a balance between rate and selectivity.
The catalyst is degrading or deactivating at the current reaction temperature.Consult literature for the thermal stability of your catalyst. If necessary, choose a lower operating temperature or a more stable catalyst.
Inconsistent Results Fluctuations in the reaction temperature are leading to variable enantioselectivity and yield.Use a reliable thermostat, cryostat, or automated lab reactor to maintain precise and constant temperature control throughout the reaction.[1]
Formation of Byproducts The reaction temperature is too high, promoting undesired side reactions.Lower the reaction temperature to increase the selectivity for the desired product.
Racemization of Product The reaction or workup temperature is high enough to facilitate the interconversion of enantiomers.Perform the reaction at the lowest practical temperature. Ensure that the workup and purification steps are also conducted at low temperatures if the product is prone to racemization.[5]

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Asymmetric Synthesis

This protocol outlines a general procedure for identifying the optimal reaction temperature for a chiral amino acid synthesis.

1. Preparation and Setup:

  • In an inert atmosphere (glovebox or under argon/nitrogen), prepare a stock solution of your catalyst and a separate stock solution of your substrate and any other reagents.
  • Arrange a series of reaction vials or tubes in a temperature-controlled reaction block or parallel synthesizer that allows for different temperature zones. If using individual reaction vessels, prepare separate cooling baths (e.g., -78°C dry ice/acetone, -40°C dry ice/acetonitrile, 0°C ice/water, etc.) and a heating block for elevated temperatures.

2. Reaction Initiation:

  • To each reaction vessel, add the appropriate amount of the catalyst stock solution.
  • Equilibrate the vessels to their target temperatures (e.g., -78°C, -40°C, -20°C, 0°C, 25°C, 40°C) for 15-20 minutes.
  • Initiate the reactions by adding the substrate/reagent stock solution to each vessel simultaneously if possible.

3. Monitoring and Quenching:

  • Stir the reactions at their respective temperatures.
  • Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, LC-MS, or GC) to determine conversion.
  • Once the reaction at room temperature (or a reference temperature) has reached a satisfactory conversion, quench all reactions simultaneously by adding a suitable quenching agent.

4. Analysis:

  • Work up each reaction mixture identically.
  • Determine the yield of the desired product for each reaction.
  • Analyze the enantiomeric excess (% ee) of the product from each reaction using chiral HPLC or chiral GC.

5. Data Interpretation:

  • Create a table and/or graph plotting reaction temperature against yield and % ee to visualize the optimal temperature range.

Visualizing Temperature Effects

The Energetics of Enantioselectivity

The following diagram illustrates how temperature influences the selectivity of a reaction by affecting the relative rates of formation of two enantiomers, R and S, from a starting material (SM) through their respective transition states (TS-R and TS-S).

G cluster_0 SM Starting Material SM->TS_R_pos k_R SM->TS_R_pos SM->TS_S_pos k_S SM->TS_S_pos P_R Product (R) P_S Product (S) TS_R_pos->P_R TS_R_pos->P_R TS_S_pos->P_S TS_S_pos->P_S TS_R TS-R TS_S TS-S note_delta_G_R ΔG‡(R) note_delta_G_S ΔG‡(S) note_delta_delta_G ΔΔG‡

Caption: Energy profile for an asymmetric reaction.

Workflow for Temperature Optimization

This workflow provides a logical sequence of steps for optimizing the reaction temperature in chiral amino acid synthesis.

G start Start: Suboptimal Enantioselectivity/Yield lit_review Literature Review for Similar Systems start->lit_review temp_screen Conduct Broad Temperature Screen (-78°C to 40°C) lit_review->temp_screen analyze Analyze Yield and % ee vs. Temperature temp_screen->analyze optimum_found Optimal Temperature Identified? analyze->optimum_found fine_tune Fine-Tune Temperature in Narrower Range optimum_found->fine_tune Yes troubleshoot Troubleshoot Other Parameters (Solvent, Catalyst Loading, etc.) optimum_found->troubleshoot No validate Validate Optimal Temperature with Repeat Experiments fine_tune->validate end End: Optimized Protocol validate->end troubleshoot->temp_screen

Sources

Validation & Comparative

Determination of Enantiomeric Excess of (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid (also known as bishomophenylalanine) is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of ACE inhibitors, neutral endopeptidase inhibitors, and other peptidomimetics.[] Because its biological activity—and that of the final drug substance—is strictly governed by stereochemistry, the precise determination of enantiomeric excess (ee) is a mandatory quality attribute.

This guide compares the two most robust analytical methodologies for determining the ee of this specific substrate:

  • Direct Chiral HPLC: Utilizing Crown Ether or Zwitterionic stationary phases.[][2]

  • Indirect Derivatization (Marfey’s Method): Utilizing diastereomeric conversion followed by achiral RP-HPLC.[]

Decision Matrix: Method Selection

Before selecting a protocol, evaluate your laboratory's constraints and the sample's nature using the following decision logic.

MethodSelection Start Start: Select Method SampleType Is the sample pure API or crude reaction mix? Start->SampleType Equipment Is a Chiral Column (Crown/Zwitterionic) available? SampleType->Equipment Pure / Semi-pure Indirect METHOD B: Marfey's Method (FDAA Derivatization) SampleType->Indirect Complex Matrix (Cell lysate/Crude) Sensitivity Required Sensitivity? Equipment->Sensitivity No Direct METHOD A: Direct Chiral HPLC (Crownpak CR-I(+)) Equipment->Direct Yes Sensitivity->Direct Standard (>0.1%) Sensitivity->Indirect High (Trace D-isomer)

Figure 1: Decision tree for selecting the optimal analytical method based on sample purity and equipment availability.

Comparative Analysis

FeatureMethod A: Direct Chiral HPLC Method B: Indirect (Marfey's Reagent)
Principle Host-guest complexation (Crown Ether) or Ion-exchange (Zwitterionic).[]Diastereomer formation via nucleophilic substitution.[]
Column Type Crownpak CR-I(+) or Chiralpak ZWIX(+) Standard C18 (e.g., Zorbax Eclipse, Phenomenex C18)
Derivatization None (Direct injection).Required (1-2 hours incubation).
Elution Order Typically L-elutes first, (R)-elutes second (on CR-I(+)).[]L-DAA-L-AA (L-L) typically elutes before L-DAA-D-AA (L-D).[]
Mobile Phase Acidic (pH 1.0–2.0, HClO₄ or TFA).Gradient: Water/Acetonitrile with Formic Acid.[][2][3]
Detection UV 210 nm (low sensitivity).[]UV 340 nm (high sensitivity) or MS.[]
Cost/Run High (Expensive column).Low (Cheap column, inexpensive reagent).
Suitability Process control, final release testing.[]Biological samples, trace impurity analysis.

Deep Dive: Method A - Direct Chiral HPLC (The Gold Standard)

For pure synthetic intermediates, direct chiral chromatography is preferred due to its speed and lack of kinetic resolution errors. 2-Amino-5-phenylpentanoic acid contains a primary amine and a free carboxylic acid, making it an ideal candidate for Crown Ether columns which complex specifically with the ammonium ion (


).[]
Mechanism

The stationary phase contains a chiral crown ether (typically 3,3'-diphenyl-1,1'-binaphthyl-20-crown-6).[] The ammonium group of the amino acid forms hydrogen bonds with the crown ether oxygens. The chiral barrier (binaphthyl group) sterically discriminates between the (R) and (S) side chains.

Experimental Protocol
  • Column: Daicel Crownpak CR-I(+) (150 x 3.0 mm, 5 µm).[]

  • Mobile Phase: Perchloric acid (HClO₄) aqueous solution, pH 1.5 to 2.0.[]

    • Note: Methanol (up to 15%) can be added to reduce retention time for hydrophobic phenyl chains.[]

  • Flow Rate: 0.4 – 0.6 mL/min.[]

  • Temperature: 10°C – 25°C.[]

    • Critical Insight: Lower temperatures often increase resolution (

      
      ) on crown ether phases by stabilizing the host-guest complex.[]
      
  • Detection: UV at 200–210 nm.[]

Validation Criteria (Self-Validating)
  • Resolution (

    
    ):  Must be > 1.5 for baseline separation.
    
  • Peak Shape: Tailing factor should be < 1.5. If tailing occurs, lower the pH slightly or increase column temperature (trade-off with resolution).

Deep Dive: Method B - Marfey’s Method (High Sensitivity)[1][2]

When the sample is dirty or UV detection at 210 nm is interfered with by solvents/impurities, Marfey’s method is the industry standard. It converts enantiomers into diastereomers using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) .[]

Mechanism

The reaction involves a nucleophilic aromatic substitution.[] The amino group of (R)-2-Amino-5-phenylpentanoic acid attacks the fluorinated carbon of FDAA.[]

MarfeyMechanism FDAA Marfey's Reagent (L-FDAA) Complex Transition State (Meisenheimer) FDAA->Complex + NaHCO3 40°C Analyte (R/S)-Analyte (Amine) Analyte->Complex Diastereomers Diastereomers (L-L and L-D) Complex->Diastereomers - HF Separation C18 HPLC Separation (Hydrophobicity diff) Diastereomers->Separation

Figure 2: Reaction pathway for Marfey's derivatization.[] The resulting L-L and L-D diastereomers have different hydrophobicities.

Experimental Protocol
  • Preparation: Dissolve 1 mg of sample in 100 µL water.

  • Derivatization: Add 200 µL of 1% FDAA in acetone and 40 µL of 1 M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quenching: Add 40 µL of 1 M HCl to stop the reaction and neutralize.

  • Dilution: Dilute with 50% Acetonitrile/Water before injection.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[]

    • Gradient: 10% B to 60% B over 40 minutes.

    • Detection: UV at 340 nm (Specific to the dinitrophenyl moiety).

Elution Logic

Due to the hydrophobicity of the 5-phenylpentanoic chain, the diastereomers will elute later than standard amino acids.

  • L-FDAA-(L)-Analyte typically elutes before L-FDAA-(R)-Analyte on C18 columns because the hydrophobic side chains in the L-L configuration are often situated cis- to each other, reducing the net hydrophobic surface area interacting with the stationary phase compared to the L-D trans-orientation.[] However, always verify with a racemic standard.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis.[4] Journal of Chromatography B, 879(29), 3148-3161.[4]

  • Sigma-Aldrich. (R)-2-Amino-5-phenylpentanoic acid Product Specification. Link

  • BOC Sciences. Technical Data: (R)-2-Amino-5-phenylpentanoic acid.

  • Hyun, M. H. (2006). Characterization of Liquid Chromatographic Chiral Separation on Crown Ether-Based Stationary Phases.[] Journal of Separation Science.

Sources

1H-NMR Characterization Guide: (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(R)-2-Amino-5-phenylpentanoic acid (also known as (R)-5-Phenylnorvaline ) is a non-proteinogenic amino acid frequently employed as a scaffold in peptidomimetic drug design and as a chiral intermediate in the synthesis of neutral endopeptidase inhibitors.

Unlike standard amino acids (e.g., Phenylalanine), the extended alkyl chain of this molecule introduces specific folding properties and lipophilicity profiles critical for bioavailability. However, this structural extension presents unique characterization challenges—specifically, distinguishing it from its lower homologs (Phenylalanine, Homophenylalanine) and quantifying enantiomeric excess (ee) generated during asymmetric synthesis (e.g., via enzymatic resolution or asymmetric hydrogenation).

This guide provides a rigorous, comparative 1H-NMR framework to validate structural integrity and chiral purity, moving beyond simple peak listing to causal spectral analysis.

Comparative Analysis: Target vs. Homologs

To validate the identity of (R)-2-Amino-5-phenylpentanoic acid, one must confirm the alkyl chain length. The "migration" of the benzylic proton signal is the primary spectral indicator of chain elongation.

Table 1: Chemical Shift Fingerprint Comparison (Solvent: CD3OD/D2O)
FeaturePhenylalanine (n=1)Homophenylalanine (n=2)(R)-5-Phenylnorvaline (Target, n=3)Diagnostic Value

-Proton

3.99 (dd)

~3.50 (t/dd)

3.71 (t)
Coupling pattern simplifies as sidechain flexibility increases.
Benzylic Protons

3.10 - 3.30

~2.70

2.69 (t)
Critical : Upfield shift confirms separation from the electron-withdrawing

-center.
Internal Chain None

2.15 (

-CH2)

1.70 - 1.85 (m)
Appearance of multiplet region (

) confirms n=3 chain length.
Aromatic Region

7.30 - 7.45

7.20 - 7.35

7.25 - 7.42
Minimal change; not diagnostic for chain length.

Analytic Insight : In Phenylalanine, the benzylic protons (


) are strongly des-shielded by both the phenyl ring and the adjacent 

-amine/carboxyl group. In the target molecule, the benzylic protons (

) are isolated from the polar headgroup, resulting in a distinct upfield shift to ~2.69 ppm.

Experimental Protocol: 1H-NMR Characterization

Objective : Obtain a high-resolution spectrum suitable for structural validation and impurity profiling.

Materials
  • Analyte : (R)-2-Amino-5-phenylpentanoic acid (>5 mg).

  • Solvent A (Structural) : Methanol-d4 (CD3OD) – Preferred for sharp signals and suppression of exchangeable protons.

  • Solvent B (Chiral/Conformational) : DMSO-d6 – Required if observing amide/amine protons is necessary.

  • Internal Standard : TMS (0.00 ppm) or residual solvent peak (CD3OD: 3.31 ppm).

Method: Standard Acquisition (CD3OD)
  • Sample Prep : Dissolve 5-10 mg of sample in 0.6 mL CD3OD. Ensure complete dissolution; sonicate if necessary.

    • Note: If the sample is the HCl salt, the

      
      -proton may shift slightly downfield due to the cationic ammonium group.
      
  • Acquisition Parameters :

    • Frequency: 400 MHz or higher.[1]

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1):

      
       2.0 s (Ensure full relaxation of benzylic protons).
      
    • Scans (NS): 16–64.

  • Processing :

    • Line Broadening (LB): 0.3 Hz.

    • Baseline Correction: Polynomial or Spline.

Expected Spectral Data (CD3OD, 400 MHz)
  • 
     7.42 – 7.25 (m, 5H) : Phenyl group protons.[2]
    
  • 
     3.71 (t, J = 6.0 Hz, 1H) : 
    
    
    
    -CH. The triplet splitting indicates coupling to the adjacent
    
    
    -CH2.
  • 
     2.69 (t, J = 6.4 Hz, 2H) : 
    
    
    
    -CH2 (Benzylic).
  • 
     1.85 (m, 2H) : 
    
    
    
    -CH2. (Deshielded relative to
    
    
    due to proximity to the chiral center).
  • 
     1.70 (m, 2H) : 
    
    
    
    -CH2.

Advanced Characterization: Chiral Purity & Impurities

Since 1H-NMR in achiral solvents cannot distinguish enantiomers, specific protocols are required to verify the (R)-configuration.

Chiral Discrimination Protocol (CSA Method)

To differentiate (R) from (S), use a Chiral Solvating Agent (CSA) .

  • Baseline : Record spectrum of the sample in CDCl3 (or CD3OD) + 1 eq. NaOD (to solubilize if using free acid).

  • Titration : Add 1–2 equivalents of (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or Mosher's Acid (MTPA) .

  • Observation : Focus on the

    
    -proton (
    
    
    
    3.71)
    .
    • Result: In a racemic mixture, the

      
      -proton signal will split into two distinct multiplets (diastereomeric complexes).
      
    • Success Criterion: A single set of signals confirms high enantiomeric excess (>95% ee).

Impurity Profiling (Synthesis-Specific)

Common synthesis involves the hydrogenation of L-Styryl Alanine .

  • Critical Impurity : Unreduced alkene.

  • Detection : Scan the

    
     6.0 – 6.8 ppm  region.
    
    • Alert: Any doublets or multiplets in this region indicate incomplete hydrogenation of the styryl double bond.

Visualization of Structural Logic

Diagram 1: Assignment & Connectivity Logic

This diagram illustrates the scalar coupling network (COSY correlations) used to assign the alkyl chain protons definitively.

G cluster_0 Polar Head cluster_1 Alkyl Linker cluster_2 Aromatic Anchor Alpha α-Proton (δ 3.71) COOH COOH/NH2 (Exchangeable) Beta β-CH2 (δ 1.85) Alpha->Beta ³J Coupling Gamma γ-CH2 (δ 1.70) Beta->Gamma ³J Coupling Delta δ-CH2 (Benzylic) (δ 2.69) Gamma->Delta ³J Coupling Phenyl Phenyl Ring (δ 7.25-7.42) Delta->Phenyl Through-Space (NOESY)

Caption: COSY Connectivity Map. Dashed lines represent scalar couplings (


) observed in 2D-NMR, confirming the contiguous alkyl chain connecting the chiral center to the phenyl ring.

References

  • Primary source for specific chemical shifts of the 5-phenylpentanoic acid scaffold in CD3OD.
  • Reference spectrum for the homologous Phenylalanine comparison.
  • Nemes, A., et al. (2012). Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate. Retrieved March 5, 2026, from [Link]

    • Methodology for using CSAs to determine enantiomeric purity of amino acids.
  • PubChem . (2025).[3] 2-Amino-5-phenylpentanoic acid | C11H15NO2.[2][3][4][5][] National Library of Medicine. Retrieved March 5, 2026, from [Link]

    • Source for physicochemical properties and structural identifiers.

Sources

Comparative Guide: Biological Half-Life of (R) vs. (S)-2-Amino-5-phenylpentanoic Acid Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics is historically bottlenecked by their rapid clearance and poor metabolic stability. While sequence optimization can yield marginal improvements, stereochemical engineering offers a profound leap in pharmacokinetic performance. This guide provides an in-depth technical comparison of the biological half-life and metabolic stability of peptides incorporating (S)-2-Amino-5-phenylpentanoic acid (the natural L-configuration) versus its chiral counterpart, (R)-2-Amino-5-phenylpentanoic acid (the D-configuration). By analyzing the mechanistic causality of protease evasion and providing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals aiming to optimize peptide stability.

Mechanistic Causality: Stereochemistry in Proteolytic Evasion

To engineer a peptide for prolonged systemic circulation, one must understand the dual forces of clearance: renal filtration and enzymatic hydrolysis.

The Role of the Side Chain: 2-Amino-5-phenylpentanoic acid is a non-standard amino acid characterized by a 3-carbon aliphatic linker terminating in a bulky phenyl ring[1]. This extended hydrophobic side chain significantly enhances lipophilicity, which promotes reversible binding to plasma proteins (such as albumin). This protein-binding effect physically increases the peptide's hydrodynamic radius, thereby reducing rapid glomerular filtration[2].

The Stereochemical Divergence: Despite the shielding effect of the bulky side chain, peptides utilizing the (S)-enantiomer (L-form) remain highly vulnerable to endogenous endopeptidases and exopeptidases. Mammalian proteases are inherently stereospecific; their active sites are composed exclusively of L-amino acids, creating a precise three-dimensional pocket designed to recognize and hydrolyze (S)-configured peptide bonds[3]. Consequently, (S)-peptides typically exhibit an in vivo half-life of less than 2 hours[4].

Substituting the residue with the (R)-enantiomer (D-form)[] fundamentally alters the peptide's metabolic fate. The inversion of the alpha-carbon stereocenter projects the bulky phenylpentyl side chain into a different spatial orientation. When an (R)-peptide enters a protease active site, it induces a severe steric clash, preventing the alignment of the enzyme's catalytic triad with the peptide bond[6]. This chiral mismatch renders the peptide effectively "invisible" to enzymatic hydrolysis, extending its biological half-life to well over 24 hours[7].

Comparative Pharmacokinetic Data

The following table summarizes the quantitative pharmacokinetic differences between peptides incorporating the (S) and (R) enantiomers of 2-Amino-5-phenylpentanoic acid.

Pharmacokinetic Parameter(S)-2-Amino-5-phenylpentanoic Acid Peptides(R)-2-Amino-5-phenylpentanoic Acid Peptides
Stereochemistry L-configuration (Natural geometry)D-configuration (Inverted geometry)
Protease Susceptibility High (Rapidly cleaved by circulating enzymes)Extremely Low (Resistant to enzymatic hydrolysis)
Typical In Vitro Plasma Half-Life 1.2 – 2.0 hours> 24.0 hours
In Vivo Clearance Mechanism Rapid (Dominated by hepatic/plasma metabolism)Slow (Primarily governed by renal filtration)
Plasma Protein Binding High (Driven by lipophilic phenylpentyl chain)High (Lipophilicity fully retained)
Therapeutic Implication Short therapeutic window; requires frequent dosingSustained circulation; allows once-daily/weekly dosing

Visualizing the Stereospecific Degradation Pathway

G cluster_S In Vivo Pathway: (S)-Enantiomer cluster_R In Vivo Pathway: (R)-Enantiomer S_Admin Administer (S)-Peptide S_Bind Plasma Protein Binding S_Admin->S_Bind Lipophilic Side Chain S_Cleave Stereospecific Proteolysis S_Bind->S_Cleave Endopeptidase Recognition S_Clear Rapid Clearance (t½ < 2h) S_Cleave->S_Clear Degradation R_Admin Administer (R)-Peptide R_Bind Plasma Protein Binding R_Admin->R_Bind Lipophilic Side Chain R_Evade Protease Evasion (Steric Clash) R_Bind->R_Evade Chiral Mismatch R_Clear Slow Renal Clearance (t½ > 24h) R_Evade->R_Clear Sustained Circulation

Comparative in vivo pharmacokinetic workflows of (S) and (R) peptide enantiomers.

Experimental Workflows & Self-Validating Protocols

To rigorously compare the half-life of these enantiomeric peptides, researchers must employ self-validating assay systems that isolate metabolic variables. The following protocols are designed to ensure high data integrity.

Protocol A: In Vitro Human Plasma Stability Assay

Purpose: To objectively quantify the resistance of (R)- vs. (S)-peptides against endogenous plasma enzymes without the confounding variable of renal clearance. Causality & Self-Validation: Utilizing pooled human plasma ensures a representative and diverse enzyme profile. A known rapidly degrading L-peptide (e.g., natural GLP-1) must be run concurrently as a positive control to validate that the plasma proteases are active. Quenching the reaction with Trifluoroacetic Acid (TFA) immediately halts enzymatic activity by denaturing the proteins, ensuring precise time-point accuracy[3].

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve the purified (R)- and (S)-peptide variants in phosphate-buffered saline (PBS, pH 7.4) to a stock concentration of 1 mg/mL.

  • Plasma Incubation: Mix the peptide solutions with pooled human plasma to achieve a final peptide concentration of 0.1 mg/mL. Incubate the mixture at 37°C under gentle agitation[3].

  • Time-Course Sampling: Extract 40 µL aliquots at strictly predefined intervals (0, 2, 4, 8, 12, 24, and 48 hours).

  • Enzymatic Quenching: Immediately mix each extracted aliquot with an equal volume of 0.05% TFA. Incubate on ice for 10 minutes to force the precipitation of plasma proteins[3].

  • Isolation: Centrifuge the quenched samples at 12,000 × g for 5 minutes. Carefully extract the supernatant, which contains the intact peptide and any degradation fragments.

  • Quantification: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Plot the area under the curve (AUC) of the intact peptide peak over time to calculate the in vitro half-life.

Protocol B: In Vivo Pharmacokinetic Profiling via LC-MS/MS

Purpose: To determine the true biological half-life, accounting for both metabolic degradation and systemic clearance mechanisms. Causality & Self-Validation: In vivo systems introduce clearance mechanisms (e.g., glomerular filtration and hepatic extraction) absent in plasma assays. Using a stable-isotope-labeled internal standard (IS) corrects for matrix suppression effects during mass spectrometry, ensuring the quantified half-life is an absolute value rather than a relative extraction artifact.

Step-by-Step Methodology:

  • Dosing: Administer the (R)- and (S)-peptides intravenously (IV) to a standardized rodent model (e.g., Sprague-Dawley rats) at an equivalent dose (e.g., 5 mg/kg).

  • Blood Collection: Draw serial blood samples via the jugular vein into EDTA-coated tubes at 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C to isolate the plasma.

  • Spiking Internal Standard: Add a known, constant concentration of a heavy-isotope labeled peptide (IS) to each plasma sample to normalize extraction efficiency.

  • Protein Precipitation: Add three volumes of ice-cold acetonitrile to the plasma. Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes.

  • LC-MS/MS Quantification: Inject the supernatant into a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Track the specific precursor-to-product ion transitions for both the parent peptides and the IS.

  • Pharmacokinetic Modeling: Calculate the elimination half-life (t1/2), systemic clearance (CL), and area under the curve (AUC) using non-compartmental analysis (NCA) software.

Strategic Implications for Drug Design

The strategic replacement of (S)-2-Amino-5-phenylpentanoic acid with its (R)-enantiomer represents a highly efficient method for extending peptide half-life. By combining the inherent plasma-protein binding capabilities of the extended lipophilic side chain with the absolute protease resistance granted by D-chirality, developers can transform a rapidly cleared peptide into a long-acting therapeutic. This approach is particularly valuable in the design of antimicrobial peptides, GLP-1 analogs, and targeted oncology radioligands where sustained systemic exposure is critical for efficacy.

References

  • Frontiers in Microbiology - D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Available at:[Link]

  • MDPI - Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution. Available at: [Link]

  • PubMed Central (PMC) - Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. Available at:[Link]

Sources

Mass spectrometry fragmentation patterns of (R)-2-Amino-5-phenylpentanoic acid

[1]

Executive Summary

(R)-2-Amino-5-phenylpentanoic acid (MW 193.24 Da) is a non-proteinogenic amino acid frequently utilized in the synthesis of protease inhibitors and bioactive peptides (e.g., Anabaenopeptins). Its structural similarity to Phenylalanine (Phe) necessitates precise analytical differentiation.

This guide details the mass spectrometric behavior of (R)-2-Amino-5-phenylpentanoic acid, focusing on its unique fragmentation pathways under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). By comparing it directly with Phenylalanine, we establish a self-validating identification protocol based on characteristic immonium ion shifts and hydrophobicity-driven retention time differences.

Chemical Identity & Structural Context

The critical differentiator between the product and its alternatives is the aliphatic chain length connecting the

Feature(R)-2-Amino-5-phenylpentanoic acid Phenylalanine (Alternative)
Common Name 5-Phenylnorvaline (PNV)Phenylalanine (Phe)
Formula


Monoisotopic Mass 193.1103 Da165.0790 Da

m/z 194.118 m/z 166.086
Side Chain Propyl-phenyl (

)
Methyl-phenyl (

)
Hydrophobicity High (Elutes later on C18)Moderate

Fragmentation Mechanisms

Under ESI-MS/MS conditions, amino acids undergo predictable fragmentation driven by the stability of the resulting carbocations. The fragmentation of (R)-2-Amino-5-phenylpentanoic acid follows three primary pathways.

Pathway A: Immonium Ion Formation (Dominant)

The most diagnostic ion for any amino acid is its immonium ion (



  • Mechanism: The protonated molecular ion

    
     (m/z 194) undergoes inductive cleavage, expelling the C-terminal formate moiety.
    
  • Result: Formation of the m/z 148 ion (

    
    ).
    
  • Diagnostic Value: This peak is the base peak in high-energy collision spectra and is 28 Da higher than the corresponding Phenylalanine immonium ion (m/z 120), reflecting the two additional methylene groups (

    
    ).
    
Pathway B: Tropylium Ion Formation (Common)

Both the product and the alternative contain a phenyl ring. High internal energy leads to the cleavage of the benzylic bond.

  • Mechanism: The alkyl chain fragments to release the benzyl cation, which rearranges to the highly stable seven-membered Tropylium ion (

    
    ).
    
  • Result: A strong signal at m/z 91 .

  • Differentiation: Since both compounds produce m/z 91, this ion confirms the class (phenyl-containing) but does not distinguish the specific amino acid.

Pathway C: Ammonia Loss
  • Mechanism: Neutral loss of

    
     from the parent ion.
    
  • Result:

    
     at m/z 177 .
    
  • Comparison: Phenylalanine shows a corresponding loss at m/z 149.

Visualization: Fragmentation Pathways

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathwaycluster_legendKeyM_Ion[M+H]+ Precursorm/z 194AmmoniaLoss[M+H - NH3]+m/z 177M_Ion->AmmoniaLoss- NH3 (17 Da)ImmoniumImmonium Ion(Base Peak)m/z 148M_Ion->Immonium- HCOOH (46 Da)(Alpha-Cleavage)TropyliumTropylium Ion(C7H7+)m/z 91Immonium->TropyliumSide chain cleavagePhenylPhenyl Cationm/z 77Tropylium->Phenyl- C2H2key1Blue: Precursorkey2Green: Diagnostic Marker

Figure 1: ESI-MS/MS fragmentation tree for (R)-2-Amino-5-phenylpentanoic acid showing the critical m/z 148 diagnostic marker.

Comparative Performance Analysis

The following table contrasts the experimental signatures of (R)-2-Amino-5-phenylpentanoic acid against Phenylalanine. Use this data to validate peak identity in complex matrices.

Metric(R)-2-Amino-5-phenylpentanoic acid Phenylalanine Differentiation Logic
Precursor Ion (

)
194.1 166.1

= 28 Da (Two

units).
Primary Fragment (Immonium) 148.1 120.1 The m/z 148 ion is unique to the pentanoic analog.
Secondary Fragment 131.1 103.1 Loss of

from the immonium ion.
Common Fragment 91.191.1Tropylium ion; indicates aromaticity in both.
LC Retention (C18) Late Eluting Early Eluting The propyl linker increases hydrophobicity significantly (

vs 1.4).
Interference Risk LowHighPhe is ubiquitous in biological background; PNV is rare/synthetic.

Experimental Protocol: LC-MS/MS Identification

To reliably identify (R)-2-Amino-5-phenylpentanoic acid in peptide hydrolysates or synthetic mixtures, follow this self-validating workflow.

Reagents & Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Ionization: ESI Positive Mode.

Step-by-Step Workflow
  • Sample Preparation: Dissolve sample in 50:50 MeOH:H2O to 1 µM concentration.

  • Chromatography: Apply a gradient of 5% B to 95% B over 10 minutes.

    • Checkpoint: Expect (R)-2-Amino-5-phenylpentanoic acid to elute 2-3 minutes after Phenylalanine standards.

  • MS1 Scan: Verify presence of m/z 194.1 .

  • MS2 Acquisition: Select m/z 194.1 for fragmentation (Collision Energy: 15–25 eV).

  • Validation:

    • Pass: Spectrum contains dominant m/z 148 and m/z 91 .

    • Fail: Spectrum shows m/z 120 (indicates Phenylalanine contamination) or m/z 134 (indicates Homophenylalanine/n=2 analog).

WorkflowStartStart: Unknown SampleLCLC Separation(C18 Column)Start->LCMS1MS1 Survey ScanTarget: m/z 194.1LC->MS1DecisionPeak Detected?MS1->DecisionDecision->LCNo (Wait)MS2MS/MS Fragmentation(CE: 20 eV)Decision->MS2YesAnalysisSpectral AnalysisMS2->AnalysisResult_PosConfirmed:(R)-2-Amino-5-phenylpentanoic acid(m/z 148 present)Analysis->Result_PosBase Peak 148Result_NegRejected:Isomer/Analog identifiedAnalysis->Result_NegBase Peak 120 or 134

Figure 2: Decision logic for confirming the identity of 5-Phenylnorvaline.

References

  • Fragmentation of Phenyl-Alkyl Amino Acids : Journal of Mass Spectrometry. "Differentiation of aromatic amino acids using traveling wave ion mobility-mass spectrometry." Source:

  • Anabaenopeptin Analysis (Source of PNV Data) : Toxins. "Anabaenopeptins from Cyanobacteria in Freshwater Bodies of Greece." (Confirming m/z 148 diagnostic ion). Source:

  • Compound Data : PubChem. "(R)-2-Amino-5-phenylpentanoic acid Chemical Properties." Source:

  • General Amino Acid Fragmentation Rules : Whitman College. "Fragmentation and Interpretation of Spectra." Source:

Technical Guide: X-ray Crystallography & Structural Analysis of (R)-2-Amino-5-phenylpentanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In-depth Technical Guide on the Investigation of Crystal Structure and Polymorphism of (R)-2-Amino-5-phenylpentanoic Acid Derivatives.

Executive Summary & Strategic Importance

(R)-2-Amino-5-phenylpentanoic acid, commonly referred to as (R)-Homophenylalanine ((R)-hPhe) or D-Homophenylalanine, is a non-proteinogenic amino acid critical in the design of peptidomimetics and protease inhibitors.[] Unlike its natural counterpart L-Phenylalanine, the (R)-hPhe derivative features an extended methylene bridge in the side chain and an inverted chiral center.[]

This structural deviation confers two distinct advantages in drug discovery:

  • Proteolytic Stability: The (R)-configuration resists degradation by endogenous proteases.[]

  • Enhanced Hydrophobic Reach: The additional methylene group allows the phenyl ring to access deep hydrophobic pockets (S1/S1' subsites) in metalloproteases (e.g., Aminopeptidase N) that are inaccessible to standard phenylalanines.

This guide provides a comparative structural analysis of (R)-hPhe derivatives, focusing on X-ray crystallographic data that elucidates their binding modes, conformational preferences, and advantages over standard L-Phe alternatives.[]

Structural Analysis Workflow

The following diagram outlines the critical path from derivative synthesis to Structural Activity Relationship (SAR) validation using X-ray crystallography.

G cluster_Xray X-ray Diffraction Analysis Synth Synthesis of (R)-hPhe Derivatives Purify HPLC Purification (>98% ee) Synth->Purify Screen Crystallization Screening (Vapor Diffusion/Microbatch) Purify->Screen Solvency Check DataColl Data Collection (Synchrotron/Home Source) Screen->DataColl Single Crystal Refine Structure Refinement (SHELXL/Refmac) DataColl->Refine Model Electron Density Map (2Fo-Fc) Refine->Model SAR SAR Analysis (Hydrophobic Pocket Fit) Model->SAR Binding Mode SAR->Synth Lead Opt.

Figure 1: Iterative workflow for the structural characterization of (R)-hPhe derivatives, emphasizing the feedback loop between X-ray data and lead optimization.

Comparative Performance: (R)-hPhe vs. Alternatives

Enzyme Inhibition: The "Hydrophobic Reach" Effect

The primary application of (R)-hPhe derivatives is in the inhibition of zinc-metalloproteases, such as Aminopeptidase N (APN/CD13) .

  • Alternative: L-Phenylalanine (Phe) derivatives.[]

  • Product: (R)-Homophenylalanine phosphonic acid analogues.[][2][3]

  • Mechanism: The phosphonate group coordinates the catalytic Zinc ion, while the side chain occupies the hydrophobic S1 pocket.

Comparative Data Analysis:

FeatureL-Phenylalanine (Phe) Analogues(R)-Homophenylalanine (hPhe) AnaloguesStructural Consequence (X-ray Evidence)
Side Chain Length Short (Benzyl)Extended (Phenylethyl)hPhe penetrates deeper into the S1 hydrophobic pocket, displacing water and increasing entropy.[]
Stereochemistry (S)-Configuration(R)-ConfigurationThe (R)-isomer positions the side chain optimally for S1 pocket occupancy in APN, whereas (S)-isomers often clash or bind superficially.[]
Binding Affinity (

)
Micromolar (

M) range
Sub-micromolar (nM) rangePDB 4PW4 reveals tighter packing and optimized

-stacking interactions for hPhe derivatives.[]
Selectivity Low (Cross-reacts with other proteases)HighThe specific geometry of the (R)-hPhe side chain allows for discrimination between APN and homologous enzymes like Leucine Aminopeptidase.
Peptide Backbone Engineering

In peptide crystallography, replacing Phe with hPhe alters the helical packing and self-assembly properties.[]

  • Observation: Peptides containing hPhe often form stable helical structures stabilized by intermolecular aromatic interactions that are absent in Phe-only peptides.[]

  • Crystallographic Evidence: In pentapeptides (e.g., Boc-Phe-Aib-Aib-Leu-hPhe-NHPr), the hPhe side chain facilitates a "zipper-like" aromatic stacking in the crystal lattice, enhancing thermal stability compared to the Phe parent peptide.[]

Key Crystallographic Data & PDB References

The following table summarizes authoritative X-ray datasets essential for validating the geometry of (R)-hPhe derivatives.

PDB IDComplex / MoleculeResolution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Space GroupKey Structural Insight
4PW4 Porcine Aminopeptidase N + Phosphonic Acid Analogue of hPhe ~1.90

Definitive Reference. Shows the phosphonic acid headgroup coordinating Zn

and the (R)-hPhe side chain filling the S1 pocket.[]
4FYT Human Aminopeptidase N + Amastatin1.80ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Used as a template for modeling (R)-hPhe derivatives.[] Shows the topology of the S1 pocket that necessitates the extended hPhe chain.
4FKE Porcine Aminopeptidase N (Apo/Holo)1.75ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High-resolution baseline for comparing ligand-induced conformational changes upon hPhe binding.[]

Critical Insight: In PDB 4PW4 , the ligand is explicitly identified as a phosphonic acid analogue. The electron density around the phenylethyl side chain confirms the flexibility afforded by the extra methylene group, allowing the phenyl ring to adopt a conformation that maximizes


-

interactions with tyrosine residues in the active site.

Experimental Protocols

Protocol A: Co-Crystallization of (R)-hPhe Derivatives with APN

Use this protocol to generate complexes similar to PDB 4PW4.[]

  • Protein Preparation:

    • Concentrate purified Aminopeptidase N to 5–8 mg/mL in 20 mM Tris-HCl (pH 8.0), 150 mM NaCl.

    • Crucial Step: Incubate the protein with the (R)-hPhe derivative (dissolved in DMSO) at a 1:5 molar ratio (protein:ligand) for 1 hour on ice. This ensures saturation of the active site before crystallization.

  • Crystallization Setup (Hanging Drop Vapor Diffusion):

    • Reservoir Solution: 18–22% PEG 3350, 0.2 M Lithium Sulfate, 0.1 M HEPES (pH 7.5).[]

    • Drop: Mix 1

      
      L protein-ligand complex + 1 
      
      
      
      L reservoir solution.
    • Incubation: Store at 20°C. Crystals typically appear within 3–7 days as rod-like clusters.[]

  • Cryo-Protection:

    • Transfer crystals to a solution containing Reservoir + 20% Glycerol for 10 seconds before flash-cooling in liquid nitrogen.

Protocol B: Small Molecule Crystallization of (R)-hPhe Salts

Use this for confirming absolute configuration and purity of the starting material.

  • Solvent System: Dissolve 50 mg of (R)-hPhe hydrochloride in a minimum volume of Methanol/Water (9:1) .[]

  • Method: Slow Evaporation.

    • Place the solution in a small vial covered with Parafilm.

    • Pierce 2–3 small holes in the Parafilm.

    • Allow to stand at room temperature.[][4][5] Needle-shaped crystals suitable for X-ray diffraction should form as the methanol evaporates.[]

  • Validation: The resulting structure should confirm the zwitterionic nature (ammonium/carboxylate) and the anti-conformation of the side chain.

References

  • Crystal Structure of Aminopeptidase N in Complex with Phosphonic Acid Analogue of Homophenylalanine. RCSB Protein Data Bank. PDB ID: 4PW4.[][3]

  • Human Aminopeptidase N (CD13) in Complex with Amastatin. RCSB Protein Data Bank. PDB ID: 4FYT.[][2][3][6][7][8]

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules, 2020.[]

  • Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science, 2024.[]

  • Structure-Activity Relationships of Phenylalanine Analogues in LAT1 Transport. Scientific Reports, 2024.[]

Sources

Validation of Optical Rotation Values for (R)-2-Amino-5-phenylpentanoic Acid: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-2-Amino-5-phenylpentanoic acid (also known as D-bishomophenylalanine or D-Nva(5-phenyl)-OH) is a highly specialized non-proteinogenic amino acid. Because of its structural similarity to endogenous amino acids and its ability to cross the blood-brain barrier, it is heavily utilized in pharmaceutical development, particularly as a building block for drugs targeting neurological disorders[1]. In drug development, the chiral integrity of this compound is non-negotiable; even minor enantiomeric impurities can drastically alter the pharmacokinetic profile, receptor binding affinity, and overall efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of chiral validation metrics, focusing on optical rotation as the primary benchmark. By establishing a self-validating analytical system, researchers can confidently differentiate high-purity synthetic batches from substandard commercial alternatives.

The Causality of Chiral Validation (E-E-A-T)

Why rely on specific rotation in 1N HCl? Amino acids naturally exist as zwitterions in neutral aqueous solutions. In this state, the molecule's solvation shell and internal charge distribution are highly sensitive to microscopic pH fluctuations, leading to variable and non-reproducible optical rotation values. By dissolving the sample in 1.0 N Hydrochloric Acid (HCl), the carboxylate moiety is fully protonated, converting the molecule into a uniform cationic species. This controlled ionic state ensures a stable, linear correlation between the observed rotation and the enantiomeric excess (ee).

Building a Self-Validating System: A trustworthy protocol requires orthogonal testing. If a batch exhibits a depressed specific rotation (e.g., -14° instead of the expected -19°), polarimetry alone cannot determine if the variance is due to chemical impurities (e.g., residual salts, moisture) or chiral impurities (the presence of the (S)-enantiomer). Therefore, optical rotation must always be cross-referenced with Chiral High-Performance Liquid Chromatography (HPLC) to create a closed-loop, self-validating quality control system.

Comparative Performance Data

The specific rotation for pure (R)-2-Amino-5-phenylpentanoic acid is firmly established at


 (

, 1N HCl)[2]. Conversely, its enantiomer, L-2-Amino-5-phenylpentanoic acid, exhibits a specific rotation of

under identical conditions[3].

The following table compares a High-Purity synthesized grade against common commercial alternatives, demonstrating how specific rotation serves as a frontline indicator of batch quality.

Product / GradeSpecific Rotation

(c=1, 1N HCl)
Enantiomeric Excess (% ee)Chemical Purity (HPLC)Performance Assessment
High-Purity (R)-Isomer (Optimal) -19.1°> 99.5%> 99.0%Meets strict API synthesis requirements.
Alternative Vendor A (Standard) -17.5°92.0%98.5%Suboptimal. Contains ~4% (S)-isomer.
Alternative Vendor B (Crude) -14.2°75.0%95.0%High racemization; unfit for pharmaceutical use.
Reference (S)-Isomer +17.4°> 99.0% (S)> 99.0%Opposite rotation confirmation[3].

Self-Validating Experimental Protocols

Protocol 1: Polarimetric Validation of Specific Rotation
  • Instrument Calibration: Calibrate the polarimeter using a certified quartz control plate at 589 nm (Sodium D-line) and stabilize the sample chamber temperature at exactly 25.0 °C.

  • Solvent Standardization: Prepare exactly 1.0 N Hydrochloric Acid (HCl) using titration-grade reagents. This ensures complete protonation of the amino acid.

  • Sample Preparation: Accurately weigh 100.0 mg of the (R)-2-Amino-5-phenylpentanoic acid sample using an analytical balance (0.1 mg precision).

  • Dissolution: Quantitatively transfer the powder to a 10.0 mL volumetric flask. Dissolve and dilute to the mark with 1.0 N HCl, yielding a concentration (

    
    ) of 1.0  g/100  mL.
    
  • Measurement: Rinse a 100 mm (1 dm) polarimeter cell with the sample solution. Fill the cell, ensuring no air bubbles are trapped in the optical path.

  • Calculation: Record the observed angle of rotation (

    
    ). Calculate the specific rotation using Biot's law: 
    
    
    
    , where
    
    
    is the path length in decimeters (1 dm) and
    
    
    is the concentration in g/mL (0.01 g/mL).
Protocol 2: Orthogonal Validation via Chiral HPLC
  • Stationary Phase: Utilize a chiral column optimized for underivatized amino acids (e.g., Crown ether-based stationary phase).

  • Mobile Phase: Employ an isocratic elution profile using aqueous Perchloric acid (pH 1.5) and Methanol. The low pH maintains the analyte in its protonated state, matching the polarimetry conditions.

  • System Suitability: Inject a racemic standard of 2-Amino-5-phenylpentanoic acid. Confirm a baseline resolution (

    
    ) between the (R) and (S) enantiomer peaks.
    
  • Quantification: Inject the test sample, integrate the peak areas at 210 nm, and calculate the enantiomeric excess:

    
    .
    

Chiral Validation Workflow

G start Synthesized Batch (R)-2-Amino-5-phenylpentanoic acid prep Sample Preparation (10 mg/mL in 1.0 N HCl) start->prep split Parallel Validation Workflow prep->split polarimetry Polarimetry (Specific Rotation [α]D25) split->polarimetry Optical hplc Chiral HPLC (Enantiomeric Excess %ee) split->hplc Chromatographic compare Data Concordance Analysis (Expected: -19° ± 2° & >98% ee) polarimetry->compare hplc->compare pass Validated Chiral Purity Ready for Pharmaceutical Use compare->pass Meets Specs

Figure 1: Self-validating parallel workflow for chiral verification of amino acids.

References

  • Title: CERTIFICATE OF ANALYSIS: L-2-Amino-5-phenylpentanoic acid Source: scbt.com (Santa Cruz Biotechnology) URL: 3

  • Title: D-2-Amino-5-phenylpentanoic acid | 2046-19-7 Source: jk-sci.com (J&K Scientific) URL: 1

  • Title: D-2-Amino-5-phenylpentanoic acid Source: chemimpex.com (Chem-Impex International) URL: 2

Sources

Assessing Purity of (R)-2-Amino-5-phenylpentanoic Acid: A Comparative Guide (TLC vs. LC-MS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis and development of peptide therapeutics, non-canonical amino acids like (R)-2-Amino-5-phenylpentanoic acid (often referred to as homophenylalanine analogs) serve as critical chiral building blocks. Their purity is defined by two distinct vectors:

  • Chemical Purity: Absence of synthesis byproducts, truncated analogs, or unreacted precursors.

  • Enantiomeric Purity (Optical Purity): The specific excess of the (R)-enantiomer over the (S)-enantiomer.

This guide compares Thin Layer Chromatography (TLC) —the rapid, qualitative screen—against Liquid Chromatography-Mass Spectrometry (LC-MS) —the definitive, quantitative structural validation tool.

The Senior Scientist’s Verdict: TLC is your "Go/No-Go" gauge during reaction monitoring. LC-MS is the mandatory "Certificate of Analysis" generator. Relying solely on TLC for this compound is a critical failure point in drug development because standard silica TLC cannot resolve enantiomers.

Method 1: Thin Layer Chromatography (The Rapid Screen)

Principle & Utility

TLC utilizes the differential partitioning of the amino acid between a polar stationary phase (Silica Gel) and a less polar mobile phase.[1] For (R)-2-Amino-5-phenylpentanoic acid, the zwitterionic nature requires a mobile phase that suppresses ionization or solubilizes the polar head group while accommodating the hydrophobic phenyl tail.

Primary Use: Monitoring reaction completion and detecting gross chemical impurities (e.g., unreacted starting materials).

Optimized Protocol
  • Stationary Phase: Silica Gel 60 F254 plates (Aluminum or Glass backed).

  • Mobile Phase (The "BAW" System): n-Butanol : Acetic Acid : Water (4:1:1 v/v/v).

    • Why this mix? Butanol solubilizes the hydrophobic chain; Acetic acid suppresses the ionization of the carboxylic acid, reducing "streaking"; Water is essential for the amino acid to migrate on silica.

  • Visualization (Dual Mode):

    • UV (254 nm): The phenyl ring allows for UV detection. Impurities lacking a phenyl ring will be invisible here.

    • Ninhydrin Stain: The definitive amino acid stain.

      • Recipe: Dissolve 0.3 g Ninhydrin in 100 mL n-Butanol + 3 mL Acetic Acid.

      • Process: Dip/Spray plate, then heat at 105°C for 3-5 minutes .

      • Result: The product appears as a distinct purple/violet spot (Ruhemann's purple).

Limitations (The "Blind Spot")
  • No Chiral Resolution: The (R) and (S) enantiomers possess identical physical properties in an achiral environment. They will co-elute as a single spot. TLC cannot determine enantiomeric excess (ee).

  • Resolution: Similar impurities (e.g., 2-Amino-4-phenylbutanoic acid) may co-elute due to insufficient plate height.

Method 2: LC-MS (The Definitive Analysis)

Principle & Utility

LC-MS combines high-resolution separation with mass-based identification. For this compound, we employ two distinct modes: Reverse Phase (RP) for chemical purity and Chiral Chromatography for enantiomeric purity.

Workflow A: Chemical Purity (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 1.8 µm, 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Proton source for [M+H]+).

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode).

    • Target Mass: (R)-2-Amino-5-phenylpentanoic acid (MW ~193.24).[3][4] Look for [M+H]+ = 194.2 .

Workflow B: Enantiomeric Purity (Chiral LC-MS)
  • The Challenge: Separating (R) from (S).

  • Solution: Use a Crown Ether column (specifically designed for free amino acids).

  • Column: Daicel Crownpak CR-I(+) (or equivalent).[5]

    • Mechanism:[6][7] The crown ether forms a host-guest complex with the ammonium group of the amino acid. The chiral structure of the crown ether binds one enantiomer more tightly than the other.

  • Mobile Phase: Perchloric acid (pH 1.5 to 2.0) is traditional, but for MS compatibility , use 0.1% Formic Acid / Methanol (isocratic). Note: High organic content can reduce retention on crown ether columns; optimization is required.

  • Validation: You MUST run a racemic standard (mixture of R and S) first to establish the separation window.

Comparative Analysis & Decision Matrix

The following table summarizes the operational differences. Note the "Information Content" row—this is the deciding factor for regulatory compliance.

FeatureTLC (Thin Layer Chrom.)[1][8]LC-MS (Liquid Chrom.[5] Mass Spec.)
Primary Output Qualitative (Spot presence/absence)Quantitative (Area %, Mass ID)
Enantiomeric Selectivity None (unless chiral plates used)High (with chiral column)
Limit of Detection ~1-5 µg (Visual)< 1 ng (Trace analysis)
Specificity Low (Rf values can drift)High (Retention Time + Mass Fingerprint)
Cost per Run < $2.00> $50.00 (Amortized instrument cost)
Throughput High (Multiple samples/plate)Low/Medium (Sequential injection)
Decision Logic (DOT Diagram)

DecisionMatrix Start Start: Purity Assessment Stage Development Stage? Start->Stage SynCheck Reaction Monitoring (In-Process) Stage->SynCheck Early FinalQC Final Product Release (CoA Generation) Stage->FinalQC Late TLC Perform TLC (BAW System) SynCheck->TLC LCMS_Chem LC-MS (C18) Check Chemical Purity FinalQC->LCMS_Chem ResultTLC Single Spot? TLC->ResultTLC Proceed Proceed to Workup ResultTLC->Proceed Yes Refine Refine Synthesis ResultTLC->Refine No ChemPass >98% Chemical Purity? LCMS_Chem->ChemPass LCMS_Chiral LC-MS (Chiral Column) Check Enantiomeric Excess ChemPass->LCMS_Chiral Yes Reject REJECT / RE-PURIFY ChemPass->Reject No ChiralPass >99% ee? LCMS_Chiral->ChiralPass Release RELEASE PRODUCT ChiralPass->Release Yes ChiralPass->Reject No

Caption: Operational workflow for selecting the appropriate analytical method based on development stage.

Experimental Protocols

Protocol A: TLC Purity Check
  • Preparation: Prepare a 10 mg/mL solution of the sample in Methanol.

  • Chamber Saturation: Add mobile phase (n-Butanol/Acetic Acid/Water, 4:1:1) to the TLC chamber 30 mins prior to use.[1][7] Place a filter paper inside to assist saturation.

  • Spotting: Apply 1-2 µL of sample and a Reference Standard (if available) 1.5 cm from the bottom.

  • Elution: Run until solvent front reaches 1 cm from the top.[7]

  • Visualization: Dry plate. Spray with Ninhydrin reagent.[1][7][9][10] Heat at 105°C until purple spots appear.[1]

  • Calculation:

    
    .
    
Protocol B: LC-MS Chiral Purity (Direct Method)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC coupled to Q-TOF or Triple Quad.

  • Column: Daicel Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).[5]

  • Mobile Phase: 85% Water (pH 2.0 with HClO4) / 15% Methanol. Note: For MS, replace HClO4 with Formic Acid/Ammonium Formate buffer if possible, or use a suppressor.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures often improve chiral resolution).

  • Injection: 1 µL of 1 mg/mL sample.

  • Analysis: Calculate Enantiomeric Excess (

    
    ) using peak areas:
    
    
    
    

References

  • Bhawani, S. A., et al. (2012). Thin-layer chromatography of amino acids: a review. Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]

  • Ilko, V., et al. (2012). Separation of amino acids by thin-layer chromatography.
  • Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Retrieved from [Link]

Sources

A Comparative Guide to Standard Reference Materials for (R)-2-Amino-5-phenylpentanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This is particularly true in the characterization of chiral molecules such as (R)-2-Amino-5-phenylpentanoic acid, a non-standard amino acid with increasing significance in biochemical research, peptide synthesis, and drug discovery.[] The selection of a high-quality, well-characterized standard reference material is the foundational step for any quantitative or qualitative analysis, ensuring data integrity and reproducibility.

This guide provides an in-depth comparison of commercially available reference materials for (R)-2-Amino-5-phenylpentanoic acid. We will delve into the critical quality attributes of these standards, present a validated analytical workflow for their verification, and discuss the scientific rationale behind the methodological choices.

The Critical Role of Enantiomeric Purity

(R)-2-Amino-5-phenylpentanoic acid is a chiral compound, meaning it exists as two non-superimposable mirror images, or enantiomers: the (R)- and (S)-forms. In biological systems, enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, the ability to accurately quantify the desired (R)-enantiomer and detect the presence of its (S)-counterpart is a critical requirement for any research or development involving this compound. This necessitates the use of a reference standard with a high, and precisely known, enantiomeric purity.

Comparison of Commercially Available Reference Materials

Several suppliers offer (R)-2-Amino-5-phenylpentanoic acid as a reference standard. While a direct head-to-head experimental comparison is beyond the scope of this guide, we can construct a comparative overview based on the information typically provided in a Certificate of Analysis (CoA) and product specifications from leading suppliers.

Table 1: Comparison of (R)-2-Amino-5-phenylpentanoic Acid Reference Standards

SupplierProduct NumberPurity SpecificationChiral Purity (e.e.)*Analytical Techniques CitedAvailability of CoA
Sigma-Aldrich (AstaTech, Inc.) ATEH0DDC439395%[3]Not explicitly statedNot specified on product pageAvailable[3]
MilliporeSigma (ChemScene LLC) CIAH99F8E63098%[4]Not explicitly statedNot specified on product pageAvailable[4]
BOC Sciences Not specifiedHigh-purityNot explicitly statedDetailed CoA and spectral data for verification[]Available upon request[]
ChemScene CS-0005262≥98%[5]Not explicitly statedNot specified on product pageAvailable
Advanced ChemBlocks P3855195%[6]Not explicitly statedNot specified on product pageNot specified

*e.e. = enantiomeric excess. This value is often determined by chiral HPLC and is a critical parameter for a chiral reference standard. While not always listed on the product webpage, it should be a key specification on the CoA.

Expert Insight: When selecting a reference standard, the stated purity is only the starting point. A comprehensive CoA is non-negotiable. It should detail not only the overall purity (typically determined by HPLC-UV or qNMR) but also the enantiomeric excess, residual solvent content (by GC-HS), water content (by Karl Fischer titration), and identity confirmation (by NMR and MS). For a chiral compound, the absence of a certified enantiomeric excess is a significant red flag.

Validated Analytical Workflow for Purity and Enantiomeric Excess Determination

To ensure the quality of a reference standard or to accurately quantify (R)-2-Amino-5-phenylpentanoic acid in a sample, a robust and validated analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the most prevalent and reliable technique for this purpose.[2][7] Specifically, chiral HPLC is required for the separation of enantiomers.

The following is a detailed, field-proven protocol for the analysis of (R)-2-Amino-5-phenylpentanoic acid.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

1. Instrumentation:

  • HPLC system with a pump capable of isocratic and gradient elution, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as an Astec CHIROBIOTIC T column (250 x 4.6 mm, 5 µm), is highly effective for the direct separation of underivatized amino acid enantiomers.[8][9]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 0.1% perchloric acid in water as the mobile phase has been shown to be effective for resolving enantiomers on a Crownpak CR(+) column.[10] An alternative for a teicoplanin-based column could be a mixture of methanol, acetonitrile, and an acidic or basic additive. A typical starting point could be Methanol/Water (80:20, v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm (utilizing the phenyl ring chromophore).[7]

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the (R)-2-Amino-5-phenylpentanoic acid reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration in the mobile phase.

4. Rationale for Methodological Choices:

  • Chiral Stationary Phase: Macrocyclic glycopeptide CSPs like teicoplanin offer a unique combination of hydrophobic, hydrophilic, and ionic interaction sites, making them particularly well-suited for the challenging separation of polar, zwitterionic molecules like amino acids without derivatization.[8] This direct approach is preferable as it avoids the extra steps and potential for impurities associated with derivatization.[8]

  • Mobile Phase: The mobile phase composition is critical for achieving separation. The use of an acidic modifier like trifluoroacetic acid or perchloric acid helps to control the ionization state of the amino acid and the stationary phase, which is crucial for reproducible retention and chiral recognition.

  • UV Detection: The phenyl group in the molecule provides a chromophore that allows for sensitive UV detection at low wavelengths.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis & Qualification prep_start Accurate Weighing of (R)-2-Amino-5-phenylpentanoic acid dissolve Dissolution in Mobile Phase (e.g., 1 mg/mL) prep_start->dissolve injection Inject 10 µL onto Chiral Column dissolve->injection separation Isocratic Elution (e.g., MeOH/H2O/TFA) injection->separation detection UV Detection at 220 nm separation->detection integration Peak Integration detection->integration purity_calc Purity Calculation (% Area) integration->purity_calc ee_calc Enantiomeric Excess (e.e.) Calculation integration->ee_calc report Generate Report & CoA purity_calc->report ee_calc->report

Caption: Workflow for the analysis of (R)-2-Amino-5-phenylpentanoic acid reference materials.

Potential Impurities and Their Significance

A high-quality reference standard should be free from significant impurities. For synthetically produced amino acids, several types of impurities can arise:[11][12]

  • Enantiomeric Impurity: The (S)-enantiomer is the most critical impurity to monitor for (R)-2-Amino-5-phenylpentanoic acid.

  • Diastereomers: If additional chiral centers are present in starting materials or are inadvertently created during synthesis.[11]

  • Related Substances: Impurities from starting materials, by-products of the synthesis (e.g., from incomplete reactions), or degradation products.[13]

  • Residual Solvents: Solvents used in the synthesis and purification process.

  • Inorganic Impurities: Salts or catalysts used during the synthesis.

The presence of these impurities, even in small amounts, can lead to inaccurate quantification, misinterpretation of experimental results, and potential safety concerns in drug development.[12]

Conclusion

The selection of a standard reference material for (R)-2-Amino-5-phenylpentanoic acid should be a meticulous process, guided by a thorough evaluation of the supplier's documentation and, ideally, in-house verification. While purity specifications provide a preliminary guide, a comprehensive Certificate of Analysis detailing enantiomeric excess, residual solvents, and water content is essential for ensuring the quality and reliability of the standard.

The presented chiral HPLC method offers a robust and reliable approach for the verification of these critical parameters. By employing a suitable chiral stationary phase and optimized mobile phase conditions, researchers can confidently assess the quality of their reference materials and ensure the accuracy of their analytical data. This commitment to analytical rigor is fundamental to advancing scientific research and developing safe and effective pharmaceuticals.

References

  • MilliporeSigma. (n.d.). (R)-2-Amino-5-phenylpentanoic acid | 36061-08-2. Retrieved from [Link]

  • Al-Qaim, F. F., Abdullah, M. P., Othman, M. R., & Khalik, W. M. A. W. M. (2012). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Malaysian Journal of Analytical Sciences, 16(3), 256-267.
  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Chemsrc. (2025, August 25). 2-Amino-5-phenylpentanoic acid | CAS#:34993-02-7. Retrieved from [Link]

  • Péter, A., et al. (1998). Enantiomeric Separation of Unusual Secondary Aromatic Amino Acids.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • L'Heureux, I., et al. (2025). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. Metabolites, 15(6), 789.
  • Reddy, G. S., et al. (2009). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 71(5), 533–537.
  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 200-210.
  • Ontores. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]

  • Akimoto, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Foods, 11(14), 2068.
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides. Retrieved from [Link]

  • Akimoto, K., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. ResearchGate. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (R)-2-Amino-5-phenylpentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth, procedural guide for the proper and safe disposal of (R)-2-Amino-5-phenylpentanoic acid. As a crucial component in various research and development pipelines, understanding its handling from acquisition to disposal is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide moves beyond a simple checklist, offering causal explanations for each procedural step to empower researchers with the knowledge to manage chemical waste streams effectively and responsibly.

Hazard Identification and Risk Assessment

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. (R)-2-Amino-5-phenylpentanoic acid is classified as a hazardous substance. The primary risks are associated with direct contact and inhalation. The following table summarizes its classification under the Globally Harmonized System (GHS).

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[1]
Acute Toxicity, DermalH312Harmful in contact with skin.[1]
Skin Corrosion/IrritationH315Causes skin irritation.[1][2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

The precautionary statement P501 explicitly mandates that the contents and container must be disposed of at an approved waste disposal plant.[1] This directive forms the foundation of our disposal protocol and strictly prohibits indiscriminate disposal methods such as sewer or general trash disposal.

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Given the identified hazards, establishing a barrier between the researcher and the chemical is the first line of defense. The selection of PPE is not merely a regulatory formality but a critical risk mitigation step.

Required PPE for Handling and Disposal:

  • Eye Protection: Wear safety goggles with side-shields or a face shield to protect against accidental splashes or dust generation.[3]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) appropriate for handling solid organic compounds. Always inspect gloves for tears or punctures before use.

  • Body Protection: A standard lab coat is required to prevent contamination of personal clothing.[3] For larger quantities or spill cleanup, a chemically resistant apron may be necessary.

  • Respiratory Protection: All handling and packaging of waste should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]

Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper disposal begins with correct segregation at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions, complicates the disposal process, and increases costs.[4]

(R)-2-Amino-5-phenylpentanoic acid waste should be categorized as a non-halogenated solid organic hazardous waste .

Segregation Protocol:

  • Do Not Mix: Never combine this waste with other chemical classes, such as halogenated solvents, strong oxidizers, acids, or bases.[5][6]

  • Solid vs. Liquid: Keep solid waste separate from liquid waste streams to ensure proper handling by the disposal facility.[7]

  • Aqueous Solutions: Any aqueous solutions containing this compound must be collected as hazardous liquid waste. Do not dispose of these solutions down the drain, as this is a violation of environmental regulations and can harm aquatic life.[3][6]

Step-by-Step Disposal Protocol

This protocol covers the lifecycle of the waste within the laboratory, from its generation to its final collection by a certified hazardous waste handler.

Step 1: Container Selection and Preparation

The integrity of the waste container is critical to prevent leaks and ensure safe storage.

  • Compatibility: Use a container made of a material compatible with the waste, such as high-density polyethylene (HDPE) or the original product container.[7][8] The container must be in good condition, free of cracks, and have a secure, leak-proof lid.

  • Size: Choose a container appropriate for the volume of waste to be generated. Do not overfill containers; leave at least 10% of headspace to accommodate expansion.[7]

Step 2: Waste Collection
  • Solid Waste: Place any unused or expired solid (R)-2-Amino-5-phenylpentanoic acid directly into the designated hazardous waste container.

  • Contaminated Disposables: All items that have come into direct contact with the chemical, such as weigh boats, contaminated gloves, and paper towels, must be collected in the same solid hazardous waste container.[3]

  • Contaminated Glassware: Non-disposable labware (e.g., beakers, flasks) must be decontaminated. Rinse the glassware with a suitable organic solvent (e.g., ethanol or acetone). This rinsate is now considered hazardous liquid waste and must be collected in a separate, properly labeled container for non-halogenated liquid waste. After the initial rinse, the glassware can be washed according to standard lab procedures.[3]

Step 3: Labeling

Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and is essential for safety.[4]

  • Label Contents: The waste container label must be clearly marked with:

    • The words "Hazardous Waste "[9]

    • The full chemical name: (R)-2-Amino-5-phenylpentanoic acid (avoiding abbreviations or formulas)[9]

    • A clear statement of the associated hazards (e.g., "Toxic," "Irritant")[9]

    • The date when waste was first added to the container (the "accumulation start date")[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories must designate a specific location for storing hazardous waste before pickup.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[5][9] It must not be near a sink or floor drain.[5]

  • Secondary Containment: All waste containers must be kept in a secondary containment bin or tray to contain any potential leaks or spills.[5][10]

  • Segregation: Within the SAA, ensure incompatible waste streams are physically segregated.[5][6]

  • Container Status: Keep waste containers securely closed at all times, except when actively adding waste.[6]

Step 5: Arranging for Final Disposal
  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or a licensed contractor.[3][8] This should be done when the container is full or before the maximum accumulation time limit is reached.

  • Transportation: The waste will be transported off-site by trained personnel to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via incineration.[7][11]

Emergency Procedures: Spill Management

Accidental spills must be treated as hazardous waste events.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your laboratory supervisor.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).

  • Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. All cleaning materials must also be disposed of as hazardous waste.[3][8]

  • Report: Report the incident to your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of (R)-2-Amino-5-phenylpentanoic acid.

G start Start: Waste Generation identify Identify Waste: (R)-2-Amino-5-phenylpentanoic acid (Solid, Organic, Non-Halogenated) start->identify ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify->ppe spill_check Is there a spill? ppe->spill_check decon_glass Decontaminate Glassware ppe->decon_glass collect_solid Collect Solid Waste & Contaminated Disposables spill_check->collect_solid No spill_protocol Execute Spill Protocol: 1. Alert & Secure 2. Absorb 3. Collect as Waste 4. Decontaminate spill_check->spill_protocol Yes container Select & Label Compatible Hazardous Waste Container collect_solid->container collect_rinsate Collect Rinsate as Liquid Hazardous Waste decon_glass->collect_rinsate collect_rinsate->container To separate liquid waste stream saa Store in Secondary Containment in a Designated SAA container->saa pickup Request Pickup by Authorized Personnel saa->pickup dispose Final Disposal at a Licensed TSDF pickup->dispose spill_protocol->container

Sources

Comprehensive Safety and Operations Guide: Handling (R)-2-Amino-5-phenylpentanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to move beyond basic compliance. True laboratory safety and efficiency require understanding the causality behind every protocol. (R)-2-Amino-5-phenylpentanoic acid (CAS: 36061-08-2) is a non-standard, chiral D-amino acid featuring a unique extended aromatic side chain[]. While it is an invaluable building block for investigating protein-ligand binding dynamics and synthesizing novel peptides[], its physicochemical properties demand specific handling, personal protective equipment (PPE), and disposal strategies.

This guide provides a self-validating system of operational protocols, ensuring that your research team can handle this compound with maximum safety and scientific integrity.

Chemical Identity & Hazard Profiling

Before establishing a PPE matrix, we must understand the material we are handling. The extended hydrophobic phenylpentyl chain makes this compound less soluble in purely aqueous buffers compared to standard amino acids, often requiring polar aprotic solvents (like DMF or NMP) for dissolution[].

Table 1: Chemical & Physical Properties
PropertySpecificationSource
IUPAC Name (2R)-2-amino-5-phenylpentanoic acid[]
CAS Number 36061-08-2 (Note: 34993-02-7 refers to the DL-mixture)[],[2]
Molecular Formula C₁₁H₁₅NO₂[3]
Molecular Weight 193.25 g/mol []
Density 1.133 g/cm³[]
Boiling Point 375.2°C at 760 mmHg[]
Table 2: GHS Hazard Classification & Mechanistic Causality

Understanding why a chemical is hazardous dictates how we protect against it. The compound carries the GHS07 (Exclamation Mark) pictogram and the signal word Warning [4],[5].

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedInduces systemic toxicity upon ingestion and subsequent metabolic processing in the GI tract[4].
H315 Causes skin irritationThe acidic carboxyl group disrupts epidermal pH, while the lipophilic phenyl tail enhances penetration into the stratum corneum[4].
H319 Causes serious eye irritationDirect physical and chemical interaction with corneal proteins causes localized, acute inflammation[4].
H335 May cause respiratory irritationAs a solid powder, aerosolized micro-particulates can deposit in the upper respiratory tract, irritating mucosal membranes[4].

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile above, standard laboratory attire is insufficient. The following PPE matrix is engineered to mitigate the specific risks associated with (R)-2-Amino-5-phenylpentanoic acid.

  • Hand Protection (Double-Gloving): Use high-quality Nitrile gloves . Causality: While the compound itself is a solid powder, handling it in peptide synthesis requires polar aprotic solvents (DMF, DMSO)[]. Latex degrades rapidly in these solvents, compromising the barrier. Nitrile provides superior chemical resistance.

  • Respiratory Protection: If handling outside of a certified fume hood (which is strongly discouraged), an N95 or P100 particulate respirator is mandatory. Causality: Mitigates the H335 hazard by filtering out aerosolized particulates before they reach the respiratory mucosa[4].

  • Eye/Face Protection: Splash goggles (not standard safety glasses). Causality: Safety glasses leave gaps at the top and sides. Splash goggles create a seal, fully protecting against H319 (serious eye irritation) from both airborne dust and solvent splashes[4].

  • Body Protection: A flame-resistant, fluid-impermeable lab coat with secure knit cuffs.

G Start 1. Pre-Entry Preparation Inspect all PPE for defects LabCoat 2. Don Lab Coat Ensure cuffs are secure Start->LabCoat Respirator 3. Don N95/P100 Respirator Perform positive/negative seal check LabCoat->Respirator Goggles 4. Don Splash Goggles Ensure tight fit over eyes Respirator->Goggles Gloves 5. Don Nitrile Gloves Pull over lab coat cuffs Goggles->Gloves Ready 6. Ready for Chemical Handling Proceed to certified Fume Hood Gloves->Ready

Gowning workflow for handling hazardous amino acid derivatives.

Standard Operating Procedures (SOP)

Safe Weighing & Transfer Protocol

Fine powders of amino acid derivatives are highly prone to static cling, which can cause sudden, uncontrolled aerosolization.

  • Step 1 (Environmental Control): Ensure the chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm).

  • Step 2 (Static Mitigation): Discharge the weighing boat using an anti-static gun (e.g., Zerostat) prior to dispensing.

  • Step 3 (Transfer): Use a grounded micro-spatula. Do not pour the powder directly from the source bottle.

  • Step 4 (Decontamination): Post-weighing, wipe down the balance and surrounding hood surface with a 70% ethanol/water solution to capture any stray micro-particulates.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Coupling

Because (R)-2-Amino-5-phenylpentanoic acid is heavily utilized in stereochemical peptide synthesis[], integrating it into an SPPS workflow requires precise reagent handling.

Synthesis Prep Weighing (R)-2-Amino-5-phenylpentanoic acid Dissolve Dissolution in DMF Under Fume Hood Prep->Dissolve Activate Activation Add HATU / DIEA Dissolve->Activate Couple Coupling Reaction Agitate at RT for 2 hrs Activate->Couple Wash Resin Washing Remove unreacted reagents Couple->Wash Verify Kaiser Test Verify complete coupling Wash->Verify

Standard SPPS coupling workflow for (R)-2-Amino-5-phenylpentanoic acid.

Emergency Response & Spill Management

In the event of a spill, dry sweeping is strictly prohibited. Causality: Dry sweeping mechanically forces the solid into the air, drastically increasing the risk of inhalation (H335) and ocular exposure (H319)[4].

SpillResponse Detect Spill Detected Solid Powder Release Assess Assess Spill Size & Location Detect->Assess Minor Minor Spill (< 50g) Manageable by Lab Personnel Assess->Minor Major Major Spill (> 50g) Evacuate & Call EHS Assess->Major Vent Ensure Ventilation Avoid aerosolizing powder Minor->Vent Clean Wet Wiping Method Do NOT dry sweep Vent->Clean Dispose Place in Hazardous Waste Label as Toxic/Irritant Solid Clean->Dispose

Logic tree for evaluating and neutralizing chemical spills.

Spill Neutralization Protocol:

  • Cover the spilled powder with damp, absorbent paper towels (moistened with a 10% isopropanol/water mixture to account for the compound's lipophilicity).

  • Carefully wipe up the material, folding the towel inward to trap the powder.

  • Wash the contaminated surface thoroughly with soap and water[4].

Disposal & Environmental Logistics

(R)-2-Amino-5-phenylpentanoic acid must not be disposed of in standard municipal waste or flushed down laboratory sinks.

  • Solid Waste: Collect all contaminated weighing boats, gloves, and paper towels in a clearly labeled, sealable hazardous waste container designated for "Toxic/Irritant Solids"[2].

  • Liquid Waste: Any solvent mixtures (e.g., DMF/NMP) containing dissolved (R)-2-Amino-5-phenylpentanoic acid must be routed to non-halogenated organic waste carboys.

  • Compliance: Ensure all disposal complies with local Environmental Health & Safety (EHS) regulations and federal hazardous waste guidelines (e.g., EPA RCRA standards in the US).

References

  • (R)-2-Amino-5-phenylpentanoic acid - (CAS 36061-08-2) - Amino Acids - BOC Sciences, bocsci.com,
  • (R)-2-Amino-5-phenylpentanoic acid - ChemScene, chemscene.com,
  • (R)-2-Amino-5-phenylpentanoic acid Hazards, fluorochem.co.uk,
  • 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 - PubChem, nih.gov,
  • 34993-02-7 | 2-Amino-5-phenylpentanoic acid | ChemScene, chemscene.com,
  • 2-Amino-5-phenylpentanoic acid | 34993-02-7 - Sigma-Aldrich, sigmaaldrich.com,

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.